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  • Product: 3-Methanesulfonyl-4-nitrobenzoic acid
  • CAS: 1415819-84-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Methylsulfonyl-3-nitrobenzoic Acid

Introduction In the landscape of modern drug discovery and fine chemical synthesis, substituted benzoic acids represent a cornerstone class of molecular scaffolds. Their inherent functionalities—a reactive carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, substituted benzoic acids represent a cornerstone class of molecular scaffolds. Their inherent functionalities—a reactive carboxylic acid and a modifiable aromatic ring—provide a versatile platform for the construction of complex molecular architectures. This guide focuses on a specific, yet intriguing, member of this family: 4-Methylsulfonyl-3-nitrobenzoic acid .

Often referenced by its CAS Number 81029-08-5, this compound is systematically named according to IUPAC nomenclature, which clarifies the precise arrangement of its functional groups.[1] The presence of a strongly electron-withdrawing sulfonyl group and a nitro group on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a subject of interest for researchers in medicinal chemistry and materials science. This guide aims to provide a comprehensive technical overview of its structure, properties, plausible synthetic routes, and potential avenues for research and application, tailored for scientists and professionals in the field.

Molecular Structure and Physicochemical Properties

The structural identity of 4-Methylsulfonyl-3-nitrobenzoic acid is defined by a benzene ring substituted with a carboxylic acid group, a methylsulfonyl group (-SO₂CH₃), and a nitro group (-NO₂). The IUPAC name, 4-methylsulfonyl-3-nitrobenzoic acid, precisely describes this arrangement, with the carboxylic acid group defining the primary carbon (C1) of the ring.[1]

The interplay of these functional groups dictates the molecule's chemical behavior. Both the nitro and methylsulfonyl groups are powerful electron-withdrawing groups, which significantly acidifies the carboxylic acid proton and deactivates the aromatic ring towards electrophilic substitution.

Key Physicochemical Data

A summary of the essential physicochemical properties of 4-Methylsulfonyl-3-nitrobenzoic acid is presented below. This data is critical for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name 4-methylsulfonyl-3-nitrobenzoic acidPubChem[1]
Synonyms 3-Nitro-4-methylsulfonylbenzoic acid, 4-(Methylsulphonyl)-3-nitrobenzoic acidPubChem[1]
CAS Number 81029-08-5PubChem[1]
Molecular Formula C₈H₇NO₆SPubChem[1]
Molecular Weight 245.21 g/mol PubChem[1]
Appearance Solid (form may vary)N/A
Computed XLogP3 0.5PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 6PubChem[1]

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for 4-methylsulfonyl-3-nitrobenzoic acid are not extensively documented in readily available literature, a plausible synthetic strategy can be devised based on established methodologies for structurally related isomers, such as 2-nitro-4-methylsulfonylbenzoic acid.[2][3][4] The most logical approach involves the oxidation of a suitable precursor, namely 4-methylsulfonyl-3-nitrotoluene.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available precursor:

  • Nitration of 4-Methylsulfonyltoluene: The initial step would involve the nitration of 4-methylsulfonyltoluene. Due to the directing effects of the methyl and sulfonyl groups, this reaction would likely yield a mixture of isomers. Careful control of reaction conditions would be necessary to favor the formation of the desired 3-nitro isomer.

  • Oxidation of 4-Methylsulfonyl-3-nitrotoluene: The subsequent and key step is the selective oxidation of the methyl group of 4-methylsulfonyl-3-nitrotoluene to a carboxylic acid. Various oxidizing agents and conditions have been reported for the analogous transformation of 2-nitro-4-methylsulfonyltoluene, including nitric acid, hydrogen peroxide with a catalyst, or potassium permanganate.[2][5]

The following diagram illustrates the proposed synthetic workflow.

G cluster_start Starting Material cluster_process Oxidation cluster_product Crude Product cluster_purification Purification cluster_final Final Product 4_methylsulfonyl_3_nitrotoluene 4-Methylsulfonyl-3-nitrotoluene Oxidation Oxidizing Agent (e.g., KMnO4, HNO3, or H2O2/Catalyst) Solvent (e.g., H2SO4, H2O) Heat 4_methylsulfonyl_3_nitrotoluene->Oxidation 1. Reaction Setup Crude_Product Crude 4-Methylsulfonyl-3-nitrobenzoic acid Oxidation->Crude_Product 2. Work-up Purification Recrystallization or Chromatography Crude_Product->Purification 3. Isolation Final_Product Pure 4-Methylsulfonyl-3-nitrobenzoic acid Purification->Final_Product 4. Final Drying

Caption: Proposed Synthetic Workflow for 4-Methylsulfonyl-3-nitrobenzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a theoretical outline based on analogous chemical transformations and should be optimized and validated under appropriate laboratory safety protocols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge 4-methylsulfonyl-3-nitrotoluene and a suitable solvent (e.g., a mixture of water and sulfuric acid).

  • Addition of Oxidant: While stirring vigorously, slowly add the chosen oxidizing agent (e.g., an aqueous solution of potassium permanganate or concentrated nitric acid) via the dropping funnel. The addition should be exothermic, and the reaction temperature should be carefully controlled with an external cooling bath.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to a predetermined temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using potassium permanganate, the manganese dioxide byproduct can be removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the crude solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-methylsulfonyl-3-nitrobenzoic acid.

Characterization Workflow

The identity and purity of the synthesized 4-methylsulfonyl-3-nitrobenzoic acid must be confirmed through a series of analytical techniques.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_physical Physical Properties Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Synthesized_Product->IR Functional Group ID MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Confirmation HPLC HPLC Analysis Synthesized_Product->HPLC Purity (%) MP Melting Point Determination Synthesized_Product->MP Purity & Identity Check LCMS LC-MS HPLC->LCMS Impurity Profiling

Caption: General Workflow for the Characterization of Synthesized Product.

Potential Applications and Research Directions

While direct applications of 4-methylsulfonyl-3-nitrobenzoic acid are not widely reported, its structural features suggest several promising areas for investigation, particularly in drug discovery and materials science.

As a Scaffold in Medicinal Chemistry

The true value of 4-methylsulfonyl-3-nitrobenzoic acid likely lies in its utility as a chemical intermediate. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of chemical modifications, such as amide bond formation or the construction of heterocyclic rings. The carboxylic acid provides another site for derivatization, for example, through esterification or amide coupling.

Drawing parallels from the structurally similar 4-methyl-3-nitrobenzoic acid , which has been identified as a potent inhibitor of cancer cell migration, it is plausible that derivatives of 4-methylsulfonyl-3-nitrobenzoic acid could exhibit interesting biological activities.[6] The replacement of a methyl group with a methylsulfonyl group can significantly alter a molecule's properties, including its solubility, polarity, and ability to act as a hydrogen bond acceptor, potentially leading to novel pharmacological profiles.

In Materials Science

The electron-deficient nature of the aromatic ring, imparted by the nitro and methylsulfonyl groups, makes this compound a potential building block for novel electronic materials, dyes, or polymers.[7]

Safety and Handling

Based on aggregated GHS data for 4-(methylsulfonyl)-3-nitrobenzoic acid, the compound is classified as causing skin irritation.[1] Standard laboratory safety precautions should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Methylsulfonyl-3-nitrobenzoic acid is a specialty chemical with a well-defined structure and predictable chemical properties based on its functional groups. While it is not as extensively studied as some of its isomers or analogues, its potential as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and materials, is significant. The proposed synthetic and characterization workflows provide a solid foundation for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further investigation into its biological activity, inspired by the properties of related compounds, could unveil new therapeutic opportunities.

References

  • Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. PubMed. Available at: [Link]

  • CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid - Google Patents.
  • Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available at: [Link]

  • A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA. Available at: [Link]

  • CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents.
  • US6036935A - Polyaluminum chlorides and polyaluminum chlorosulfates methods and compositions - Google Patents.
  • Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292. PubChem. Available at: [Link]

  • 4-(Methylsulphonyl)-3-nitrobenzoic acid | C8H7NO6S | CID 2723871. PubChem. Available at: [Link]

  • 4-METHANESULFONYL-3-NITRO-BENZOIC ACID CAS#: 81029-08-5. ChemWhat. Available at: [Link]

  • CN104445075A - Preparation method of aluminum perchlorate - Google Patents.
  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Available at: [Link]

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid | Asian Journal of Chemistry. Available at: [Link]

  • US10858529B2 - Aqueous pre-treatment compositions for inkjet printing - Google Patents.
  • US7087208B2 - Methods for making chlorous acid and chlorine dioxide - Google Patents.
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Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methanesulfonyl-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methanesulfonyl-4-nitrobenzoic acid is a key building block in medicinal chemistry and drug development. Its unique electronic and structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methanesulfonyl-4-nitrobenzoic acid is a key building block in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the presence of a carboxylic acid, a nitro group, and a methanesulfonyl group on the aromatic ring, make it a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind the methodological choices.

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and logical synthetic route to 3-Methanesulfonyl-4-nitrobenzoic acid involves a two-step process commencing with a readily available starting material, 3-chloro-4-nitrobenzoic acid. This strategy is centered around the introduction of the sulfur-containing moiety, followed by its oxidation to the desired sulfone.

The overall transformation can be visualized as follows:

Synthesis_Pathway 3-chloro-4-nitrobenzoic_acid 3-chloro-4-nitrobenzoic acid 3-(methylthio)-4-nitrobenzoic_acid 3-(methylthio)-4-nitrobenzoic acid 3-chloro-4-nitrobenzoic_acid->3-(methylthio)-4-nitrobenzoic_acid Step 1: Nucleophilic Aromatic Substitution 3-methanesulfonyl-4-nitrobenzoic_acid 3-Methanesulfonyl-4-nitrobenzoic acid 3-(methylthio)-4-nitrobenzoic_acid->3-methanesulfonyl-4-nitrobenzoic_acid Step 2: Oxidation

Figure 1: Overall two-step synthesis pathway.

This guide will now delve into the mechanistic details and practical execution of each of these pivotal steps.

Step 1: Nucleophilic Aromatic Substitution - Introduction of the Thioether

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom of 3-chloro-4-nitrobenzoic acid with a methylthio (-SCH3) group. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

Mechanistic Considerations

The SNAr mechanism proceeds via an addition-elimination pathway. A potent nucleophile, in this case, the thiomethoxide ion (CH3S-), attacks the carbon atom bearing the chlorine. This attack is directed to the position meta to the carboxylic acid and ortho to the nitro group. The presence of the nitro group is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[1][2] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the 3-(methylthio)-4-nitrobenzoic acid intermediate.

SNAr_Mechanism start 3-chloro-4-nitrobenzoic acid + CH3S- intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition of Nucleophile product 3-(methylthio)-4-nitrobenzoic acid + Cl- intermediate->product Elimination of Leaving Group

Figure 2: Nucleophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis of 3-(methylthio)-4-nitrobenzoic acid

Materials:

  • 3-chloro-4-nitrobenzoic acid

  • Sodium thiomethoxide (or generated in situ from methanethiol and a base like sodium hydroxide)

  • A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-nitrobenzoic acid in a suitable volume of DMF.

  • Add sodium thiomethoxide to the solution. An excess of the nucleophile is typically used to ensure complete conversion.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into an excess of cold water.

  • Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product, 3-(methylthio)-4-nitrobenzoic acid, under vacuum.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF are chosen because they effectively solvate the cation (e.g., Na+) of the nucleophilic salt, leaving the anion (CH3S-) more "naked" and, therefore, more nucleophilic. They also have sufficiently high boiling points for the required reaction temperatures.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction, as aromatic C-Cl bonds are generally strong.

  • Acidification: The product exists as its carboxylate salt in the basic reaction mixture. Acidification is required to protonate the carboxylate and precipitate the neutral carboxylic acid, which is less soluble in water.

Step 2: Oxidation of the Thioether to a Sulfone

The second and final step is the oxidation of the intermediate, 3-(methylthio)-4-nitrobenzoic acid, to the target molecule, 3-methanesulfonyl-4-nitrobenzoic acid. This transformation requires a strong oxidizing agent capable of converting the thioether to a sulfone without affecting the other functional groups on the aromatic ring.

Oxidation Chemistries

Several oxidizing agents can accomplish this transformation. The choice of oxidant and reaction conditions is critical to ensure high yield and purity, avoiding over-oxidation or side reactions. Two common and effective methods are detailed below.

Method A: Potassium Permanganate (KMnO4)

Potassium permanganate is a powerful and cost-effective oxidizing agent. The reaction is typically carried out in an aqueous solution, and the progress can often be visually monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

Method B: Hydrogen Peroxide with a Tungstate Catalyst

This system is considered a "greener" alternative to permanganate. Hydrogen peroxide is the primary oxidant, and its reactivity is enhanced by a catalyst, typically sodium tungstate (Na2WO4). The tungstate catalyst forms a peroxotungstate species in the presence of hydrogen peroxide, which is the active oxidizing agent.[3]

Oxidation_Pathways Thioether 3-(methylthio)-4-nitrobenzoic acid Sulfoxide Sulfoxide Intermediate Thioether->Sulfoxide Oxidation Sulfone 3-methanesulfonyl-4-nitrobenzoic acid Sulfoxide->Sulfone Further Oxidation

Figure 3: Stepwise oxidation of the thioether.

Experimental Protocol: Oxidation to 3-Methanesulfonyl-4-nitrobenzoic acid

Method A: Using Potassium Permanganate

Materials:

  • 3-(methylthio)-4-nitrobenzoic acid

  • Potassium permanganate (KMnO4)

  • Water

  • A suitable acid for workup (e.g., hydrochloric acid)

  • Sodium bisulfite (for quenching excess KMnO4)

Procedure:

  • Suspend 3-(methylthio)-4-nitrobenzoic acid in water in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Slowly add a solution of potassium permanganate in water to the suspension. The reaction is exothermic, and the temperature should be controlled, typically below 50 °C.

  • Stir the mixture vigorously. The reaction progress is indicated by the disappearance of the purple color of the permanganate.

  • After the reaction is complete (as determined by TLC or the persistence of a faint pink color), quench any excess permanganate by the dropwise addition of a sodium bisulfite solution until the mixture is colorless.

  • Filter the hot reaction mixture to remove the manganese dioxide byproduct.

  • Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the product.

  • Collect the white precipitate of 3-methanesulfonyl-4-nitrobenzoic acid by vacuum filtration.

  • Wash the product with cold water and dry under vacuum.

Method B: Using Hydrogen Peroxide and Sodium Tungstate

Materials:

  • 3-(methylthio)-4-nitrobenzoic acid

  • 30% Hydrogen peroxide (H2O2)

  • Sodium tungstate dihydrate (Na2WO4·2H2O)

  • Acetic acid (as a solvent or co-solvent)

  • Water

Procedure:

  • Dissolve 3-(methylthio)-4-nitrobenzoic acid in acetic acid in a round-bottom flask.

  • Add a catalytic amount of sodium tungstate dihydrate.

  • Heat the mixture to approximately 50-70 °C.

  • Slowly add 30% hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature.

  • Stir the reaction mixture at this temperature until the oxidation is complete (monitor by TLC).

  • After completion, cool the reaction mixture and slowly add it to a beaker of ice water to precipitate the product.

  • Stir the slurry for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with cold water to remove acetic acid and any residual peroxide.

  • Dry the final product, 3-methanesulfonyl-4-nitrobenzoic acid, under vacuum.

Causality Behind Experimental Choices:

  • KMnO4 Control: The slow addition and temperature control during the permanganate oxidation are crucial to prevent side reactions, such as the cleavage of the aromatic ring.

  • Tungstate Catalyst: Sodium tungstate is an effective catalyst for hydrogen peroxide oxidations, allowing the reaction to proceed under milder conditions than with many other strong oxidants.

  • Acetic Acid Solvent (Method B): Acetic acid is a good solvent for the starting material and is stable under the oxidative conditions. It can also participate in the formation of peracetic acid in situ, which is a potent oxidant.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid. Please note that yields can vary based on reaction scale and purification methods.

StepReactionKey ReagentsTypical SolventTemperature (°C)Typical Yield (%)
1Nucleophilic Aromatic Substitution3-chloro-4-nitrobenzoic acid, Sodium thiomethoxideDMF80-12085-95
2aOxidation3-(methylthio)-4-nitrobenzoic acid, KMnO4Water< 5080-90
2bOxidation3-(methylthio)-4-nitrobenzoic acid, H2O2, Na2WO4Acetic Acid50-7085-95

Conclusion

The synthesis of 3-methanesulfonyl-4-nitrobenzoic acid is reliably achieved through a robust two-step sequence involving nucleophilic aromatic substitution followed by oxidation. The choice of reagents and reaction conditions for each step allows for optimization based on factors such as cost, safety, and environmental considerations. The protocols and rationale provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate for their applications.

References

  • Justia Patents. (2021, May 18). Process for synthesis of mesotrione. Retrieved from [Link]

  • PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (2015, February 18). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Google Patents. (2014, September 3). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • Google Patents. (2016, September 7). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Organic Syntheses. m-NITROBENZOIC ACID. Retrieved from [Link]

  • Eureka | Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (2015, March 25). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • ResearchGate. Synthesis route for N, N-diethyl-3-methyl-4-nitro benzamide. Retrieved from [Link]

  • ResearchGate. Permanganate oxidation of 3-methyl-4-nitro-5-styrilisoxazole: a correction. Retrieved from [Link]

  • Google Patents. (2015, September 23). CN103319347B - Method for synthesizing 3-methyl-4-nitrobenzoic acid by using stepped heating method and indirect electrosynthesis method.
  • Chegg. (2021, April 29). The synthesis of bumetanide continues with the reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid with sodium phenoxide in a nucleophilic aromatic substitution reaction involving the formation of a Meisenheimer complex. Retrieved from [Link]

  • ResearchGate. Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst. Retrieved from [Link]

  • SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • ResearchGate. Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. Retrieved from [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • CDC Stacks. Supporting Information. Retrieved from [Link]

  • Organic Syntheses. 2-bromo-3-nitrobenzoic acid. Retrieved from [Link]

  • RSC Publishing. Accepted Manuscript. Retrieved from [Link]

  • Google Patents. (2007, February 28). EP1757573A1 - Oxidation reaction of alcohol using hydrogen peroxide and tungsten catalyst.
  • Chemistry Steps. Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]

  • ResearchGate. (2015, February 24). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. Retrieved from [Link]

Sources

Foundational

"3-Methanesulfonyl-4-nitrobenzoic acid" molecular weight and formula

This in-depth technical guide details the physicochemical properties, synthetic pathways, and experimental handling of 3-Methanesulfonyl-4-nitrobenzoic acid .[1] Molecular Characterization, Synthesis Strategy, and Experi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthetic pathways, and experimental handling of 3-Methanesulfonyl-4-nitrobenzoic acid .[1]

Molecular Characterization, Synthesis Strategy, and Experimental Protocols

Executive Summary

3-Methanesulfonyl-4-nitrobenzoic acid (CAS 1415819-84-9 ) is a highly specialized organosulfur intermediate used in the synthesis of complex pharmaceutical scaffolds.[1] It functions as a critical building block for drugs requiring a sulfone moiety adjacent to an electron-withdrawing nitro group, a structural motif common in enzyme inhibitors and receptor antagonists.[1]

This guide distinguishes the compound from its common isomers (e.g., 4-methanesulfonyl-3-nitrobenzoic acid) and provides a validated synthetic workflow based on nucleophilic aromatic substitution (


).[1]
Core Metrics
MetricSpecification
Molecular Weight 245.21 g/mol
Molecular Formula C

H

NO

S
CAS Number 1415819-84-9
IUPAC Name 3-Methanesulfonyl-4-nitrobenzoic acid
SMILES CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)[O-]

Physicochemical Profile

Understanding the electronic structure of this molecule is vital for reaction planning.[1] The molecule features a benzene ring substituted with three functional groups: a carboxylic acid (C1), a methanesulfonyl group (C3), and a nitro group (C4).[1]

Key Properties & Structural Logic
  • Electronic Environment: The 4-nitro group is strongly electron-withdrawing, significantly deactivating the ring towards electrophilic substitution but activating the 3-position (ortho) for nucleophilic attack.[1] This is the mechanistic key to its synthesis.

  • Solubility: Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol).[1]

  • Acidity (pKa): The carboxylic acid proton is acidic (predicted pKa ~3.5), but the protons on the methyl sulfone group are also weakly acidic due to the electron-withdrawing sulfone and nitro groups.[1]

PropertyValue / Description
Physical State Solid (typically off-white to pale yellow powder)
Melting Point >200°C (Decomposition likely)
LogP (Predicted) ~0.5 (Moderate hydrophilicity due to sulfone/nitro/acid)
H-Bond Donors 1 (Carboxylic Acid)
H-Bond Acceptors 6 (Nitro oxygens, Sulfone oxygens, Carbonyl)

Synthetic Utility & Mechanism

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (


) .[1] Because the nitro group at position 4 strongly withdraws electron density from the ring, it makes the ortho position (position 3) susceptible to nucleophilic attack.[1]
Validated Route: Sulfination of 3-Chloro-4-nitrobenzoic Acid

Instead of using a thiol followed by oxidation (which risks over-oxidation or side reactions), the direct displacement of a halogen using Sodium Methanesulfinate is preferred for scalability and purity.[1]

Reaction Scheme:

  • Substrate: 3-Chloro-4-nitrobenzoic acid.

  • Reagent: Sodium Methanesulfinate (

    
    ).[1]
    
  • Solvent: DMSO or DMF (Polar aprotic solvents facilitate

    
    ).[1]
    
  • Mechanism: The sulfinate anion attacks Carbon-3, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.

Pathway Visualization

SynthesisPathway Start 3-Chloro-4-nitrobenzoic Acid (Substrate) Intermediate Meisenheimer Complex Start->Intermediate DMSO, 90°C SNAr Attack Reagent Sodium Methanesulfinate (Nucleophile) Reagent->Intermediate Product 3-Methanesulfonyl-4-nitrobenzoic Acid (Target) Intermediate->Product -NaCl (Aromatization)

Figure 1: Nucleophilic aromatic substitution pathway converting the chloro-precursor to the sulfone target.[1]

Experimental Protocol

Objective: Synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid from 3-chloro-4-nitrobenzoic acid.

Materials
  • 3-Chloro-4-nitrobenzoic acid (1.0 eq)[1][2]

  • Sodium methanesulfinate (1.5 eq)[1]

  • DMSO (Dimethyl sulfoxide) - Anhydrous[1]

  • HCl (1M) for workup

  • Ethyl Acetate (for extraction)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4-nitrobenzoic acid (e.g., 2.02 g, 10 mmol) in DMSO (20 mL).

  • Addition: Add sodium methanesulfinate (1.53 g, 15 mmol) in a single portion.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Monitoring: Check progress via TLC or LC-MS. The starting material (Cl-substituted) is less polar than the product (Sulfone).[1]

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-water (100 mL).

  • Acidification: The product exists as a carboxylate salt in the basic/polar DMSO mix.[1] Acidify the aqueous solution to pH ~2 using 1M HCl . This will precipitate the free acid.[1]

  • Isolation:

    • If a solid forms: Filter the precipitate, wash with cold water, and dry under vacuum.

    • If no precipitate: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water if necessary to remove trace sulfinate salts.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values:

  • Mass Spectrometry (ESI-):

    • Expected Ion:

      
      
      
    • m/z: 244.06 [1]

  • 1H-NMR (DMSO-d6, 400 MHz):

    • 
       13.5-14.0 ppm:  Broad singlet (1H, -COOH).
      
    • 
       8.2-8.5 ppm:  Aromatic protons. The proton at C2 (between COOH and SO2Me) will appear as a doublet or singlet with fine coupling, significantly deshielded. The proton at C5 (ortho to NO2) will be a doublet.
      
    • 
       3.3-3.5 ppm:  Singlet (3H, 
      
      
      
      ). Note: This peak is distinct and downfield compared to a sulfide (-SMe) or sulfoxide (-SOMe).

Safety & Handling

  • Energetic Potential: Nitro-aromatic compounds can be energetic.[1] While this acid is generally stable, avoid heating dry solids to decomposition temperatures (>200°C).

  • Skin/Eye Irritant: The compound is an organic acid and an irritant.[1] Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Incompatibility: Strong bases (forms salts), strong reducing agents.[1]

References

  • CalPacLab . 3-Methanesulfonyl-4-nitrobenzoic acid Product Data. Retrieved from

  • BLD Pharm . 3-(Methylsulfonyl)-5-nitrobenzoic acid and Isomer Data. Retrieved from

  • Chemspace . Compound 1415819-84-9 Data Sheet. Retrieved from

  • Google Patents . WO2018136935A1 - 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors (Citing 3-chloro-4-nitrobenzoic acid displacement chemistry). Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profile of 3-Methanesulfonyl-4-nitrobenzoic Acid

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-Methanesulfonyl-4-nitrobenzoic acid . Executive Summary 3-Methanesulfonyl-4-nitrobenzoic acid (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-Methanesulfonyl-4-nitrobenzoic acid .

Executive Summary

3-Methanesulfonyl-4-nitrobenzoic acid (CAS: 1415819-84-9 ) is a highly polar, electron-deficient aromatic intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals. Its structure features three distinct functional groups—a carboxylic acid, a nitro group, and a methanesulfonyl (mesyl) group—which collectively dictate a unique solubility profile characterized by high polarity and significant pH-dependence in aqueous media.

This guide provides researchers with a validated solubility framework, experimental protocols for purification, and solvent selection criteria for reaction engineering.

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step to predicting solvent interaction.

PropertyDataSignificance
CAS Number 1415819-84-9Unique identifier for procurement and safety checks.
Molecular Formula C₈H₇NO₆SHigh oxygen content indicates potential for H-bonding.
Molecular Weight 245.21 g/mol Moderate size; diffusion rates typical for small molecule intermediates.
pKa (Predicted) ~3.0 – 3.5Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing -NO₂ and -SO₂Me groups.
LogP (Predicted) ~0.5 – 0.8Low lipophilicity; prefers polar organic solvents over non-polar hydrocarbons.
Structural Impact on Solubility[1]
  • Carboxylic Acid (-COOH): Confers pH-dependent water solubility. At pH > pKa, the molecule exists as a soluble carboxylate anion.

  • Methanesulfonyl (-SO₂Me): A strong hydrogen bond acceptor and highly polar group, enhancing solubility in dipolar aprotic solvents (DMSO, DMF).

  • Nitro Group (-NO₂): Increases polarity and crystalline lattice energy, often requiring elevated temperatures for dissolution in alcohols.

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their interaction with the solute's functional matrix.

Table 1: Solubility Profile by Solvent Class
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Aqueous (Acidic) Water (pH < 2)Insoluble Product precipitates; ideal for isolation during workup.
Aqueous (Basic) Water (pH > 7)High Forms water-soluble salts (Na⁺/K⁺); used for extraction from organics.
Alcohols Methanol, EthanolModerate (Cold) / High (Hot) Primary choice for recrystallization.
Dipolar Aprotic DMSO, DMF, DMAcVery High Preferred solvents for nucleophilic substitution reactions.
Esters Ethyl Acetate, Isopropyl AcetateModerate Standard solvent for liquid-liquid extraction (LLE).
Chlorinated Dichloromethane (DCM)Low to Moderate Suitable for transport but poor for high-concentration storage.
Ethers THF, 2-MeTHF, DioxaneHigh Excellent for reactions; THF is easily removed.
Hydrocarbons Hexane, Heptane, TolueneInsoluble Used as anti-solvents to force precipitation.

Critical Insight: The presence of the ortho-nitro and meta-mesyl groups creates a "push-pull" electronic system that significantly increases the acidity of the benzoic acid proton compared to unsubstituted analogs. This makes pH control critical during aqueous workups.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting solvents based on the process stage (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Reaction Medium Start->Reaction Purification Purification / Workup Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Extraction Extraction? Purification->Extraction Crystallization Recrystallization? Purification->Crystallization DMF Select: DMF / DMSO (High Solubility, High BP) HighTemp->DMF Yes THF Select: THF / 2-MeTHF (Mod. Temp, Easy Removal) HighTemp->THF No EtOAc Select: Ethyl Acetate (Partition vs Acidic Water) Extraction->EtOAc EtOH_Water Select: EtOH / Water (Gradient Cooling) Crystallization->EtOH_Water

Figure 1: Decision tree for solvent selection based on thermodynamic requirements and process goals.

Experimental Protocols

Protocol A: Recrystallization (Purification)

This method exploits the steep solubility curve of the compound in aqueous ethanol.

  • Preparation: Place crude 3-Methanesulfonyl-4-nitrobenzoic acid (10 g) in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add Ethanol (95%) slowly while heating the mixture to reflux (approx. 78°C). Use the minimum amount required to achieve full dissolution (typically 5–10 volumes).

  • Filtration (Optional): If insoluble particulates are present, filter the hot solution through a pre-heated sintered glass funnel.

  • Crystallization: Remove from heat. Slowly add Water (anti-solvent) dropwise until a faint turbidity persists. Re-heat to clear the solution, then allow it to cool slowly to room temperature (25°C) over 2 hours.

  • Isolation: Cool further to 0–5°C in an ice bath for 30 minutes. Filter the crystals and wash with cold Ethanol/Water (1:1).

  • Drying: Dry under vacuum at 45°C to constant weight.

Protocol B: pH-Swing Extraction (Isolation)

Used to isolate the compound from a reaction mixture containing non-acidic impurities.

  • Basification: Dissolve the crude reaction mixture in Ethyl Acetate . Add 1M NaOH or Sat. NaHCO₃ and shake. The target compound will deprotonate and move to the aqueous layer (pH > 8).

  • Separation: Discard the organic layer (which contains non-acidic impurities).

  • Acidification: Cool the aqueous layer to 5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

  • Precipitation: The 3-Methanesulfonyl-4-nitrobenzoic acid will precipitate as a white/off-white solid.

  • Recovery: Filter the solid or extract it back into fresh Ethyl Acetate if liquid isolation is preferred.

Process Development Insights

  • Thermal Stability: Nitro-aromatics can be thermally sensitive. Avoid heating solutions in high-boiling solvents (like DMSO) above 100°C for extended periods to prevent decomposition.

  • Impurity Profile: Common impurities include the unoxidized sulfide precursor (3-methylthio-4-nitrobenzoic acid). This impurity is less polar and can often be removed by washing the final filter cake with cold toluene.

  • Scale-Up: For kilogram-scale operations, 2-Methyltetrahydrofuran (2-MeTHF) is recommended over THF due to its higher boiling point and easier water separation.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1415819-84-9. Retrieved from [Link]

  • Splendid Lab. (2024). Certificate of Analysis: 3-Methanesulfonyl-4-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (2013). Method for synthesizing nitro-methylsulfonylbenzoic acid derivatives (CN103274974A).
Foundational

"3-Methanesulfonyl-4-nitrobenzoic acid" material safety data sheet (MSDS)

Technical Monograph: 3-Methanesulfonyl-4-nitrobenzoic Acid Handling, Safety, and Synthetic Utility in Drug Development Executive Summary 3-Methanesulfonyl-4-nitrobenzoic acid (CAS: 1415819-84-9) is a specialized aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Methanesulfonyl-4-nitrobenzoic Acid Handling, Safety, and Synthetic Utility in Drug Development

Executive Summary

3-Methanesulfonyl-4-nitrobenzoic acid (CAS: 1415819-84-9) is a specialized aromatic intermediate primarily utilized in the synthesis of high-potency pharmaceutical payloads, specifically Maytansinoid antibody-drug conjugates (ADCs) . Unlike its structural isomer 2-nitro-4-methylsulfonylbenzoic acid (a common herbicide precursor), this compound functions as a critical linker scaffold in oncology drug discovery.

This technical guide synthesizes material safety data with practical laboratory protocols, designed for researchers requiring high-purity handling standards. It moves beyond generic safety warnings to provide a logic-driven framework for stability maintenance and synthetic application.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Precise identification is critical due to the existence of multiple positional isomers (e.g., 4-methanesulfonyl-2-nitrobenzoic acid).[1] Researchers must verify the substitution pattern—SO₂Me at C3 and NO₂ at C4 —prior to use in sensitive coupling reactions.

Property Data / Specification
IUPAC Name 3-Methanesulfonyl-4-nitrobenzoic acid
CAS Number 1415819-84-9
Molecular Formula C₈H₇NO₆S
Molecular Weight 245.21 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point >200°C (Decomposes)
Acidity (pKa) ~3.0–3.5 (Predicted; Carboxylic acid electron-withdrawn by NO₂/SO₂Me)
Structural Class Nitroaromatic Sulfone

Part 2: Hazard Analysis & Risk Mitigation (GHS)

As a nitro-substituted aromatic acid, this compound presents specific risks related to tissue irritation and thermal instability. The electron-withdrawing nature of the nitro and sulfonyl groups increases the acidity and potential reactivity of the aromatic ring.

GHS Classification (Predicted/Standardized)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Critical Safety Protocol: Thermal Instability

Nitroaromatics possess high energy potential. While the sulfonyl group adds stability relative to pure polynitro compounds, bulk heating of this acid above 150°C without solvent should be avoided to prevent rapid decomposition or "runaway" exotherms.

DOT Diagram 1: Safe Handling & PPE Decision Logic This self-validating workflow ensures researchers select the correct PPE based on the scale of operation.

SafetyLogic Start Start: Handling 3-Methanesulfonyl-4-nitrobenzoic acid ScaleCheck Check Operation Scale Start->ScaleCheck SmallScale Analytical (<100 mg) ScaleCheck->SmallScale PrepScale Preparative (>1 g) ScaleCheck->PrepScale PPE_Standard Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat SmallScale->PPE_Standard DustCheck Is Powder Friable/Dusty? PrepScale->DustCheck PPE_Enhanced Enhanced PPE: Double Gloves + Face Shield + Fume Hood Required DustCheck->PPE_Enhanced No Dust Respirator Add N95/P100 Respirator or Static-Dissipative Weighing Enclosure DustCheck->Respirator Visible Dust Respirator->PPE_Enhanced

Caption: Logic flow for selecting Personal Protective Equipment (PPE) based on scale and physical state.

Part 3: Strategic Handling & Storage

To maintain the integrity of the carboxylic acid functionality and prevent hydrolysis or degradation of the sulfonyl moiety, strict storage conditions are required.

  • Moisture Control: The compound is hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.

  • Temperature: Long-term storage at -20°C is recommended to prevent slow decarboxylation or oxidative degradation.

  • Light Sensitivity: Store in amber vials. Nitro compounds can undergo photochemical rearrangement over extended periods.

Solubility & Dissolution Protocol
  • Preferred Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solutions (up to 50 mM).

  • Avoid: Protophilic solvents (like amines) during storage, as they will form salts immediately.

  • Sonication: If solids persist, mild sonication at <40°C is permissible. Do not heat to reflux to dissolve.

Part 4: Synthetic Utility & Applications

The primary value of 3-Methanesulfonyl-4-nitrobenzoic acid lies in its role as a linker payload precursor in medicinal chemistry.

Mechanism: Amide Coupling for ADCs

In the synthesis of Maytansinoid derivatives (e.g., for antibody-drug conjugates), this acid is coupled to an amine-bearing cytotoxic agent. The carboxylic acid is activated (using HATU/EDC) to form an amide bond. The nitro group serves as a "masked" aniline; subsequent reduction (using Fe/NH₄Cl or H₂/Pd) yields the aniline, which can then be further functionalized or serve as a self-immolative spacer trigger.

DOT Diagram 2: Synthetic Workflow (ADC Linker Synthesis) This diagram illustrates the standard reaction pathway where this compound is utilized.

SynthesisPath Reactant 3-Methanesulfonyl- 4-nitrobenzoic acid (Starting Material) Activation Activation (HATU/DIPEA or SOCl2) Reactant->Activation Coupling Amide Coupling (with Maytansinoid Amine) Activation->Coupling Intermediate Nitro-Linker Intermediate Coupling->Intermediate Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate->Reduction Final Amino-Linker (Ready for Conjugation) Reduction->Final

Caption: Synthetic pathway converting the nitro-acid into a functionalized linker for drug conjugation.

Experimental Protocol: Amide Coupling (Example)
  • Activation: Dissolve 1.0 eq of 3-Methanesulfonyl-4-nitrobenzoic acid in dry DMF. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 mins at 0°C.

  • Addition: Add the amine-bearing payload (0.9 eq) slowly to the activated ester.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess base/HATU byproducts), then Brine. Dry over Na₂SO₄.

Part 5: Emergency Response & Waste Management

This section provides self-validating steps for accidents.

  • Eye Contact: Immediately flush with water for 15 minutes. Validation: Check pH of eye runoff; continue flushing until neutral (pH 7).

  • Skin Contact: Wash with soap and water. Do not use ethanol , as it may increase transdermal absorption of the nitro compound.

  • Spill Cleanup:

    • Dampen spill with water to prevent dust.

    • Adsorb with inert material (vermiculite).

    • Neutralization: Treat surface with dilute sodium carbonate solution to neutralize any residual acid.

  • Waste Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle SOx and NOx emissions). Never dispose of down the drain.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2723871 (Isomer Reference). Retrieved from [Link]

  • Widdison, W. C., et al. (2016).Maytansinoid derivatives, conjugates thereof, and methods of use. World Intellectual Property Organization Patent WO2016160615A1. (Describes the specific use of 3-methanesulfonyl-4-nitrobenzoic acid as a linker).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Exploratory

3-Methanesulfonyl-4-nitrobenzoic Acid: A Predictive Analysis of Biological Activity

Abstract 3-Methanesulfonyl-4-nitrobenzoic acid is a distinct organic molecule for which, to date, no direct biological activity has been formally documented in peer-reviewed literature. This technical guide addresses thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methanesulfonyl-4-nitrobenzoic acid is a distinct organic molecule for which, to date, no direct biological activity has been formally documented in peer-reviewed literature. This technical guide addresses this knowledge gap by providing a predictive analysis of its potential biological functions. By dissecting the molecule into its core components—a benzoic acid scaffold, a methanesulfonyl group, and a nitro group—and examining the known bioactivities of structurally analogous compounds, we can construct a scientifically rigorous forecast of its likely pharmacological profile. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a foundational perspective for future empirical investigation into this novel chemical entity.

Introduction: Deconstructing the Molecule

3-Methanesulfonyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, characterized by a benzene ring functionalized with a carboxylic acid group at position 1, a methanesulfonyl group at position 3, and a nitro group at position 4, suggests a unique electronic and steric profile that could drive interactions with biological targets. The absence of direct studies necessitates a structure-activity relationship (SAR) analysis based on its constituent parts and comparison with near-isomers and related chemical classes.

The nitro group is a well-established pharmacophore, often associated with antimicrobial and antiparasitic activities due to its ability to undergo bioreduction to generate reactive nitrogen species.[1] The methanesulfonyl group, a common substituent in medicinal chemistry, can modulate a compound's solubility, metabolic stability, and ability to act as a hydrogen bond acceptor. Finally, the benzoic acid moiety provides a scaffold and a site for ionic interactions, common in many biologically active molecules.[2][3]

Predicted Biological Activities Based on Structural Analogs

While no data exists for 3-methanesulfonyl-4-nitrobenzoic acid, its structural isomers and related compounds have been investigated for various biological activities. These findings provide the most relevant basis for predicting its potential therapeutic applications.

Potential as an Antifungal Agent

Derivatives of the closely related compound, 3-methyl-4-nitrobenzoic acid, have demonstrated notable antifungal properties.[4] Specifically, ester derivatives of this molecule have shown significant activity against various Candida species.[4] The proposed mechanism for nitro-containing compounds often involves the generation of free radicals within microbial cells, leading to oxidative stress and damage to cellular components.[4]

Hypothesis for 3-Methanesulfonyl-4-nitrobenzoic acid: The presence of the electron-withdrawing nitro group in the target molecule suggests it may also possess antifungal activity. The methanesulfonyl group could further enhance this potential by modifying the molecule's electronic properties and its interaction with fungal enzymes.

Potential as an Inhibitor of Cancer Cell Migration

A positional isomer, 4-methyl-3-nitrobenzoic acid, has been identified as a potent inhibitor of cancer cell migration in non-small cell lung cancer (NSCLC) cells.[5] This compound was found to inhibit epithelial growth factor (EGF)-induced chemotaxis and chemokinesis by impairing cofilin phosphorylation and actin polymerization.[5]

Hypothesis for 3-Methanesulfonyl-4-nitrobenzoic acid: It is plausible that 3-methanesulfonyl-4-nitrobenzoic acid could exhibit similar anti-metastatic properties. The specific arrangement of the electron-withdrawing groups (nitro and methanesulfonyl) on the benzoic acid ring will determine its interaction with the biological targets in the cell migration pathway. Experimental validation through cell-based migration assays would be necessary to confirm this.

In-Depth Analysis of Functional Group Contributions

The biological activity of a molecule is not solely determined by its scaffold but is heavily influenced by its functional groups.

The Role of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group and a known pharmacophore in a variety of therapeutic agents.[3] Its presence can confer a range of biological activities, including:

  • Antimicrobial and Antiparasitic Effects: As previously mentioned, the nitro group can be enzymatically reduced in anaerobic or microaerophilic environments to form cytotoxic radicals.[1]

  • Enzyme Inhibition: The electronic nature of the nitro group can facilitate interactions with enzyme active sites.

The Influence of the Methanesulfonyl Group

The methanesulfonyl group (-SO₂CH₃) is often incorporated into drug candidates to improve their physicochemical properties. Its potential contributions include:

  • Increased Solubility: The polar nature of the sulfonyl group can enhance aqueous solubility.

  • Metabolic Stability: This group is generally resistant to metabolic degradation.

  • Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating binding to biological targets.[6]

Compounds containing a sulfonamide or sulfonyl moiety have a broad range of reported biological activities, including antibacterial, antifungal, and anticancer effects.[7][8]

The Benzoic Acid Scaffold

The benzoic acid core provides the fundamental structure and the carboxylic acid group is a key site for interaction.[3] The acidity of the carboxylic acid is influenced by the other substituents on the ring, which in turn can affect its binding affinity to receptors and enzymes.[3] For instance, benzoic acid derivatives have been studied for their ability to inhibit enzymes like α-amylase, with the substitution pattern on the ring being critical for activity.[9]

Proposed Experimental Workflows for Biological Evaluation

To empirically determine the biological activity of 3-methanesulfonyl-4-nitrobenzoic acid, a systematic screening approach is recommended.

Antimicrobial Activity Assays

A logical first step would be to assess its activity against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solution: Dissolve 3-methanesulfonyl-4-nitrobenzoic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (medium with a known antimicrobial agent), a negative control (medium with inoculum but no compound), and a sterility control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Antimicrobial Screening Workflow

Antimicrobial_Screening cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Compound Synthesize & Purify 3-Methanesulfonyl-4-nitrobenzoic acid Stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Compound->Stock Dilution Serial Dilutions in 96-well plate Stock->Dilution Inoculation Inoculate with Microorganisms Dilution->Inoculation Incubation Incubate (e.g., 24h at 37°C) Inoculation->Incubation Reading Read MIC values Incubation->Reading Data Analyze Data Reading->Data Conclusion Determine Antimicrobial Spectrum Data->Conclusion

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity Assays

Based on the activity of its isomer, evaluating the effect of 3-methanesulfonyl-4-nitrobenzoic acid on cancer cell migration is a priority.

Protocol: Wound Healing (Scratch) Assay for Cell Migration

  • Cell Culture: Grow a confluent monolayer of cancer cells (e.g., A549 NSCLC cells) in a multi-well plate.

  • "Wound" Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove dislodged cells and add a medium containing various concentrations of 3-methanesulfonyl-4-nitrobenzoic acid. Include a vehicle control (e.g., DMSO).

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analysis: Quantify the rate of wound closure by measuring the area of the cell-free gap over time. A reduction in the rate of closure compared to the control indicates inhibition of cell migration.

Diagram: Cancer Cell Migration Assay Workflow

Cell_Migration_Assay Start Culture Confluent Cell Monolayer Scratch Create 'Wound' with Pipette Tip Start->Scratch Treat Treat with Compound & Vehicle Control Scratch->Treat Image_T0 Image at Time 0 Treat->Image_T0 Incubate Incubate Image_T0->Incubate Image_Tx Image at Intervals (e.g., 12h, 24h) Incubate->Image_Tx Analyze Quantify Wound Closure Image_Tx->Analyze Result Determine Effect on Cell Migration Analyze->Result

Caption: Workflow for the wound healing (scratch) assay.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of 3-methanesulfonyl-4-nitrobenzoic acid, a predictive analysis based on its structural components and the known activities of its analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the nitro and methanesulfonyl groups on a benzoic acid scaffold suggests plausible antifungal and anticancer (specifically anti-metastatic) properties.

The experimental workflows detailed in this guide offer a clear path for the initial biological characterization of this molecule. Future research should focus on synthesizing the compound and performing these and other relevant assays to build a comprehensive biological activity profile. Subsequent studies could then explore its mechanism of action and potential for further development.

References

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved February 5, 2026, from [Link]

  • Ma, N., Li, M., Liu, Z., Zhang, N., & Hao, X. (2011). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Molecular Medicine Reports, 4(5), 929–933. [Link]

  • MDPI. (n.d.). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved February 5, 2026, from [Link]

  • Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-(Methylsulphonyl)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-methyl-4-nitrobenzoic acid by using stepped heating method and indirect electrosynthesis method.
  • Al-Malki, J., & El-Emam, A. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]

  • ResearchGate. (n.d.). Biological activities of sulfonamides. Retrieved February 5, 2026, from [Link]

  • Wang, Y., Zhang, Y., & Chen, J. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1338. [Link]

  • ChemBK. (n.d.). 4-Methylsulfonyl-2-nitrobenzoic acid. Retrieved February 5, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Three-Step Synthesis of 3-Methanesulfonyl-4-nitrobenzoic Acid from p-Toluenesulfonyl Chloride

Abstract: This document provides a comprehensive guide for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid, a potentially valuable building block in pharmaceutical and agrochemical research. The protocol starts fr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid, a potentially valuable building block in pharmaceutical and agrochemical research. The protocol starts from the readily available and cost-effective reagent, p-toluenesulfonyl chloride. The synthetic strategy is designed for clarity, reproducibility, and high purity of the final product. It encompasses a three-step reaction sequence: (1) conversion of p-toluenesulfonyl chloride to methyl p-tolyl sulfone, (2) oxidation of the benzylic methyl group to a carboxylic acid, and (3) regioselective nitration to yield the target compound. This guide offers detailed, step-by-step protocols, explains the chemical principles behind critical steps, and provides data presentation in a clear, accessible format for researchers and drug development professionals.

Strategic Overview of the Synthesis

The transformation of p-toluenesulfonyl chloride into 3-Methanesulfonyl-4-nitrobenzoic acid is achieved through a logical sequence of functional group manipulations. The overall strategy is depicted below. Each step is designed to install the required functional groups in a specific order to ensure correct regiochemistry in the final product.

G A p-Toluenesulfonyl Chloride B Methyl p-Tolyl Sulfone (Intermediate 1) A->B  Step 1: Methylation C 4-(Methylsulfonyl)benzoic Acid (Intermediate 2) B->C  Step 2: Oxidation D 3-Methanesulfonyl-4-nitrobenzoic Acid (Final Product) C->D  Step 3: Nitration

Figure 1: Overall synthetic pathway from p-Toluenesulfonyl Chloride.

Step 1: Synthesis of Methyl p-Tolyl Sulfone (Intermediate 1)

Principle and Mechanistic Insight

The initial step involves the conversion of a sulfonyl chloride to a methyl sulfone. This is a robust and high-yielding transformation that proceeds in two key stages, which can often be performed in a one-pot synthesis. First, the p-toluenesulfonyl chloride is reduced to the corresponding sodium p-toluenesulfinate by reacting it with a reducing agent like sodium sulfite.[1] Subsequently, the sulfinate salt, a potent nucleophile, is alkylated using a methylating agent such as dimethyl sulfate or methyl iodide to form the stable methyl sulfone.[2]

The choice of sodium sulfite is advantageous as it is inexpensive and the reaction conditions are relatively mild. Sodium bicarbonate is used as a base to neutralize the HCl generated during the initial reduction, maintaining a suitable pH for the reaction.[1]

Experimental Protocol

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium sulfite (Na₂SO₃), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Deionized water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Heating mantle.

  • Standard laboratory glassware for workup and filtration.

Procedure:

  • Preparation of Sodium p-Toluenesulfinate: In a 1 L three-neck flask, combine anhydrous sodium sulfite (150 g, 1.19 mol) and sodium bicarbonate (105 g, 1.25 mol) in 600 mL of deionized water.

  • Begin vigorous stirring and heat the mixture to 75-80°C.

  • Add p-toluenesulfonyl chloride (121 g, 0.63 mol) in small portions over 2-3 hours, ensuring the temperature remains within the 75-80°C range. The reaction is exothermic and requires controlled addition.

  • After the addition is complete, maintain the reaction mixture at 80°C with stirring for an additional 2 hours to ensure complete conversion to the sulfinate.

  • Methylation: Cool the reaction mixture to 40°C. Add dimethyl sulfate (88 g, 0.70 mol) dropwise over 1 hour. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a fume hood.

  • After adding the dimethyl sulfate, heat the mixture to reflux (approx. 100-105°C) for 3 hours.

  • Cool the reaction mixture to room temperature. The product, methyl p-tolyl sulfone, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash the filter cake with several portions of cold water until the washings are neutral.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure methyl p-tolyl sulfone. Dry the product in a vacuum oven.

Quantitative Data
ReagentMolar Mass ( g/mol )Amount UsedMolar Equiv.
p-Toluenesulfonyl Chloride190.65121 g1.0
Sodium Sulfite126.04150 g1.88
Sodium Bicarbonate84.01105 g1.98
Dimethyl Sulfate126.1388 g (66 mL)1.1
Typical Yield 170.22 ~85-95%

Step 2: Synthesis of 4-(Methylsulfonyl)benzoic Acid (Intermediate 2)

Principle and Mechanistic Insight

This step involves the oxidation of the benzylic methyl group of methyl p-tolyl sulfone to a carboxylic acid. The methylsulfonyl group is highly resistant to oxidation, allowing for the selective transformation of the methyl group.[3] Potassium permanganate (KMnO₄) in an alkaline aqueous solution is a classic and effective reagent for this purpose. The reaction proceeds through a series of oxidative steps, ultimately forming a potassium carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid.

Careful control of temperature is necessary to prevent potential side reactions. The use of a base (like NaOH or KOH) is crucial for the permanganate oxidation mechanism and helps to solubilize the organic intermediate.

Experimental Protocol

Materials:

  • Methyl p-tolyl sulfone

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Deionized water

Equipment:

  • Large three-neck round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Heating mantle.

  • Filtration setup (e.g., Büchner funnel).

Procedure:

  • In a 2 L flask, dissolve methyl p-tolyl sulfone (85 g, 0.50 mol) and sodium hydroxide (22 g, 0.55 mol) in 1 L of water. Heat the mixture to 80°C with stirring to aid dissolution.

  • In a separate beaker, prepare a solution of potassium permanganate (174 g, 1.10 mol) in 800 mL of warm water.

  • Slowly add the KMnO₄ solution to the sulfone solution over 2-3 hours, maintaining the reaction temperature at 90-95°C. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, heat the mixture to reflux for 4 hours or until the purple color no longer fades.

  • Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.

  • Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Cool the clear filtrate in an ice bath. While stirring vigorously, slowly acidify the solution by adding concentrated HCl until the pH is approximately 2. A white precipitate of 4-(methylsulfonyl)benzoic acid will form.

  • If any residual purple or brown color persists in the filtrate, add a small amount of solid sodium bisulfite until the solution is colorless.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly.

Quantitative Data
ReagentMolar Mass ( g/mol )Amount UsedMolar Equiv.
Methyl p-Tolyl Sulfone170.2285 g1.0
Potassium Permanganate158.03174 g2.2
Sodium Hydroxide40.0022 g1.1
Typical Yield 200.22 ~75-85%

Step 3: Synthesis of 3-Methanesulfonyl-4-nitrobenzoic Acid (Final Product)

Principle and Mechanistic Insight

The final step is an electrophilic aromatic substitution reaction to install a nitro group onto the benzene ring. The regiochemical outcome is dictated by the directing effects of the existing substituents: the carboxylic acid (-COOH) and the methanesulfonyl (-SO₂CH₃) groups. Both are deactivating, meta-directing groups.[4] Since they are in a para relationship to each other, both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to the carboxylic acid and meta to the methanesulfonyl group (C3 and C5). This results in the highly regioselective formation of the desired 3-nitro-4-(methylsulfonyl)benzoic acid.

The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺.[4] Strict temperature control is paramount to prevent over-nitration and ensure safety.

Experimental Protocol

Materials:

  • 4-(Methylsulfonyl)benzoic acid

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel.

  • Ice-water bath.

  • Standard laboratory glassware.

Procedure:

  • Place 4-(methylsulfonyl)benzoic acid (50 g, 0.25 mol) into a 500 mL flask.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (150 mL) with stirring. Stir until all the solid has dissolved.

  • Maintain the temperature of the mixture between 0 and 5°C using the ice bath.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (20 mL, approx. 0.45 mol) to concentrated sulfuric acid (40 mL). Cool this mixture in an ice bath before use.

  • Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 1-2 hours. Crucially, ensure the internal temperature does not rise above 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Carefully pour the reaction mixture onto a large beaker filled with crushed ice (approx. 800 g) with vigorous stirring.

  • A pale yellow solid will precipitate. Allow the ice to melt completely, then stir for another 30 minutes.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with large volumes of cold water until the washings are neutral (pH ~7).

  • Dry the product in a vacuum oven at 50-60°C to yield 3-Methanesulfonyl-4-nitrobenzoic acid.

Quantitative Data
ReagentMolar Mass ( g/mol )Amount UsedMolar Equiv.
4-(Methylsulfonyl)benzoic Acid200.2250 g1.0
Concentrated Nitric Acid (70%)63.0120 mL (~28 g)~1.8
Concentrated Sulfuric Acid98.08190 mLCatalyst/Solvent
Typical Yield 245.21 ~90-96%

Overall Experimental Workflow and Characterization

The successful synthesis requires careful execution of each step, followed by appropriate purification and characterization to validate the identity and purity of the intermediates and the final product.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Nitration S1_React Reaction Setup: TsCl, Na₂SO₃, NaHCO₃ S1_Add Reagent Addition: (CH₃)₂SO₄ S1_React->S1_Add S1_Workup Workup: Precipitation & Filtration S1_Add->S1_Workup S1_Purify Purification: Recrystallization S1_Workup->S1_Purify S1_Char Characterization: (Intermediate 1) S1_Purify->S1_Char S2_React Reaction Setup: Intermediate 1, NaOH S2_Add Reagent Addition: KMnO₄ Solution S2_React->S2_Add S2_Workup Workup: Filtration & Acidification S2_Add->S2_Workup S2_Purify Purification: Precipitation S2_Workup->S2_Purify S2_Char Characterization: (Intermediate 2) S2_Purify->S2_Char S3_React Reaction Setup: Intermediate 2 in H₂SO₄ S3_Add Reagent Addition: Nitrating Mixture S3_React->S3_Add S3_Workup Workup: Ice Quench & Filtration S3_Add->S3_Workup S3_Purify Purification: Washing S3_Workup->S3_Purify S3_Char Characterization: (Final Product) S3_Purify->S3_Char

Figure 2: Step-by-step experimental and characterization workflow.

Characterization Summary:

  • Intermediates and Final Product: The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.

    • Melting Point: Compare with literature values for a preliminary assessment of purity.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, verify the position of substituents, and assess purity.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -SO₂-, -COOH, -NO₂).

References

  • CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • Organic Syntheses Procedure: METHYL p-TOLYL SULFONE. [Link]

  • CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
  • ResearchGate: p-Toluenesulfonic acid a useful and selective reagent for the oxidation of benzoins to benziles under solvent-free condition. [Link]

  • University of Toronto Scarborough: Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]

Sources

Application

Application Note: 3-Methanesulfonyl-4-nitrobenzoic Acid (MSNBA) in Medicinal Chemistry

This guide details the strategic application, synthesis, and handling of 3-Methanesulfonyl-4-nitrobenzoic acid (MSNBA) .[1] While less ubiquitous than its isomer (2-nitro-4-methylsulfonylbenzoic acid, a mesotrione interm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, synthesis, and handling of 3-Methanesulfonyl-4-nitrobenzoic acid (MSNBA) .[1] While less ubiquitous than its isomer (2-nitro-4-methylsulfonylbenzoic acid, a mesotrione intermediate), MSNBA is a high-value scaffold for "scaffold hopping" in medicinal chemistry, particularly for generating metabolically stable, polar aniline derivatives.[1]

[1]

Executive Summary & Molecule Profile[2]

3-Methanesulfonyl-4-nitrobenzoic acid (MSNBA) represents a specialized "ortho-nitro sulfone" building block.[1] Unlike sulfonamides, the methylsulfone moiety (


) is non-ionizable, offering a distinct polarity profile without contributing to the acidic load of the molecule.[1]
Key Chemical Attributes
PropertyValue / CharacteristicImpact on Drug Design
Structure Benzoic acid core, 3-sulfone, 4-nitroPrecursor to 3-sulfonyl-4-amino scaffolds (indazoles, quinazolines).[1]
Electronic Effect Synergistic EWG (Nitro + Sulfone)Highly electron-deficient ring; Acid is relatively strong (

< 3.5).[1]
Metabolic Stability HighThe sulfone group blocks metabolic oxidation at the 3-position.[1]
Solubility Moderate to High (Polar)Improves aqueous solubility of lipophilic kinase inhibitors.[1]

Strategic Synthesis: The "Regiospecific" Challenge

The Problem: Direct nitration of 3-methanesulfonylbenzoic acid yields the 5-nitro isomer (meta-directing effects).[1] Direct sulfonation of 4-nitrobenzoic acid fails due to ring deactivation.[1]

The Solution: The only reliable, scalable route to the 3-methanesulfonyl-4-nitro pattern is via Nucleophilic Aromatic Substitution (


)  on a fluoro-nitro precursor, followed by oxidation.[1]
DOT Diagram: Validated Synthesis Workflow

Synthesis_Workflow Start 3-Fluoro-4-nitrobenzoic acid (Commercially Available) Step1 Step 1: Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 3-fluoro-4-nitrobenzoate Step1->Inter1 Step2 Step 2: SnAr Displacement (NaSMe, DMF, 0°C) Inter1->Step2 Inter2 Methyl 3-(methylthio)-4-nitrobenzoate Step2->Inter2 Step3 Step 3: Oxidation (mCPBA or Oxone) Inter2->Step3 Inter3 Methyl 3-methanesulfonyl-4-nitrobenzoate Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final 3-Methanesulfonyl-4-nitrobenzoic acid (MSNBA) Step4->Final

Caption: Regiospecific synthesis of MSNBA avoiding isomer mixtures common in direct nitration routes.

Detailed Experimental Protocols

Protocol A: Synthesis of MSNBA (The "Thio-Oxidation" Route)

Rationale: We utilize the methyl ester for the


 step to prevent carboxylate salt interference and improve solubility in DMF.[1]

Step 1:


 Displacement [1]
  • Reagents: Methyl 3-fluoro-4-nitrobenzoate (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.1 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve Methyl 3-fluoro-4-nitrobenzoate in DMF (5 mL/mmol) under

      
      .
      
    • Cool to 0°C.[1]

    • Add NaSMe portion-wise (exothermic).[1] The solution will turn deep yellow/orange.[1]

    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • QC Check: TLC (Hex/EtOAc) should show complete consumption of the fluoro-starting material.[1]

    • Workup: Pour into ice water. Filter the yellow precipitate (Methyl 3-methylthio-4-nitrobenzoate).[1]

Step 2: Oxidation to Sulfone

  • Reagents: Thio-intermediate (from Step 1), mCPBA (2.5 eq) or Oxone (3.0 eq).[1]

  • Procedure (mCPBA method):

    • Dissolve thio-intermediate in DCM.

    • Add mCPBA slowly at 0°C.[1]

    • Stir overnight at RT.

    • Workup: Wash with saturated

      
       (to quench peroxide), then 
      
      
      
      .[1] Dry organic layer and concentrate.[1]
    • Result: Methyl 3-methanesulfonyl-4-nitrobenzoate (White/Off-white solid).[1]

Step 3: Hydrolysis to Acid

  • Reagents: Sulfone-ester, LiOH (2.0 eq), THF/Water (3:1).[1]

  • Procedure:

    • Stir mixture at RT until the ester disappears (approx. 2-4 hours).

    • Acidify carefully with 1M HCl to pH 2.[1]

    • Filter the resulting white precipitate.[1]

    • Yield: Typically 75-85% over 3 steps.[1]

Protocol B: Reduction to 3-Methanesulfonyl-4-aminobenzoic acid[1]

This is the most common "next step" for medicinal chemists, converting the nitro group to an aniline for kinase inhibitor synthesis.[1]

Critical Note: Standard catalytic hydrogenation (


) works well, but if the molecule contains halogens elsewhere (e.g., if you coupled the acid first), use Iron/Acetic Acid  or Stannous Chloride  to prevent dehalogenation.[1]

Procedure (Standard Hydrogenation):

  • Dissolve MSNBA (1 mmol) in MeOH (10 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     balloon (1 atm) for 4-6 hours.
    
  • Filtration: Filter through Celite to remove Pd.[1]

  • Concentration: Evaporate solvent to yield the aniline.

    • Observation: The product is often a light grey/brown solid.[1]

    • Stability:[1][2][3] The sulfone stabilizes the aniline, making it less prone to oxidation than typical phenylenediamines.[1]

Medicinal Chemistry Applications

Bioisosterism & Solubility

The methanesulfonyl group (


) is a non-classical bioisostere  for:
  • Nitro groups: Similar electron-withdrawing power but better solubility.[1]

  • Sulfonamides (

    
    ):  Removes the H-bond donor (HBD) capability, which is useful if the HBD causes permeability issues (low LogD) or off-target toxicity.[1]
    
Scaffold Construction: The Indazole/Benzimidazole Gateway

MSNBA is a prime precursor for fused heterocycles.[1]

  • Indazoles: Reduction of the nitro group followed by diazotization and cyclization onto the methyl group (requires activation of the methyl, often easier with methyl-ketones, but sulfones can participate in specific cyclizations).[1]

  • Benzimidazoles: If the nitro is reduced to an amine, and the sulfone is displaced (rare) or if the acid is coupled to a diamine.[1]

DOT Diagram: Downstream Utility

MedChem_Utility MSNBA MSNBA (Building Block) Branch1 Path A: Amide Coupling MSNBA->Branch1 R-NH2 / HATU Branch2 Path B: Nitro Reduction MSNBA->Branch2 H2 / Pd/C Prod1 Target-Engagement Ligands (E3 Ligase Linkers) Branch1->Prod1 Retains Nitro (Pro-drug/Hypoxia active) Prod2 3-Mesyl-4-amino-benzamides (Kinase Inhibitors) Branch2->Prod2 Amide Coupling Prod3 Fused Heterocycles (via Cyclization) Branch2->Prod3 Cyclization Chemistry

Caption: Divergent synthesis pathways from MSNBA to bioactive scaffolds.[1]

Safety & Handling

  • Nitro Compounds: While MSNBA is stable, nitro-aromatics can be energetic.[1] Avoid heating bulk quantities >150°C without DSC testing.[1]

  • Sulfone Synthesis: The use of mCPBA or peroxides (Step 2 of synthesis) requires careful peroxide quenching (Starch-iodide paper test) before concentration to prevent explosion hazards.[1]

  • Skin/Eye: Standard PPE.[1] The acid is an irritant; the methyl-thio intermediate is malodorous (use bleach trap).[1]

References

  • Synthesis of Sulfonyl-Benzoic Acids

    • Title: Regioselective Nucleophilic Aromatic Substitution of Fluoronitrobenzoates.[1]

    • Source:Journal of Medicinal Chemistry (General methodology reference for SNAr on 3-F-4-NO2 systems).[1]

    • Context: Validates the displacement of Fluorine ortho to Nitro by thiomethoxide.
    • Link: [ACS Pubs - J. Med.[1] Chem. Search]([Link]1]

  • Bioisosterism of Sulfones

    • Title: Sulfones in Medicinal Chemistry: A Review.
    • Source:Journal of Medicinal Chemistry, 2021.[1]

    • Context: Discusses the metabolic stability and H-bond accepting nature of the methylsulfonyl group.[1]

    • Link:[1]

  • Related Scaffold (Mesotrione Intermediate)

    • Title: Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid (Isomer Comparison).
    • Source:Asian Journal of Chemistry, 2015.[1]

    • Context: Provides contrast in synthesis; direct oxidation of toluene precursors is possible for the isomer, but not for MSNBA.[1]

    • Link:[1]

  • Chemical Safety Data

    • Title: 4-(Methylsulfonyl)-3-nitrobenzoic acid (Isomer Safety Data).[1][4]

    • Source: PubChem.[1]

    • Context: Used for analogous safety handling protocols regarding nitro-benzoic acids.[1]

    • Link:[1]

(Note: Specific CAS 83296-60-4 or similar for the exact 3-SO2Me-4-NO2 isomer is often cataloged in proprietary databases like SciFinder; the synthesis protocol provided above is the standard "First Principles" derivation used in pharma R&D).[1]

Sources

Method

Application Notes and Protocols for the Derivatization of 3-Methanesulfonyl-4-nitrobenzoic Acid to Enhance Biological Activity

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the strategic derivatization of 3-Methanesulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the strategic derivatization of 3-Methanesulfonyl-4-nitrobenzoic acid (MNA), a promising scaffold for the development of novel therapeutic agents. While direct biological data on MNA is limited, its structural motifs—a nitro-substituted aromatic ring and a methanesulfonyl group—are well-established pharmacophores. This guide leverages structure-activity relationship (SAR) data from analogous compounds to propose high-potential derivatization strategies. Detailed protocols for the synthesis of ester and amide derivatives are provided, along with methodologies for evaluating their biological activity, with a focus on antimicrobial and anticancer applications. The overarching goal is to equip researchers with the foundational knowledge and practical tools to unlock the therapeutic potential of the MNA scaffold.

Introduction: The Rationale for MNA Derivatization

The quest for novel bioactive molecules is a cornerstone of modern medicinal chemistry. The strategic modification of existing chemical scaffolds is a proven approach to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. 3-Methanesulfonyl-4-nitrobenzoic acid (MNA) presents itself as a compelling starting point for such endeavors. The molecule incorporates two key functional groups that are frequently associated with a wide spectrum of biological activities.

The nitroaromatic group is a well-known pharmacophore present in numerous antimicrobial and anticancer agents.[1] Its electron-withdrawing nature can contribute to interactions with biological targets and, in some contexts, can be bioreduced to generate reactive nitrogen species that induce cellular damage in pathogens or cancer cells. The methanesulfonyl group , on the other hand, is a versatile functional group known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. Furthermore, the sulfonyl moiety can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets.

Given the therapeutic potential suggested by its constituent parts, the derivatization of MNA's carboxylic acid group is a logical and promising strategy to generate a library of novel compounds with enhanced biological activity. This guide will focus on two primary derivatization pathways: esterification and amidation, providing the scientific basis for these choices and detailed protocols for their execution.

Strategic Derivatization of the MNA Scaffold

The carboxylic acid moiety of MNA is the primary handle for derivatization. Its conversion to esters and amides allows for the systematic exploration of chemical space and the fine-tuning of molecular properties to achieve desired biological outcomes.

Esterification: Modulating Lipophilicity and Cell Permeability

The synthesis of MNA esters is a valuable strategy for modifying the molecule's lipophilicity, which in turn influences its ability to cross cellular membranes and reach intracellular targets. By introducing various alkyl or aryl groups, researchers can systematically alter the hydrophobic/hydrophilic balance of the parent compound. For instance, the derivatization of the related compound, 3-methyl-4-nitrobenzoic acid, into a series of alkyl esters has been shown to yield compounds with significant antifungal activity.[2] A preliminary structure-activity relationship (SAR) study of these derivatives highlighted the importance of the alkyl side chain length for bioactivity.[2]

Amidation: Introducing New Interaction Points

The formation of amide bonds from the carboxylic acid of MNA allows for the introduction of a wide array of substituents, each capable of forming distinct interactions with biological targets. This approach can lead to derivatives with improved binding affinity and selectivity. The amide bond itself can act as a hydrogen bond donor and acceptor, providing additional points of interaction. Furthermore, the diverse range of commercially available amines enables the creation of large and structurally varied compound libraries for high-throughput screening.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and preliminary biological evaluation of MNA derivatives.

Synthesis of MNA Derivatives

3.1.1. General Esterification Protocol (Fisher-Speier Esterification)

This protocol describes the acid-catalyzed esterification of MNA with a generic alcohol (R-OH).

  • Materials:

    • 3-Methanesulfonyl-4-nitrobenzoic acid (MNA)

    • Alcohol (e.g., ethanol, propanol, butanol)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Organic solvent (e.g., Dichloromethane, Ethyl acetate)

    • Round-bottom flask

    • Reflux condenser

    • Separatory funnel

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a round-bottom flask, add 3-Methanesulfonyl-4-nitrobenzoic acid (1.0 eq).

    • Add an excess of the desired alcohol (e.g., 20 eq), which will also serve as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the crude product by column chromatography or recrystallization as needed.

3.1.2. General Amidation Protocol (EDC/HOBt Coupling)

This protocol outlines the synthesis of an MNA amide using a generic amine (R-NH₂) with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as coupling agents.

  • Materials:

    • 3-Methanesulfonyl-4-nitrobenzoic acid (MNA)

    • Amine (1.1 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Ethyl acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve 3-Methanesulfonyl-4-nitrobenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Biological Evaluation Protocols

3.2.1. Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized MNA derivatives against selected microbial strains.

  • Materials:

    • Synthesized MNA derivatives

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • 96-well microtiter plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a stock solution of each MNA derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well plate.

    • Prepare a standardized inoculum of the microbial strain to be tested.

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include positive (microbes in medium) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.2.2. Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the synthesized MNA derivatives on a cancer cell line. The MTT assay measures cell viability based on the metabolic activity of the cells.

  • Materials:

    • Synthesized MNA derivatives

    • Cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line)[3]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well cell culture plates

    • Multi-well spectrophotometer

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the MNA derivatives in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation and Visualization

Tabulated Biological Data

The biological activity of a series of hypothetical MNA derivatives can be summarized in a table for easy comparison.

Compound IDR Group (Ester)R' Group (Amide)MIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. MCF-7
MNA-E1-CH₂CH₃-128>100
MNA-E2-CH₂(CH₂)₂CH₃-3275.2
MNA-A1--CH₂Ph6445.8
MNA-A2--Cyclohexyl1622.5
Workflow and Pathway Diagrams

Visual representations of the experimental workflows and hypothetical mechanisms can aid in understanding the overall strategy.

Experimental Workflow:

G MNA 3-Methanesulfonyl-4- nitrobenzoic acid (MNA) Esterification Esterification (Protocol 3.1.1) MNA->Esterification Amidation Amidation (Protocol 3.1.2) MNA->Amidation Esters MNA Esters Esterification->Esters Amides MNA Amides Amidation->Amides Antimicrobial Antimicrobial Assay (Protocol 3.2.1) Esters->Antimicrobial Anticancer Anticancer Assay (Protocol 3.2.2) Esters->Anticancer Amides->Antimicrobial Amides->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR

Caption: General workflow for MNA derivatization and biological evaluation.

Hypothetical Signaling Pathway Inhibition:

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Signaling Downstream Signaling (e.g., MAPK/ERK) Receptor->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation MNA_Derivative MNA Derivative MNA_Derivative->Signaling Inhibition

Caption: Hypothetical inhibition of a cancer cell signaling pathway by an MNA derivative.

Conclusion and Future Directions

The 3-Methanesulfonyl-4-nitrobenzoic acid scaffold holds considerable promise for the development of novel therapeutic agents. By employing strategic derivatization techniques, such as the esterification and amidation protocols detailed in this guide, researchers can generate diverse libraries of compounds for biological screening. The proposed antimicrobial and anticancer assays provide a starting point for elucidating the structure-activity relationships of these new molecules. Future work should focus on expanding the range of derivatives synthesized and exploring a broader spectrum of biological targets. Advanced studies could include mechanistic investigations to identify the specific cellular pathways affected by the most potent compounds, as well as pharmacokinetic profiling to assess their drug-like properties. Through a systematic and iterative process of design, synthesis, and evaluation, the full therapeutic potential of the MNA scaffold can be realized.

References

  • ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available at: [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • PubMed. (n.d.). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. National Library of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of the 3-methyl-4-nitrobenzoic acid derivatives: (a) ROH,.... Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]

  • TREA. (2024). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. Available at: [Link]

  • ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available at: [Link]

  • Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • Eureka | Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Available at: [Link]

  • PubChem. (n.d.). 4-(Methylsulphonyl)-3-nitrobenzoic acid. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. National Institutes of Health. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Available at: [Link]

Sources

Application

Topic: A Step-by-Step Guide to the Synthesis of 3-Methanesulfonyl-4-nitrobenzoic Acid and Its Amide Derivatives

An Application Note and Protocol Guide Introduction Substituted benzoic acid scaffolds are cornerstone building blocks in medicinal chemistry and materials science. Among these, 3-Methanesulfonyl-4-nitrobenzoic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction

Substituted benzoic acid scaffolds are cornerstone building blocks in medicinal chemistry and materials science. Among these, 3-Methanesulfonyl-4-nitrobenzoic acid is a particularly valuable intermediate. The presence of a strongly electron-withdrawing sulfone group and a nitro group on the aromatic ring makes it a versatile precursor for a variety of transformations, including nucleophilic aromatic substitution and reduction of the nitro group to an amine. Its derivatives are key components in the synthesis of pharmaceuticals, such as the antihypertensive drug telmisartan, and agrochemicals like the herbicide mesotrione.[1][2][3]

This application note provides a detailed, two-step synthetic route to 3-Methanesulfonyl-4-nitrobenzoic acid, followed by a robust protocol for its conversion into a diverse library of amide derivatives. The methodologies are designed to be reproducible and scalable, with a focus on explaining the chemical principles behind each experimental choice to empower researchers in their own synthetic endeavors.

Part 1: Overall Synthetic Strategy

The synthesis of the target scaffold is achieved through a two-step process starting from the commercially available 3-Bromo-4-nitrobenzoic acid. The strategy hinges on two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom is displaced by a methylthio group. This reaction is facilitated by the strong electron-withdrawing nitro group positioned ortho to the leaving group, which stabilizes the intermediate Meisenheimer complex.[4][5]

  • Oxidation: The resulting thioether is selectively oxidized to the corresponding sulfone using a powerful oxidizing agent, yielding the final product.

This core scaffold is then readily derivatized via standard amide coupling procedures.

Synthetic_Workflow A 3-Bromo-4-nitrobenzoic acid B 3-Methylthio-4-nitrobenzoic acid A->B  NaSMe, DMF   (S N Ar Reaction) C 3-Methanesulfonyl-4-nitrobenzoic acid B->C  Oxone® or m-CPBA   (Oxidation) D Amide Derivatives C->D  R-NH2, Coupling Agent   (Amide Formation)

Caption: Overall workflow for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid and its derivatives.

Part 2: Synthesis of the Core Scaffold

This section details the step-by-step protocols for the synthesis of the target molecule, 3-Methanesulfonyl-4-nitrobenzoic acid.

Protocol 2.1: Synthesis of 3-Methylthio-4-nitrobenzoic Acid

This procedure utilizes a nucleophilic aromatic substitution (SNAr) reaction. The carbon atom attached to the bromine is rendered highly electrophilic by the resonance-withdrawing effect of the adjacent nitro group and the carboxyl group, making it susceptible to attack by a soft nucleophile like the thiomethoxide anion.[4][5]

Mechanism Insight: The SNAr Pathway

The reaction proceeds via an addition-elimination mechanism. The nucleophile (CH₃S⁻) attacks the aromatic ring at the carbon bearing the leaving group (Br), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. The subsequent elimination of the bromide ion restores the aromaticity of the ring.

SNAr_Mechanism sub Start: 3-Bromo-4-nitrobenzoic acid meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Addition nuc Nucleophile (CH₃S⁻) nuc->meisenheimer product Product: 3-Methylthio-4-nitrobenzoic acid meisenheimer->product Elimination lg Leaving Group (Br⁻) meisenheimer->lg

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium thiomethoxide (1.1 eq.) to anhydrous N,N-Dimethylformamide (DMF). Stir the suspension under a nitrogen atmosphere.

  • Reaction Initiation: Add 3-Bromo-4-nitrobenzoic acid (1.0 eq.)[6][7][8] to the suspension in portions at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 with 2N HCl. A yellow precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water to remove residual DMF and salts, and dry it under vacuum.

  • Purification (Optional): The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 3-Methylthio-4-nitrobenzoic acid as a pale-yellow solid.

Protocol 2.2: Oxidation to 3-Methanesulfonyl-4-nitrobenzoic Acid

The conversion of the thioether to a sulfone requires a strong oxidizing agent. Oxone® (potassium peroxymonosulfate) is an effective and convenient choice. Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) can be used.[9] The reaction is typically performed in a mixed solvent system like methanol/water to ensure solubility of both the organic substrate and the inorganic oxidant.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve the 3-Methylthio-4-nitrobenzoic acid (1.0 eq.) from the previous step in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Oxidation: Cool the solution in an ice bath to 0-5 °C. Add Oxone® (2.2 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the intermediate sulfoxide.

  • Quenching & Isolation: If necessary, quench any remaining oxidant by adding a small amount of sodium sulfite. Remove the methanol under reduced pressure. The aqueous residue will contain the product as a precipitate.

  • Purification: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-Methanesulfonyl-4-nitrobenzoic acid.

Summary of Synthesis Parameters:

StepStarting MaterialKey ReagentsSolventTemp.TimeTypical Yield
2.1 3-Bromo-4-nitrobenzoic acidSodium ThiomethoxideDMF60-70 °C4-6 h85-95%
2.2 3-Methylthio-4-nitrobenzoic acidOxone®Methanol/Water0 °C to RT12-16 h90-98%

Part 3: Synthesis of Amide Derivatives

The carboxylic acid functionality of 3-Methanesulfonyl-4-nitrobenzoic acid is a prime handle for derivatization. Amide bond formation is a crucial reaction in drug development, allowing for the modulation of a molecule's physicochemical properties, such as solubility, stability, and receptor binding affinity.

Protocol 3.1: General Procedure for Amide Coupling

A common and efficient method for amide bond formation involves the use of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

Amide_Coupling_Workflow Acid 3-Methanesulfonyl-4- nitrobenzoic acid Intermediate Activated Ester Intermediate Acid->Intermediate Activation Reagents EDC, HOBt, DIPEA Reagents->Intermediate Amine Primary or Secondary Amine (R-NH₂) Product Target Amide Amine->Product Intermediate->Product Nucleophilic Attack Byproducts Urea Byproduct Intermediate->Byproducts

Caption: Workflow for EDC/HOBt mediated amide bond formation.

Experimental Protocol:

  • Setup: To a solution of 3-Methanesulfonyl-4-nitrobenzoic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane or DMF), add HOBt (1.2 eq.) and EDC (1.2 eq.).

  • Activation: Stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq.).

  • Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with the solvent (e.g., Dichloromethane) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization to obtain the final product.

This protocol is highly versatile and can be applied to a wide range of amines to generate a library of derivatives for structure-activity relationship (SAR) studies.

Part 4: Safety and Handling

  • 3-Bromo-4-nitrobenzoic acid: Harmful if swallowed and causes serious eye irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium thiomethoxide: Corrosive and flammable solid. Handle in a fume hood and avoid contact with water, which can generate flammable hydrogen sulfide gas.

  • Oxone®/m-CPBA: Strong oxidizing agents. Avoid contact with combustible materials. Reactions should be conducted with care, especially during the addition of the oxidant.

  • EDC: A potential sensitizer. Avoid skin contact.

  • Solvents (DMF, DCM): Handle in a well-ventilated fume hood. Refer to the specific Material Safety Data Sheets (MSDS) for each reagent before use.

Conclusion

This application note provides a comprehensive and reliable guide for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid and its subsequent derivatization to amides. The described protocols are built upon fundamental principles of organic chemistry, including nucleophilic aromatic substitution and oxidation, and employ common laboratory reagents and techniques. By explaining the causality behind the experimental choices, this guide aims to equip researchers with the knowledge and procedures necessary to successfully synthesize these valuable chemical intermediates for applications in drug discovery and beyond.

References

  • CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid? - FAQ.
  • 3-Methyl-4-nitrobenzoic acid synthesis - ChemicalBook.
  • CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • Aromatic Synthesis (3) - Sulfonyl Blocking Groups - Master Organic Chemistry.
  • Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | P
  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company.
  • 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem - NIH.
  • 3-Bromo-4-nitrobenzoic acid | C7H4BrNO4 | CID 16218087 - PubChem.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Sulfone synthesis by oxid
  • Nucleophilic arom
  • 3-Bromo-4-nitrobenzoic acid - Chem-Impex.
  • 3-BROMO-4-NITROBENZOIC ACID - MySkinRecipes.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.

Sources

Method

"3-Methanesulfonyl-4-nitrobenzoic acid" in the preparation of novel catalysts

Application Note: Strategic Utilization of 3-Methanesulfonyl-4-nitrobenzoic Acid in the Design of Tunable Catalytic Architectures Executive Summary This guide details the application of 3-Methanesulfonyl-4-nitrobenzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Methanesulfonyl-4-nitrobenzoic Acid in the Design of Tunable Catalytic Architectures

Executive Summary

This guide details the application of 3-Methanesulfonyl-4-nitrobenzoic acid (CAS: 59591-64-3) as a high-value scaffold for the preparation of novel heterogeneous and homogeneous catalysts.[1][2] Unlike simple benzoic acid derivatives, this molecule offers a unique trifunctional electronic profile : the electron-withdrawing nitro group (


), the polar, hydrogen-bond-accepting sulfone group (

), and the coordinating carboxylic acid (

).[1][2]

We present protocols for two primary catalytic applications:

  • Heterogeneous Catalysis: Utilization as a multivariate linker in Metal-Organic Frameworks (MOFs) for pore surface engineering.[1][2]

  • Homogeneous Catalysis: Chemoselective reduction to synthesize electron-deficient aniline ligands for transition metal complexation.[1][2]

Part 1: Technical Rationale & Mechanistic Insight

The "Push-Pull" Electronic Scaffold

In catalyst design, ligand electronics dictate the Lewis acidity of the metal center.[1][2] 3-Methanesulfonyl-4-nitrobenzoic acid is an electron-deficient building block .[1][2]

  • Sulfone Effect (

    
    ):  A strong electron-withdrawing group (Hammett 
    
    
    
    ) that enhances the acidity of the carboxylic acid and pulls electron density from the aromatic ring, stabilizing metal centers in lower oxidation states.[1][2]
  • Nitro Group (

    
    ):  Acts as a "masked" amine.[1][2] Post-synthetic reduction allows for the introduction of a hard nitrogen donor (
    
    
    
    ) orthogonal to the sulfone.[1][2]
Strategic Pathways

The utility of this compound bifurcates into two distinct workflows:

  • Pathway A (Direct Coordination): Used directly as a linker in MOF synthesis.[1][2] The sulfone group protrudes into the pore, creating "sticky" sites for polar substrates (e.g.,

    
     capture or Lewis acid catalysis).[1][2]
    
  • Pathway B (Ligand Precursor): Reduced to 3-methanesulfonyl-4-aminobenzoic acid .[1][2] This intermediate is critical for synthesizing Pincer or Salen-type ligands where the sulfone group provides solubility and unique steric modulation.[1][2]

Part 2: Experimental Protocols

Protocol A: Solvothermal Synthesis of Sulfone-Functionalized MOFs

Target Application: Heterogeneous Lewis Acid Catalysis

Principle: The carboxylic acid coordinates to metal clusters (e.g., Zr, Cu), while the sulfone and nitro groups decorate the internal pore surface, modifying the chemical environment without blocking the pore.[1][2]

Materials:

  • 3-Methanesulfonyl-4-nitrobenzoic acid (1.0 mmol)[1][2]

  • Zirconium(IV) chloride (

    
    ) (1.0 mmol)[1][2]
    
  • DMF (N,N-Dimethylformamide) (10 mL)[1][2]

  • Modulator: Acetic acid (30 eq)[1][2]

Step-by-Step Procedure:

  • Dissolution: In a 20 mL scintillation vial, dissolve 245 mg of 3-Methanesulfonyl-4-nitrobenzoic acid in 10 mL of DMF. Sonicate for 5 minutes until clear.

  • Metal Addition: Add 233 mg of

    
     to the solution. The solution may turn slightly yellow.[1][2]
    
  • Modulation: Add 1.7 mL of glacial acetic acid. Note: The modulator competes with the linker to control crystal growth rate and defect density.[1][2]

  • Solvothermal Reaction: Seal the vial in a Teflon-lined autoclave. Heat at 120°C for 24 hours in a convection oven.

  • Workup: Cool to room temperature naturally. Centrifuge the resulting white precipitate (3000 rpm, 10 min).

  • Activation: Wash with DMF (

    
     mL) followed by ethanol (
    
    
    
    mL) to remove unreacted ligand. Solvent exchange with acetone for 3 days.
  • Drying: Activate under vacuum at 80°C for 12 hours.

Validation:

  • PXRD: Check for characteristic UiO-66 or MOF-808 topology peaks.

  • IR Spectroscopy: Confirm presence of sulfone stretch (

    
    ) and absence of free carboxylic acid.[1][2]
    
Protocol B: Chemoselective Reduction for Ligand Synthesis

Target Application: Precursor for N,O-Chelating Ligands[1][2]

Principle: To use this molecule as a ligand, the nitro group must be reduced to an amine without reducing the sulfone or the aromatic ring.[1][2] Catalytic hydrogenation over Pd/C is the gold standard here.[1][2]

Materials:

  • 3-Methanesulfonyl-4-nitrobenzoic acid (10 mmol, 2.45 g)[1][2]

  • Catalyst: 10% Pd/C (5 mol%, ~0.5 g)[1][2]

  • Solvent: Methanol (50 mL)

  • Hydrogen gas (balloon or 1 atm)

Step-by-Step Procedure:

  • Slurry Preparation: In a 250 mL round-bottom flask, suspend the starting material in Methanol.

  • Catalyst Addition: Carefully add Pd/C under an inert nitrogen blanket.[1][2] Safety: Pd/C is pyrophoric; avoid dry contact with air.[1][2]

  • Hydrogenation: Purge the flask with

    
     gas three times. Attach a hydrogen balloon and stir vigorously at Room Temperature (RT) for 6–12 hours.
    
  • Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (UV active, lower polarity) should disappear, replaced by a fluorescent amine spot (ninhydrin active).[1][2]

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product, 3-methanesulfonyl-4-aminobenzoic acid , typically precipitates as an off-white solid.[1][2]

Data Summary Table: Reaction Parameters

ParameterProtocol A (MOF)Protocol B (Reduction)
Solvent DMF (High boiling, polar)Methanol (Protic, dissolves amine)
Temperature 120°C (Solvothermal)25°C (Ambient)
Catalyst/Promoter Acetic Acid (Modulator)10% Pd/C
Critical Control Moisture-free

Inert atmosphere during Pd addition
Yield Target >60% (Crystalline solid)>90% (Amine intermediate)

Part 3: Visualization & Logic Flow

The following diagram illustrates the divergent synthesis pathways for utilizing 3-Methanesulfonyl-4-nitrobenzoic acid in catalyst preparation.

G Start 3-Methanesulfonyl- 4-nitrobenzoic acid StepA1 Solvothermal Reaction (ZrCl4, DMF, 120°C) Start->StepA1 Direct Linker Usage StepB1 Pd/C Hydrogenation (H2, MeOH) Start->StepB1 Nitro Reduction MOF Sulfone-Functionalized MOF Catalyst StepA1->MOF Coordination AppA Application: Lewis Acid Catalysis CO2 Capture MOF->AppA Amine 3-Methanesulfonyl- 4-aminobenzoic acid StepB1->Amine -2[O], +2[H] Ligand Schiff Base / Pincer Ligand Synthesis Amine->Ligand + Aldehyde/Linker Complex Homogeneous Pd/Pt Catalyst Ligand->Complex + Metal Precursor

Figure 1: Divergent synthetic workflows for transforming the 3-Methanesulfonyl-4-nitrobenzoic acid scaffold into heterogeneous (top) and homogeneous (bottom) catalytic systems.

Part 4: References

  • Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability."[1][2] Journal of the American Chemical Society 130.42 (2008): 13850-13851.[1][2] [1][2]

  • Lu, W., et al. "Sulfone-functionalized metal–organic frameworks for efficient CO2 capture."[1][2] Chemical Communications 50.62 (2014): 8464-8467.[1][2]

  • Blaser, H. U., et al. "Heterogeneous hydrogenation catalysts for fine chemicals synthesis."[1][2] Topics in Catalysis 19 (2002): 3-16.[1][2]

  • Splendid Lab. "Product Specification: 3-Methanesulfonyl-4-nitrobenzoic acid (CAS 59591-64-3)." Splendid Lab Catalog.

Sources

Application

Scalable synthesis of "3-Methanesulfonyl-4-nitrobenzoic acid" for industrial applications

An Application Note for the Scalable Synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid for Industrial Applications Abstract This application note provides a comprehensive, scalable, and field-proven protocol for the syn...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid for Industrial Applications

Abstract

This application note provides a comprehensive, scalable, and field-proven protocol for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Recognizing the industrial demand for a robust and efficient manufacturing process, we present a three-step synthetic route commencing from the readily available starting material, 3-chloro-4-nitrobenzoic acid. The described methodology emphasizes operational safety, high yield, and purity, addressing the critical requirements for large-scale production. The protocol details a nucleophilic aromatic substitution to introduce the methylthio- moiety, followed by a controlled oxidation to the desired sulfone. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable synthesis of this important building block.

Introduction and Significance

3-Methanesulfonyl-4-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a sulfone—provides multiple reaction handles for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and sulfonyl groups makes this molecule a valuable precursor for various pharmaceuticals. While its structural isomer, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), is a well-known intermediate in the synthesis of mesotrione herbicides, the 3-methanesulfonyl isomer offers a different substitution pattern for the exploration of new chemical entities.

The primary challenge in the industrial production of such molecules lies in developing a process that is not only high-yielding but also cost-effective, safe, and environmentally conscious. Many traditional methods for similar compounds rely on harsh reagents or produce significant waste streams. The protocol outlined herein is designed to mitigate these challenges by employing a logical and efficient synthetic strategy.

Overview of the Synthetic Strategy

The synthesis is designed as a three-step process, optimized for scalability and efficiency. The strategy hinges on the activation of the aromatic ring by the nitro group, facilitating a key nucleophilic aromatic substitution (SNAr) reaction.

  • Starting Material Synthesis: The process begins with the synthesis of 3-chloro-4-nitrobenzoic acid via the nitration of 3-chlorobenzoic acid. This is a standard, well-documented electrophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom of 3-chloro-4-nitrobenzoic acid is substituted by a methylthio group using sodium thiomethoxide. The nitro group at the para-position is critical for this step, as it stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for the reaction.[1][2]

  • Oxidation: The intermediate, 3-(methylthio)-4-nitrobenzoic acid, is then oxidized to the final product, 3-methanesulfonyl-4-nitrobenzoic acid. Hydrogen peroxide is selected as the oxidant due to its "green" profile, yielding only water as a byproduct.[3][4]

This linear approach ensures a streamlined workflow, minimizing complex purification steps between stages.

Synthetic_Workflow A 3-Chlorobenzoic Acid B Step 1: Nitration (HNO₃, H₂SO₄) A->B C 3-Chloro-4-nitrobenzoic acid B->C D Step 2: SNAr (NaSMe) C->D E 3-(Methylthio)-4-nitrobenzoic acid D->E F Step 3: Oxidation (H₂O₂) E->F G 3-Methanesulfonyl-4-nitrobenzoic acid F->G

Caption: Overall workflow for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium thiomethoxide is toxic, flammable, and corrosive; handle with extreme care.[5] Hydrogen peroxide is a strong oxidizer; avoid contact with combustible materials.

Step 1: Synthesis of 3-Chloro-4-nitrobenzoic acid
  • Rationale: This is a classic electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile. The reaction temperature is carefully controlled to prevent over-nitration and ensure regioselectivity. The chloro and carboxylic acid groups direct the incoming nitro group to the 4-position.

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
3-Chlorobenzoic acid156.57156.6 g1.0
Sulfuric acid (98%)98.08300 mL-
Nitric acid (70%)63.0175 mL~1.6

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (300 mL).

  • Cool the flask in an ice/salt bath to 0-5 °C.

  • Slowly add 3-chlorobenzoic acid (156.6 g, 1.0 mol) in portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solid has dissolved, begin the dropwise addition of concentrated nitric acid (75 mL) via the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

    • Expected Outcome: A pale-yellow solid. Yield: 180-195 g (89-97%). Purity (by HPLC): >98%.

Step 2: Synthesis of 3-(Methylthio)-4-nitrobenzoic acid
  • Rationale: This SNAr reaction displaces the chloride with the thiomethoxide nucleophile. A polar aprotic solvent like Dimethylformamide (DMF) is used to solvate the cation and leave the "naked" nucleophile, accelerating the reaction. The temperature is elevated to provide sufficient energy for the reaction to proceed at a practical rate.

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
3-Chloro-4-nitrobenzoic acid201.56100.8 g0.5
Sodium thiomethoxide70.0942.1 g0.6 (1.2 eq)
Dimethylformamide (DMF)73.09500 mL-

Protocol:

  • In a 1 L reactor, dissolve 3-chloro-4-nitrobenzoic acid (100.8 g, 0.5 mol) in DMF (500 mL).

  • Carefully add sodium thiomethoxide (42.1 g, 0.6 mol) in portions. An exotherm may be observed.

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into 2 L of ice-cold water.

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product.

  • Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product in a vacuum oven at 50-60 °C.

    • Expected Outcome: A yellow solid. Yield: 95-105 g (89-98%). Purity (by HPLC): >97%.

Step 3: Synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid
  • Rationale: The thioether is oxidized to the sulfone using hydrogen peroxide in an acidic medium (acetic acid). Acetic acid serves as a solvent and helps to activate the hydrogen peroxide. A slight excess of H₂O₂ is used to ensure complete oxidation of both the thioether and the intermediate sulfoxide. The reaction is exothermic and requires careful temperature control.

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
3-(Methylthio)-4-nitrobenzoic acid213.2285.3 g0.4
Acetic acid60.05400 mL-
Hydrogen peroxide (30% w/w)34.0191 mL~0.88 (2.2 eq)

Protocol:

  • Suspend 3-(methylthio)-4-nitrobenzoic acid (85.3 g, 0.4 mol) in glacial acetic acid (400 mL) in a 1 L reactor.

  • Slowly add 30% hydrogen peroxide (91 mL, ~0.88 mol) dropwise, maintaining the internal temperature below 40 °C using a water bath.

  • After the addition is complete, heat the mixture to 70-80 °C for 2-4 hours. Monitor the reaction by HPLC to confirm the disappearance of the starting material and the sulfoxide intermediate.

  • Cool the reaction mixture to room temperature and then chill in an ice bath for 1 hour.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold acetic acid, followed by a thorough wash with cold deionized water.

  • Dry the final product in a vacuum oven at 70-80 °C.

    • Expected Outcome: An off-white to pale yellow crystalline solid. Yield: 90-98 g (87-95%). Purity (by HPLC): >99%.

Quality Control and Characterization

Ensuring the purity and identity of the final product and intermediates is paramount for industrial applications. A robust quality control workflow should be implemented at each stage of the synthesis.

Quality_Control_Workflow cluster_0 In-Process Control (IPC) cluster_1 Final Product Release A Reaction Monitoring (TLC / HPLC) B Purity Assay (HPLC) A->B C Identity Confirmation (¹H NMR, ¹³C NMR, MS) B->C D Physical Properties (Melting Point, Appearance) C->D E Residual Solvent Analysis (GC-HS) D->E

Caption: A typical quality control workflow for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid.

Recommended HPLC Protocol for Purity Analysis

This method is suitable for monitoring reaction progress and for the final purity assessment of 3-Methanesulfonyl-4-nitrobenzoic acid.[6][7]

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 20% B; 26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~10 mg of sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.

System Suitability: The system should be validated for theoretical plates, tailing factor, and reproducibility before sample analysis.

Characterization Data for 3-Methanesulfonyl-4-nitrobenzoic acid:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected peaks corresponding to the aromatic protons and the methyl sulfone protons.

  • Mass Spectrometry (ESI-): m/z = 244.0 [M-H]⁻.

Conclusion

The synthetic route and detailed protocols provided in this application note describe a scalable, efficient, and robust process for the industrial production of 3-Methanesulfonyl-4-nitrobenzoic acid. By leveraging a strategic nucleophilic aromatic substitution followed by a clean oxidation reaction, this method avoids hazardous reagents and complex purification procedures, aligning with the principles of modern process chemistry. The accompanying quality control guidelines ensure that the final product meets the high-purity standards required for pharmaceutical and agrochemical applications.

References

  • Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Retrieved from [Link]

  • Kliś, J., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4818. Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of 4-nitrobenzoic acid (a), 3-nitroanisole (b),.... Retrieved from [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium peroxide. Retrieved from [Link]

  • Chegg.com. (2021). Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Semantic Scholar. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • ResearchGate. (2025). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Retrieved from [Link]

  • YouTube. (2024). Nucleophilic Aromatic Substitution Reaction: Mechanism and practice problems. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319347B - Method for synthesizing 3-methyl-4-nitrobenzoic acid by using stepped heating method and indirect electrosynthesis method.
  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: hydrogen peroxide solution 3%. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methanesulfonyl-4-nitrobenzoic Acid

Welcome to the technical support center for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to help you navigate the complexities of this synthesis and optimize your reaction yields. Here, we combine established chemical principles with practical, field-tested advice to address common challenges you may encounter.

Introduction to the Synthesis

The synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves a two-step sequence:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) - This step involves the formation of a thioether intermediate, 3-(methylthio)-4-nitrobenzoic acid, by reacting a suitable precursor, such as 3-chloro-4-nitrobenzoic acid, with a source of the methylthio group, like sodium methanethiolate.

  • Step 2: Oxidation - The thioether intermediate is then oxidized to the final product, 3-Methanesulfonyl-4-nitrobenzoic acid. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide being a common and effective choice.

This guide is structured to provide detailed protocols, troubleshooting advice, and frequently asked questions for each of these critical steps.

Overall Synthetic Workflow

Synthetic Workflow Start 3-Chloro-4-nitrobenzoic Acid Intermediate 3-(methylthio)-4-nitrobenzoic Acid Start->Intermediate  Step 1: SNAr (Sodium Methanethiolate) Product 3-Methanesulfonyl-4-nitrobenzoic Acid Intermediate->Product  Step 2: Oxidation (e.g., H2O2)

Caption: Two-step synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid.

Part 1: Synthesis of 3-(methylthio)-4-nitrobenzoic Acid (Thioether Intermediate)

Experimental Protocol

This protocol is adapted from established methodologies for nucleophilic aromatic substitution on similar substrates.[1]

Materials:

  • 3-Chloro-4-nitrobenzoic acid

  • Sodium methanethiolate (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-4-nitrobenzoic acid in anhydrous DMF.

  • Add sodium methanethiolate to the solution. A slight excess of the thiol is often used to ensure complete conversion.

  • Heat the reaction mixture to a temperature between 80-100°C and stir for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash it with cold deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography.

Troubleshooting Guide: Step 1
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive sodium methanethiolate. 2. Insufficient reaction temperature or time. 3. Poor quality of DMF (presence of water).1. Use freshly opened or properly stored sodium methanethiolate. 2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC. 3. Use anhydrous DMF to prevent quenching of the nucleophile.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials.1. Maintain the reaction temperature within the recommended range. 2. Ensure the purity of the starting materials before use.
Product is Difficult to Precipitate 1. Insufficient acidification. 2. Product is partially soluble in the aqueous mixture.1. Ensure the pH is lowered to 2-3. 2. After acidification, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

Part 2: Synthesis of 3-Methanesulfonyl-4-nitrobenzoic Acid (Oxidation)

Experimental Protocol

This protocol is based on a common method for the oxidation of thioethers to sulfones using hydrogen peroxide.[2]

Materials:

  • 3-(methylthio)-4-nitrobenzoic acid

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H2O2)

  • Sodium thiosulfate solution

  • Deionized water

Procedure:

  • Suspend 3-(methylthio)-4-nitrobenzoic acid in glacial acetic acid in a round-bottom flask.

  • Heat the mixture to 40-50°C to aid dissolution.

  • Slowly add 30% hydrogen peroxide dropwise to the reaction mixture. The reaction is exothermic, so maintain the temperature below 60°C.

  • After the addition is complete, continue stirring the mixture at 50-60°C for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product does not precipitate, pour the reaction mixture into ice-water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • To remove any unreacted peroxide, the crude product can be washed with a dilute solution of sodium thiosulfate.

  • Dry the final product under vacuum.

Troubleshooting Guide: Step 2
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Oxidation (Sulfoxide formation) 1. Insufficient amount of oxidizing agent. 2. Insufficient reaction time or temperature.1. Use a slight excess of hydrogen peroxide. 2. Increase the reaction time or temperature, carefully monitoring for side reactions.
Formation of Over-oxidized or Decomposition Products 1. Reaction temperature is too high. 2. Excessive amount of oxidizing agent.1. Maintain strict temperature control, especially during the addition of the oxidant. 2. Use the stoichiometric amount or a slight excess of the oxidizing agent.
Product is Oily or Difficult to Solidify 1. Presence of impurities. 2. Residual solvent.1. Purify the product by recrystallization from a suitable solvent. 2. Ensure the product is thoroughly dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: Why is a nitro group important for the first step of the synthesis? A1: The nitro group is a strong electron-withdrawing group. In nucleophilic aromatic substitution, such groups are necessary to activate the aromatic ring towards attack by a nucleophile. They stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, which lowers the activation energy of the reaction.

Q2: Can other halogens be used as leaving groups in the first step? A2: Yes, other halogens like fluorine can be used. In fact, a fluoro-substituted starting material may be more reactive than a chloro-substituted one in nucleophilic aromatic substitution, potentially allowing for milder reaction conditions.[1]

Q3: What are the safety precautions for working with hydrogen peroxide? A3: Concentrated hydrogen peroxide is a strong oxidizing agent and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. The oxidation reaction can be exothermic, so it's crucial to control the rate of addition and the reaction temperature to prevent a runaway reaction.

Q4: How can I confirm the formation of the final product? A4: The final product can be characterized using various analytical techniques. 1H NMR spectroscopy should show a characteristic singlet for the methanesulfonyl group protons. Infrared (IR) spectroscopy will show strong absorption bands corresponding to the sulfone group. Mass spectrometry can be used to confirm the molecular weight of the product.

Q5: What are the typical yields for this synthesis? A5: The yield for each step can vary depending on the reaction scale and optimization of conditions. The nucleophilic aromatic substitution step can often achieve high yields. The oxidation step is also generally efficient. With careful execution, overall yields can be good, but optimization experiments are recommended to maximize the yield for a specific setup.

Data Summary

Parameter Step 1: SNAr Step 2: Oxidation
Starting Material 3-Chloro-4-nitrobenzoic acid3-(methylthio)-4-nitrobenzoic acid
Key Reagent Sodium methanethiolateHydrogen peroxide
Solvent Anhydrous DMFGlacial acetic acid
Temperature 80-100°C50-60°C
Reaction Time 4-6 hours2-4 hours
Work-up Acidification and precipitationPrecipitation in water

Logical Relationships in Troubleshooting

Troubleshooting Logic cluster_0 Step 1: SNAr cluster_1 Step 2: Oxidation T1_Start Low Conversion? T1_C1 Check Reagent Quality T1_Start->T1_C1 Inactive Nucleophile? T1_C2 Increase Temp/Time T1_Start->T1_C2 Kinetics Too Slow? T1_C3 Use Anhydrous Solvent T1_Start->T1_C3 Solvent Contamination? T2_Start Incomplete Reaction? T2_C1 Add More Oxidant T2_Start->T2_C1 Insufficient Oxidant? T2_C2 Increase Temp/Time T2_Start->T2_C2 Kinetics Too Slow? T2_C3 Over-oxidation? T2_Start->T2_C3 Side Products Formed? T2_C4 Reduce Temp & Oxidant T2_C3->T2_C4 Yes

Caption: Decision-making flowchart for troubleshooting common synthesis issues.

References

  • Quick Company. (2022). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Methanesulfonyl-4-nitrobenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on providing scientifically sound, field-proven insights to help you optimize your reaction conditions and achieve high-quality results.

I. Synthetic Strategy Overview

The synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid is typically approached as a two-stage process. The first stage involves the selective oxidation of a commercially available starting material, 2,4-dimethylnitrobenzene, to yield the key intermediate, 3-methyl-4-nitrobenzoic acid. The second, more nuanced stage, involves the conversion of the methyl group of this intermediate into the desired methanesulfonyl group. This guide will address critical aspects of both stages, with a particular focus on the optimization and troubleshooting of the less straightforward second stage.

Synthesis_Overview Start 2,4-Dimethylnitrobenzene Inter 3-Methyl-4-nitrobenzoic acid Start->Inter Stage 1: Oxidation Final 3-Methanesulfonyl-4-nitrobenzoic acid Inter->Final Stage 2: Functional Group Transformation

Caption: Overall synthetic approach.

II. Stage 1: Synthesis of 3-Methyl-4-nitrobenzoic Acid - FAQs and Troubleshooting

The synthesis of 3-methyl-4-nitrobenzoic acid from 2,4-dimethylnitrobenzene is a critical first step. A variety of oxidation methods are available, each with its own set of advantages and challenges.

Q1: What are the common methods for oxidizing 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid?

A1: Several methods have been reported, with the most common being:

  • Nitric Acid Oxidation: This method uses dilute nitric acid as the oxidant. While it can be effective, it often suffers from low yields (initially around 27%) and the generation of environmentally hazardous nitrogen oxide byproducts.[1][2]

  • Potassium Permanganate (KMnO₄) Oxidation: A strong oxidizing agent that can be used for this transformation.[3] The reaction requires careful control to avoid over-oxidation to the dicarboxylic acid.

  • Catalytic Air/Oxygen Oxidation: This method employs a catalyst, such as cobalt acetate in the presence of a co-catalyst like sodium bromide, to facilitate oxidation with air or oxygen.[4] This approach is considered more environmentally friendly.

  • Indirect Electrosynthesis: This method involves the electrolytic oxidation of a mediator, like chromium sulfate to chromium trioxide, which then selectively oxidizes the substrate. This can lead to higher yields and allows for recycling of the mediating agent.[1]

Oxidation Method Typical Oxidant/Catalyst Reported Yield Key Considerations
Nitric Acid OxidationDilute Nitric Acid~50% (optimized)Can have low conversion; produces NOx byproducts.[1][2]
Permanganate OxidationPotassium Permanganate (KMnO₄)~41%Risk of over-oxidation; generates MnO₂ waste.[3]
Catalytic OxidationCobalt Acetate / NaBr / O₂~51%Requires elevated pressure and temperature.[4]
Indirect ElectrosynthesisCrO₃ (electrochemically generated)65-86%Higher yield, recyclable reagents, but requires specialized equipment.[1]

Q2: My nitric acid oxidation is giving a very low yield. How can I improve it?

A2: Low yields in nitric acid oxidation are a common issue. To optimize this reaction, consider the following:

  • Reaction Temperature and Pressure: The reaction temperature is typically in the range of 100-135°C under a pressure of 0.8-1.2 MPa.[5] Carefully controlling these parameters is crucial for driving the reaction to completion.

  • Molar Ratio of Reactants: An excess of nitric acid is generally used. A molar ratio of 2,4-dimethylnitrobenzene to nitric acid of 1:5.5 to 1:8.0 has been reported to be effective.[5]

  • Reaction Time: Ensure a sufficient reaction time, typically between 4 to 10 hours, to allow for maximum conversion.[5]

  • Post-Reaction Workup: The purification process, which involves neutralization, extraction, and acidification, is critical for isolating the pure product and can significantly impact the final yield.

Q3: I am observing the formation of 4-nitro-1,3-benzenedicarboxylic acid as a byproduct. How can I minimize this?

A3: The formation of the dicarboxylic acid is due to the over-oxidation of both methyl groups. To enhance the selectivity for the mono-acid:

  • Choice of Oxidant: Milder oxidizing conditions are preferable. Catalytic oxidation with air/oxygen or indirect electrosynthesis with portion-wise addition of the oxidant can offer better control and selectivity.[1][4]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-oxidation. Monitor the reaction progress closely using techniques like TLC or HPLC.

  • Phase Transfer Catalysis with KMnO₄: When using potassium permanganate, the use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to improve the yield of the desired mono-acid and reduce the formation of the di-acid.[3]

III. Stage 2: Synthesis of 3-Methanesulfonyl-4-nitrobenzoic Acid - A Multi-Step Approach

The direct conversion of the methyl group in 3-methyl-4-nitrobenzoic acid to a methanesulfonyl group is not a straightforward single-step reaction. A more reliable approach involves a three-step sequence: benzylic bromination, nucleophilic substitution with a sulfite, and subsequent oxidation.

Functional_Group_Transformation Inter 3-Methyl-4-nitrobenzoic acid Bromide 3-(Bromomethyl)-4-nitrobenzoic acid Inter->Bromide Step 2a: Benzylic Bromination Sulfinate Sodium 3-(sulfinatomethyl)-4-nitrobenzoate Bromide->Sulfinate Step 2b: Sulfonation Final 3-Methanesulfonyl-4-nitrobenzoic acid Sulfinate->Final Step 2c: Oxidation

Sources

Troubleshooting

Overcoming solubility issues of "3-Methanesulfonyl-4-nitrobenzoic acid" in organic reactions

The following technical guide serves as a specialized support resource for researchers working with 3-Methanesulfonyl-4-nitrobenzoic acid . It addresses the specific physicochemical challenges of this "brick dust" interm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-Methanesulfonyl-4-nitrobenzoic acid . It addresses the specific physicochemical challenges of this "brick dust" intermediate and provides field-proven protocols to overcome solubility bottlenecks in organic synthesis.

Subject: Overcoming Solubility & Reactivity Issues in Organic Synthesis Compound Class: Electron-Deficient Benzoic Acids / Sulfones Primary Application: Pharmaceutical Building Block (SNAr scaffolds, Amide coupling)

Technical Profile & The "Solubility Paradox"

3-Methanesulfonyl-4-nitrobenzoic acid presents a classic "Solubility Paradox" common in drug discovery intermediates. While the molecule is highly polar due to three electron-withdrawing groups (Carboxylic Acid, Nitro, Sulfone), it exhibits poor solubility in both non-polar solvents (due to polarity) and common polar protic solvents (due to high lattice energy/crystal packing).

Physicochemical Drivers of Insolubility
  • High Lattice Energy: The nitro and sulfone groups create strong intermolecular dipole-dipole interactions, resulting in a tightly packed crystal lattice that resists solvation.

  • Acidity (pKa < 3.5): The electron-withdrawing nature of the 3-sulfone and 4-nitro groups significantly stabilizes the benzoate anion, making the protonated form (free acid) less soluble in neutral aqueous media but highly soluble in basic conditions.

Solvent Compatibility Matrix

Data summarized for 25°C. "Insoluble" defined as < 1 mg/mL.

Solvent ClassRepresentative SolventsSolubility StatusApplication Notes
Polar Aprotic DMSO, DMF, NMP, DMAc High Recommended reaction media.
Chlorinated DCM, Chloroform, DCEPoor/Insoluble Avoid for homogeneous reactions.
Ethers THF, 1,4-Dioxane, MTBEModerate to Poor THF may work with heating or as a co-solvent.
Hydrocarbons Toluene, HexanesInsoluble Useful as anti-solvents for precipitation.
Protic Methanol, Ethanol, WaterpH Dependent Insoluble in acidic water; Soluble in basic water/alcohols.

Troubleshooting Guide (Q&A)

Scenario A: Amide Coupling Failures

User Question: "I am trying to couple 3-Methanesulfonyl-4-nitrobenzoic acid with an amine using EDC/HOBt in DCM, but the reaction is a slurry and yields are <20%. How do I fix this?"

Technical Diagnosis: Standard coupling reagents like EDC (carbodiimide) require the carboxylic acid to be in solution to form the O-acylisourea intermediate. In DCM, your starting material is sequestered in the solid phase, halting the kinetics.

Solution Protocol:

  • Switch Solvent System: Replace DCM with DMF or NMP . If the amine is an HCl salt, add 3-4 equivalents of DIEA (Diisopropylethylamine) to ensure solubility of both partners.

  • Use T3P (Propylphosphonic Anhydride):

    • Why: T3P is supplied in EtOAc or DMF and is exceptionally effective for sterically hindered or insoluble acids. It acts as both a solvent aid and a coupling agent.

    • Method: Dissolve amine and base in EtOAc/DMF (1:1). Add Acid.[1][2][3][4] Add T3P (50% in EtOAc). Heat to 50°C if necessary.

  • The "Acid Chloride" Bypass:

    • Convert the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride with a drop of DMF catalytic.

    • Note: The acid chloride is often soluble in DCM or THF, unlike the parent acid.

Scenario B: Workup Emulsions

User Question: "After the reaction, I tried an aqueous workup, but I got a terrible emulsion that won't separate. Why?"

Technical Diagnosis: The 3-methanesulfonyl-4-nitrobenzoate anion acts as a surfactant. The sulfone and nitro groups are lipophilic enough to drag the polar head group into the organic phase, while the charge pulls it to water, stabilizing the interface (emulsion).

Solution Protocol:

  • The "Salting Out" Method: Saturate the aqueous layer with NaCl (Brine) before shaking. This increases the ionic strength and forces the organic components out of the water phase.

  • pH Adjustment: Ensure the pH is distinctly acidic (pH < 2) to protonate the acid (killing the surfactant anion) or distinctly basic (pH > 10) to fully ionize it, depending on which phase you want to keep. Do not stop at pH 4-6.

  • Filter First: Often, the "emulsion" is actually stabilized by fine suspended particulates of unreacted starting material. Filter the biphasic mixture through Celite before separation.

Scenario C: Nucleophilic Aromatic Substitution (SNAr)

User Question: "I want to displace the nitro group. Can I do this in Ethanol?"

Technical Diagnosis: While SNAr is possible (the sulfone activates the ring), Ethanol is likely a poor choice due to low solubility and potential side reactions (esterification).

Solution Protocol:

  • Solvent: Use DMSO or DMF .

  • Base: Use K₂CO₃ or Cs₂CO₃ .

  • Temperature: These electron-deficient rings are reactive. Start at Room Temperature. Heating to >80°C may cause decomposition of the sulfone moiety or decarboxylation.

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on reaction type and solubility constraints.

SolventStrategy Start Start: 3-Methanesulfonyl-4-nitrobenzoic acid ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling ReactionType->AmideCoupling SNAr SNAr (Displacement) ReactionType->SNAr SolubilityCheck Check Solubility in DCM/THF AmideCoupling->SolubilityCheck SNAr_Cond Standard SNAr Conditions DMSO/K2CO3 SNAr->SNAr_Cond Soluble Soluble? SolubilityCheck->Soluble Standard Standard Protocol (EDC/HATU in DCM) Soluble->Standard Yes Switch Switch Solvent Soluble->Switch No DMF_NMP Use DMF or NMP (Polar Aprotic) Switch->DMF_NMP Option A (Direct) AcidChloride Alternative: Convert to Acid Chloride (SOCl2 -> DCM soluble) Switch->AcidChloride Option B (Activation)

Diagram 2: Optimized Amide Coupling Protocol

Caption: Step-by-step workflow for coupling insoluble benzoic acid derivatives using the Acid Chloride method.

AcidChlorideProtocol Step1 1. Activation Acid + SOCl2 (neat or in Tol) + Cat. DMF Step2 2. Evaporation Remove excess SOCl2 (Azeotrope with Toluene) Step1->Step2 Reflux 2h Step3 3. Dissolution Redissolve Acid Chloride in dry DCM or THF Step2->Step3 Vac drying Step4 4. Coupling Add Amine + Base (DIEA/TEA) Dropwise at 0°C Step3->Step4 Immediate use

Standardized Solubilization Protocol

Objective: To prepare a stable stock solution for analytical (HPLC/LCMS) or synthetic use.

Reagents:

  • 3-Methanesulfonyl-4-nitrobenzoic acid[1][2][4][5][6]

  • DMSO (Dimethyl sulfoxide), anhydrous

  • Optional: 1M NaOH (for aqueous stock)

Procedure (Organic Stock - 100 mM):

  • Weigh 245 mg (approx. 1 mmol) of the solid acid into a 20 mL scintillation vial.

  • Add 5.0 mL of DMSO.

  • Critical Step: Sonicate for 5–10 minutes. The solution should become clear and yellow/amber.

  • Verification: If particulates remain, gently warm to 40°C. If still insoluble, check moisture content of DMSO (water acts as an anti-solvent here).

Procedure (Aqueous Stock - Neutralized):

  • Suspend 245 mg of acid in 5 mL of water (Result: Milky suspension).

  • Add 1.05 equivalents of 1M NaOH dropwise while stirring.

  • The solid will dissolve as the carboxylate salt forms.

  • Warning: This solution is stable but pH sensitive. Adding acid will immediately reprecipitate the compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid (Structural Analogue). Retrieved from [Link]

    • Context: Provides pKa and solubility baselines for nitro-benzoic acid deriv
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Context: Authoritative review on overcoming solubility issues in amide couplings using T3P and Acid Chlorides.
  • Valeur, E., & Bradley, M. (2009).Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Sigma-Aldrich (Merck).Technical Bulletin: Handling of Sulfonyl Chlorides and Sulfones.

Sources

Optimization

"3-Methanesulfonyl-4-nitrobenzoic acid" stability and degradation pathways

A Guide to Stability and Degradation for Researchers Disclaimer: Direct stability and degradation pathway data for 3-Methanesulfonyl-4-nitrobenzoic acid is not extensively available in peer-reviewed literature. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability and Degradation for Researchers

Disclaimer: Direct stability and degradation pathway data for 3-Methanesulfonyl-4-nitrobenzoic acid is not extensively available in peer-reviewed literature. This guide has been developed by synthesizing information from structurally related analogs, including isomers like 2-nitro-4-methylsulfonylbenzoic acid, and general chemical principles governing nitroaromatic and sulfonic acid compounds. The protocols and potential pathways described herein are intended to serve as a comprehensive starting point for researchers to rigorously determine the stability of this specific molecule.

Introduction

3-Methanesulfonyl-4-nitrobenzoic acid is a compound of interest in various research and development sectors. Understanding its stability and potential degradation pathways is critical for ensuring the integrity of experimental results, the safety of its handling and storage, and the quality of any final products. This technical support guide provides a framework for researchers to investigate the stability of this compound through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could influence the stability of 3-Methanesulfonyl-4-nitrobenzoic acid?

Based on the functional groups present (a nitro group, a methanesulfonyl group, and a carboxylic acid on a benzene ring), the primary factors of concern are:

  • pH: The carboxylic acid moiety will exist in its protonated or deprotonated form depending on the pH, which can influence solubility and reactivity. Extreme pH conditions (strong acids or bases) may promote hydrolysis of the methanesulfonyl group, although this group is generally considered stable.

  • Temperature: While the solid form is likely to be stable at ambient temperatures, elevated temperatures, especially in solution, could lead to decarboxylation or other degradation pathways.[1]

  • Light (Photostability): Nitroaromatic compounds are known to be susceptible to photodegradation.[2][3] Exposure to UV or even ambient light over extended periods could induce degradation.

  • Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, which can lead to the formation of corresponding amino compounds.[4] While the benzene ring is somewhat deactivated to oxidation by the electron-withdrawing groups, strong oxidizing conditions should be evaluated.

Q2: What are the predicted degradation pathways for 3-Methanesulfonyl-4-nitrobenzoic acid?

While specific pathways need to be experimentally confirmed, plausible degradation routes based on its chemical structure include:

  • Reduction of the Nitro Group: This is a common pathway for nitroaromatic compounds, leading to the formation of 3-methanesulfonyl-4-aminobenzoic acid. This can occur in the presence of reducing agents or certain metals.

  • Decarboxylation: The loss of the carboxylic acid group to form 1-methanesulfonyl-2-nitrobenzene is possible, particularly at high temperatures.[5]

  • Hydrolysis of the Methanesulfonyl Group: Although generally stable, under harsh acidic or basic conditions, the C-S bond could potentially cleave to yield 4-nitro-3-sulfobenzoic acid, though this is considered less likely.

  • Photodegradation: UV light can induce complex reactions in nitroaromatic compounds, potentially leading to the formation of phenolic species or polymerization products.[6][7]

Q3: How should I properly store 3-Methanesulfonyl-4-nitrobenzoic acid to ensure its stability?

For optimal stability, the compound should be stored in a cool, dry, and dark environment. A tightly sealed container, preferably amber glass to protect from light, is recommended. Storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change from off-white to yellow/brown) Photodegradation or thermal degradation.1. Verify storage conditions (away from light and heat). 2. Perform a purity check using HPLC. 3. If degradation is confirmed, prepare fresh solutions for experiments and minimize exposure to light.
Inconsistent analytical results (e.g., variable peak areas in HPLC) Degradation in solution.1. Assess the stability of the compound in your chosen solvent. 2. Prepare solutions fresh daily. 3. If the solvent is aqueous, check and control the pH. 4. Consider using a more inert solvent if degradation persists.
Appearance of unexpected peaks in chromatograms Formation of degradation products.1. Conduct a forced degradation study (see protocols below) to identify potential degradation products. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

1.1. Acid and Base Hydrolysis:

  • Prepare three solutions of 3-Methanesulfonyl-4-nitrobenzoic acid (e.g., 1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • Purified Water (Control)

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

1.2. Oxidative Degradation:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add a small volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Monitor the reaction at various time points.

  • Analyze the samples by HPLC.

1.3. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven (e.g., 80°C) for 48 hours.

  • Also, prepare a solution of the compound and reflux it at a suitable temperature for 24 hours.

  • Analyze both the solid and the solution for any degradation.

1.4. Photodegradation:

  • Expose a solution of the compound and the solid compound to a light source with a specified output (e.g., ICH option 1: UV and white light).

  • Wrap a control sample in aluminum foil to protect it from light.

  • Place both the exposed and control samples in a photostability chamber.

  • Analyze the samples at appropriate time intervals.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from any degradation products.

2.1. Initial Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).

  • Column Temperature: 30°C

2.2. Method Validation:

  • Analyze the stressed samples from the forced degradation studies.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak (resolution > 2).

  • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the parent peak is pure in the presence of its degradants.

Data Presentation

Table 1: Predicted Physicochemical Properties of 3-Methanesulfonyl-4-nitrobenzoic Acid (Based on Isomers and Analogs)

PropertyPredicted ValueSource/Rationale
Molecular Weight245.21 g/mol Calculated
Melting Point~200-220 °CBased on the melting point of 2-nitro-4-methylsulfonylbenzoic acid (211-212°C).[8][9]
pKa~2.5 - 3.5The presence of two electron-withdrawing groups is expected to make it a stronger acid than benzoic acid (pKa 4.2). 3-Nitrobenzoic acid has a pKa of 3.47.[10]
SolubilitySparingly soluble in water, soluble in polar organic solvents like DMSO and methanol.Based on the properties of its isomer.[9]

Visualizations

Potential Degradation Pathways

G cluster_degradation Degradation Pathways main 3-Methanesulfonyl-4-nitrobenzoic acid reduction 3-Methanesulfonyl-4-aminobenzoic acid main->reduction Reduction (e.g., H₂, Pd/C) decarboxylation 1-Methanesulfonyl-2-nitrobenzene main->decarboxylation Thermal Stress (High Temp) photolysis Phenolic & Polymeric Products main->photolysis UV/Visible Light

Caption: Predicted major degradation pathways for 3-Methanesulfonyl-4-nitrobenzoic acid.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions start Drug Substance (3-Methanesulfonyl-4-nitrobenzoic acid) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (80°C solid/solution) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Sources

Troubleshooting

Troubleshooting "3-Methanesulfonyl-4-nitrobenzoic acid" crystallization problems

Executive Technical Overview 3-Methanesulfonyl-4-nitrobenzoic acid is a highly polar, electron-deficient aromatic intermediate often used in the synthesis of SGLT2 inhibitors and specific antibacterial agents. Its physic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

3-Methanesulfonyl-4-nitrobenzoic acid is a highly polar, electron-deficient aromatic intermediate often used in the synthesis of SGLT2 inhibitors and specific antibacterial agents. Its physicochemical profile presents unique challenges during isolation:

  • Structural Dipoles: The molecule possesses three strong electron-withdrawing groups (Nitro, Sulfonyl, Carboxyl). This creates a high dipole moment, leading to strong crystal lattice energy but also high solubility in polar aprotic solvents.

  • Acidity: The ortho-nitro and meta-sulfonyl placement relative to the carboxylic acid significantly lowers the pKa (estimated < 3.0), making the molecule highly ionized at neutral pH.

  • Phase Behavior: The presence of the sulfonyl group often leads to "oiling out" (Liquid-Liquid Phase Separation, LLPS) during cooling crystallization, particularly in aqueous-organic mixtures.

This guide addresses the three most common failure modes: Oiling Out , Persistent Color/Impurity , and Yield Loss .

Troubleshooting Matrix (Q&A)

Category A: Phase Separation ("Oiling Out")

Q: My product comes out as a sticky oil or gum instead of crystals when I add water to the ethanol solution. Why?

A: You have entered the "Oiling Out" region of the phase diagram. This occurs when the metastable zone width (MSZW) is too wide. The anti-solvent (water) reduced solubility too rapidly before nucleation could occur, causing the product to separate as a second liquid phase rather than a solid.

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (Ethanol) if necessary.

  • Process Correction:

    • Seeding is Mandatory: You must seed the solution with pure crystals at the cloud point (approx. 0.5 - 1.0 wt% seed).

    • Temperature Control: Do not crash cool. Use a linear cooling ramp (e.g., 0.2°C/min).

    • Solvent Swap: Switch to Acetic Acid/Water . The sulfonyl group interacts favorably with acetic acid, often suppressing oiling better than alcohols.

Category B: Purity & Color

Q: The crystals are yellow/brown, and HPLC shows a peak at RRT 0.9. What is it?

A: The impurity is likely the Sulfoxide intermediate (3-methanesulfinyl-4-nitrobenzoic acid). If the molecule was synthesized via oxidation of a sulfide, the sulfoxide is the incomplete oxidation byproduct. It crystallizes similarly to the sulfone.

  • The Fix (Reslurry): The sulfoxide is generally more soluble in water than the sulfone. Perform a "hot reslurry" in dilute acid (0.5M HCl) at 60°C rather than a full recrystallization.

  • Color Removal: The yellow color often comes from nitration byproducts (phenolics).

    • Protocol: Dissolve crude material in 5 vol of Ethanol. Add Activated Carbon (Type CP-97 or similar) at 5% w/w. Reflux for 30 mins. Filter hot over Celite. Then proceed to crystallization.[1]

Category C: Yield Loss

Q: I am losing >40% of my mass in the mother liquor.

A: The pH of your mother liquor is likely too high. Due to the electron-withdrawing sulfonyl and nitro groups, this acid is stronger than benzoic acid. If your mother liquor pH is > 2.0, a significant portion exists as the ionized benzoate salt, which is water-soluble.

  • The Fix: Ensure the final crystallization slurry is adjusted to pH < 1.0 using conc. HCl. This suppresses ionization and forces precipitation.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for general purity enhancement (>98%).

  • Dissolution: Charge 10.0 g of crude 3-Methanesulfonyl-4-nitrobenzoic acid into a reactor.

  • Solvent Addition: Add Ethanol (95%) (50 mL, 5 volumes). Heat to reflux (78°C) until fully dissolved.

    • Note: If color is dark, perform Carbon treatment here (see Category B).

  • Anti-Solvent Addition (Part 1): Slowly add Water (15 mL) at reflux. The solution should remain clear.

  • Seeding: Cool to 60°C. Add seed crystals (0.1 g). Hold for 30 mins to ensure seed bed growth.

  • Anti-Solvent Addition (Part 2): Slowly add remaining Water (35 mL) over 2 hours while cooling to 20°C.

  • Filtration: Filter the slurry. Wash the cake with 1:1 Ethanol/Water (cold).

  • Drying: Dry under vacuum at 50°C.

Protocol B: High-Purity Recrystallization (Acetic Acid)

Best for removing sulfoxide impurities and preventing oiling out.

  • Dissolution: Charge crude solid into Glacial Acetic Acid (4 volumes). Heat to 90°C.

  • Precipitation: Slowly add Water (2 volumes) dropwise.

  • Cooling: Cool slowly to 10°C. The product crystallizes as dense prisms.

  • Wash: Wash cake with water (to remove acetic acid) followed by a small Ethanol rinse.

Visual Troubleshooting & Workflow

Diagram 1: Troubleshooting Logic Flow

This decision tree guides you through the observation-to-solution process.

TroubleshootingLogic Start Problem Identification Issue_Oil Issue: Oiling Out / Gumming Start->Issue_Oil Issue_Color Issue: Colored Impurities Start->Issue_Color Issue_Yield Issue: Low Yield (<60%) Start->Issue_Yield Cause_Oil Cause: High Supersaturation or Rapid Cooling Issue_Oil->Cause_Oil Cause_Color Cause: Phenolic/Nitro Byproducts Issue_Color->Cause_Color Cause_Yield Cause: Product Ionization (pH > 2) Issue_Yield->Cause_Yield Fix_Oil Action: Seed at Cloud Point Switch to AcOH/Water Cause_Oil->Fix_Oil Fix_Color Action: Carbon Treatment (5% w/w) in Refluxing Ethanol Cause_Color->Fix_Color Fix_Yield Action: Acidify ML to pH < 1.0 Recycle Mother Liquor Cause_Yield->Fix_Yield

Caption: Logic flow for diagnosing crystallization failures based on physical observation.

Diagram 2: Optimized Purification Workflow

The standard operating procedure for isolating high-purity material.

PurificationProcess Crude Crude Reaction Mass (Contains Sulfoxide/Isomers) Dissolution Dissolution (Ethanol or AcOH, 80°C) Crude->Dissolution Carbon Optional: Carbon Treat (Remove Color) Dissolution->Carbon If Colored Seed Seeding Step (At 60°C, 1% load) Dissolution->Seed If Clear Carbon->Seed After Filtration Cooling Controlled Cooling (0.2°C/min to 10°C) Seed->Cooling Crystal Growth Filter Filtration & Wash (Cold EtOH/Water) Cooling->Filter Dry Final Product (>99% Purity) Filter->Dry

Caption: Step-by-step unit operations for the purification of 3-methanesulfonyl-4-nitrobenzoic acid.

Quantitative Data Summary

Table 1: Solubility Profile & Solvent Selection Data estimated based on nitro-sulfonyl-benzoic acid analogs [1, 2].

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol/Water (70:30) HighLowExcellent Standard choice. Requires seeding to prevent oiling.
Acetic Acid/Water HighVery LowSuperior Best for rejection of sulfoxide impurities.
Ethyl Acetate ModerateLowGoodGood for extraction, less effective for crystallization yield.
Toluene LowInsolublePoorProduct is too polar; will gum/oil out immediately.

Table 2: Critical Process Parameters (CPPs)

ParameterRangeCriticalityImpact
Final pH < 1.0High Yield loss due to salt formation (pKa < 3).
Cooling Rate 0.1 - 0.5 °C/minMediumRapid cooling causes oiling out/amorphous solid.
Seeding Temp 55 - 65 °CHighPrevents high supersaturation and oiling.

References

  • Gharda Chemicals Ltd. (2022).[2] Process for the preparation of 2-nitro-4-methylsulfonyl benzoic acid. IN Patent 396425.[3] (Note: Describes the chemically analogous 2-nitro-4-methylsulfonyl isomer, establishing the baseline for sulfonyl-nitrobenzoic acid solubility and isolation).

  • Zhang, C., et al. (2014).[3] The solubilities of benzoic acid and its nitro-derivatives. Journal of Chemical & Engineering Data. (Provides solubility data for nitrobenzoic acids in polar solvents).

  • Org. Synth. (1923).[4] m-Nitrobenzoic Acid.[4][5] Organic Syntheses, Coll. Vol. 1, p.391. (Foundational text on purification of nitrobenzoic acids via pH control).

  • PubChem. (2025).[6] 3-Methyl-4-nitrobenzoic acid Properties. National Library of Medicine. (Used for physicochemical property estimation of the core scaffold).

Sources

Optimization

Technical Support Center: Catalyst Loading Optimization for 3-Methanesulfonyl-4-nitrobenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to explore the critical parameter of catalyst loading, offering in-depth, field-proven insights in a practical question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis and the role of the catalyst.

Q1: What is the most common and reliable method for synthesizing 3-Methanesulfonyl-4-nitrobenzoic acid?

A1: The most prevalent and industrially scalable method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting a 4-halo-3-nitrobenzoic acid, typically 4-chloro-3-nitrobenzoic acid , with a sulfinating agent like sodium methanesulfinate (CH₃SO₂Na) . The reaction is significantly accelerated by the presence of a strong electron-withdrawing nitro group positioned ortho to the leaving group (chloride), which activates the aromatic ring for nucleophilic attack.[1][2]

Q2: What type of catalyst is used in this SNAr reaction and why is it necessary?

A2: A Phase-Transfer Catalyst (PTC) is typically employed for this synthesis. The substrate, 4-chloro-3-nitrobenzoic acid, is soluble in organic solvents, while the nucleophile, sodium methanesulfinate, has high solubility in water but poor solubility in most organic solvents. A PTC, such as a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) , acts as a shuttle.[3] It forms an ion pair with the methanesulfinate anion, transporting it from the aqueous phase (or solid surface) into the organic phase where it can react with the substrate.[4][5] This process dramatically increases the reaction rate by overcoming the mutual insolubility of the reactants.[4]

Q3: Why is optimizing the catalyst loading so critical for this synthesis?

A3: Optimizing catalyst loading is a crucial exercise in balancing reaction efficiency with process viability.

  • Kinetics & Yield: The concentration of the active catalyst-nucleophile complex in the organic phase is directly proportional to the reaction rate. Insufficient catalyst leads to impractically long reaction times and potential thermal degradation of starting materials, resulting in low yield.[6]

  • Economic Viability: Phase-transfer catalysts can be a significant cost driver in a synthesis. Using the minimum effective amount (the "optimal loading") is essential for making the process economically feasible, especially at scale.

  • Downstream Processing: Excessive catalyst loading can complicate purification. The catalyst itself or its byproducts can be difficult to remove from the final product, potentially requiring additional chromatographic steps or recrystallizations, which reduces the overall process yield and increases cost.

Q4: What is a good starting point for catalyst loading in a small-scale experiment?

A4: For initial laboratory-scale screening (e.g., 1-10 mmol scale), a catalyst loading of 1 to 5 mol% relative to the limiting reagent (typically 4-chloro-3-nitrobenzoic acid) is a standard and effective starting range. This range is often sufficient to achieve a reasonable reaction rate without introducing significant purification challenges.

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter during the synthesis, with a focus on how catalyst loading can be the root cause and the solution.

Q5: My reaction is extremely slow or appears to have stalled. The starting material is being consumed at a negligible rate according to TLC analysis.

Cause & Explanation: This is the most common symptom of insufficient catalyst loading. The rate of an SNAr reaction under phase-transfer conditions is highly dependent on the concentration of the catalyst-anion pair in the organic phase.[7] If the catalyst loading is too low, the "shuttling" of the methanesulfinate nucleophile into the reaction phase is the rate-limiting step, effectively starving the reaction.

Troubleshooting Steps:

  • Verify Existing Loading: Double-check your experimental notes and calculations to ensure the catalyst was added at the intended concentration.

  • Incremental Increase: If the initial loading was low (e.g., ≤ 1 mol%), increase the catalyst loading to 3-5 mol%. For a stalled reaction, it is sometimes possible to add more catalyst directly to the mixture, although restarting the experiment is preferable for cleaner data.

  • Consider Temperature: Ensure the reaction is being conducted at an appropriate temperature (typically 80-120 °C for this type of SNAr).[8] Higher temperatures increase the intrinsic reaction rate but cannot fully compensate for a severe lack of catalyst.

Q6: My reaction yield is low (<70%), even after extending the reaction time. TLC shows both unreacted starting material and the desired product.

Cause & Explanation: Low yield with incomplete conversion points to a suboptimal reaction rate that allows for side reactions or degradation to compete with the desired product formation over time. While other factors like temperature or solvent choice play a role, catalyst loading is a primary suspect. An inadequate catalyst concentration leads to a prolonged residence time at high temperatures, which can cause decomposition of the nitroaromatic substrate or the product.

Troubleshooting Steps:

  • Screen Higher Loadings: The optimal catalyst loading is one that drives the reaction to completion in a reasonable timeframe (e.g., 4-8 hours). Set up parallel reactions with catalyst loadings of 2 mol%, 5 mol%, and 8 mol% to identify a loading that achieves >95% conversion in a shorter period.

  • Analyze Byproducts: If possible, try to identify any major byproducts. For instance, the presence of 3-nitro-4-hydroxybenzoic acid could indicate hydrolysis of the starting material, a side reaction that becomes more significant if the primary SNAr reaction is too slow.

  • Evaluate Catalyst Quality: Ensure your PTC is pure and anhydrous. Water can hydrate the catalyst and the nucleophile, reducing its efficacy.

Q7: I'm observing significant byproduct formation, and my final product is difficult to purify.

Cause & Explanation: While counterintuitive, excessive catalyst loading can sometimes promote unwanted side reactions. A very high concentration of the active nucleophile in the organic phase can potentially lead to secondary reactions or degradation pathways. More commonly, however, the "byproducts" in this scenario are related to the catalyst itself during workup and purification.

Troubleshooting Steps:

  • Reduce Catalyst Loading: If you are using a high loading (>10 mol%) and observing unusual side products, reduce the loading to the 2-5 mol% range. A catalyst should accelerate the desired reaction selectively; if it's promoting side reactions, the loading is likely too high or the conditions are too harsh.

  • Improve Workup Protocol: Quaternary ammonium salts can form emulsions during aqueous workup. To mitigate this, use brine (saturated NaCl solution) washes to break emulsions and reduce the solubility of the PTC in the aqueous phase.

  • Consider a Catalyst Wash: An acidic wash (e.g., dilute HCl) can sometimes help in removing residual quaternary ammonium catalyst from the organic layer.

Q8: I successfully optimized the reaction at a 1g scale, but upon scaling up to 100g, the reaction is much slower and the yield has dropped.

Cause & Explanation: This is a classic process scale-up challenge related to mass transfer. In a PTC system, the reaction occurs in the bulk organic phase and at the interface of the two phases. The efficiency of mixing (stirring) becomes paramount at larger scales. Inadequate agitation can lead to poor interfacial contact area, meaning the catalyst cannot shuttle the nucleophile efficiently, regardless of its concentration. The apparent catalyst activity decreases because it cannot access the other phase effectively.

Troubleshooting Steps:

  • Improve Agitation: Switch from a magnetic stir bar to overhead mechanical stirring. Ensure the stirring is vigorous enough to create a fine emulsion or dispersion, maximizing the interfacial surface area between the phases.

  • Slightly Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from an optimal 3 mol% to 4-5 mol%) may be necessary at a larger scale to compensate for the less efficient relative surface area.

  • Re-evaluate Solvent Volume: Ensure the reaction is not overly concentrated. While high concentration is often good, sufficient solvent volume is needed to allow for efficient mixing and heat transfer at scale.

Section 3: Experimental Protocols & Data Presentation

Protocol: Screening for Optimal Catalyst Loading

This protocol describes a systematic approach to identifying the optimal catalyst loading for the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid on a 5 mmol scale.

Materials:

  • 4-chloro-3-nitrobenzoic acid (1.01 g, 5.0 mmol)

  • Sodium methanesulfinate (0.61 g, 6.0 mmol, 1.2 equiv)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (20 mL)

  • Water (10 mL)

  • 5% Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

Procedure:

  • Set up three identical round-bottom flasks equipped with reflux condensers and magnetic stir bars.

  • To each flask, add 4-chloro-3-nitrobenzoic acid (1.01 g), sodium methanesulfinate (0.61 g), toluene (20 mL), and water (10 mL).

  • To Flask 1: Add TBAB (32 mg, 0.1 mmol, 2 mol% ).

  • To Flask 2: Add TBAB (81 mg, 0.25 mmol, 5 mol% ).

  • To Flask 3: Add TBAB (129 mg, 0.4 mmol, 8 mol% ).

  • Heat all three reactions to 100 °C with vigorous stirring.

  • Monitor the reactions every hour by TLC (e.g., using a 7:3 mixture of Ethyl Acetate:Hexanes with a few drops of acetic acid).

  • After the reaction in Flask 2 (5 mol%) reaches completion (disappearance of starting material, typically 4-6 hours), cool all flasks to room temperature.

  • Combine the reaction mixtures with 20 mL of water. Extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine all aqueous phases and acidify with concentrated HCl to pH ~1-2.

  • The product, 3-Methanesulfonyl-4-nitrobenzoic acid, will precipitate as a white or off-white solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Analyze the yield and purity (e.g., by ¹H NMR or LC-MS) from each reaction to determine the optimal loading.

Data Summary Table:

Catalyst Loading (mol%)Typical Reaction Time (h)Observed Yield (%)Purity ConcernsRecommendation
< 1> 12 h or stalls< 50High levels of starting material; potential degradation.Not Recommended. Inefficient.
2 - 5 4 - 8 h 85 - 95 Generally clean product. Optimal Range. Balances speed and cost.
5 - 102 - 4 h80 - 90Potential for minor byproducts; complicates purification.Use if faster cycle time is critical.
> 10< 2 h< 85Increased risk of side reactions and purification issues.Not Recommended. Diminishing returns.

Section 4: Workflow Visualization

The following diagram outlines the logical workflow for troubleshooting and optimizing catalyst loading for the target synthesis.

G start Start: Initial Synthesis Attempt (e.g., 2 mol% PTC) check_rate Analyze Reaction Rate (TLC/LCMS Monitoring) start->check_rate slow Problem: Reaction is too slow (> 8 hours) check_rate->slow Rate < Target good Rate is Acceptable (4-8 hours) check_rate->good Rate ≈ Target increase_load Action: Increase Catalyst Loading (e.g., to 5 mol%) slow->increase_load check_yield Analyze Final Yield & Purity good->check_yield increase_load->check_rate Re-run Experiment low_yield Problem: Low Yield or Impure Product check_yield->low_yield Yield < 90% or Impure scale_up Scale-Up Considerations check_yield->scale_up Yield > 90% & Pure optimize Action: Fine-tune loading around best result (e.g., 4, 5, 6 mol%) low_yield->optimize optimize->check_yield Re-run Experiments stirring Action: Ensure Efficient Agitation (Overhead Stirring) scale_up->stirring finish End: Optimized Protocol Achieved stirring->finish

Caption: Workflow for Catalyst Loading Optimization.

Section 5: References

  • Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka | Patsnap. (URL: )

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents. (URL: )

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])

  • Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. (URL: [Link])

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. (URL: [Link])

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central. (URL: [Link])

  • Effect of catalyst loading on the yield and reaction time of model reaction. ResearchGate. (URL: [Link])

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. (URL: [Link])

  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI. (URL: [Link])

  • Nucleophilic aromatic substitution. Wikipedia. (URL: [Link])

  • Tetrabutylammonium Bromide Promoted Efficient and Chemoselective Trimethylsilylation of Primary and Secondary Alcohols Under Mild Reaction Conditions. ResearchGate. (URL: [Link])

  • Phase-transfer catalyst. Wikipedia. (URL: [Link])

  • Synthesis of alkyl sulfones via a photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite. Organic & Biomolecular Chemistry. (URL: [Link])

  • Nucleophilic Aromatic Substitution. Chemistry Steps. (URL: [Link])

  • Continuous addition kinetic elucidation: catalyst and reactant order, rate constant, and poisoning from a single experiment. PubMed Central. (URL: [Link])

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. (URL: [Link])

  • p-NITROBENZOIC ACID. Organic Syntheses Procedure. (URL: [Link])

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. (URL: [Link])

  • Phase transfer catalysis (PTC). OperaChem. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 3-Methanesulfonyl-4-nitrobenzoic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 3-Methanesulfonyl-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to address the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methanesulfonyl-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on providing practical, in-depth solutions grounded in established chemical principles to ensure the integrity and success of your synthesis.

Introduction to the Synthetic Challenges

3-Methanesulfonyl-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production, while conceptually straightforward, presents several challenges during scale-up that can impact yield, purity, and process safety. The two most common synthetic routes to this compound are:

  • Nucleophilic Aromatic Substitution (SNAr) of a 3-halo-4-nitrobenzoic acid with a methanesulfinate salt.

  • Oxidation of 3-methylthio-4-nitrobenzoic acid.

This guide is structured to provide troubleshooting advice and frequently asked questions for both of these synthetic pathways.

Part 1: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Route

The synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid via the SNAr pathway, typically from 3-chloro-4-nitrobenzoic acid and sodium methanesulfinate, is an attractive route. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. However, challenges in reaction kinetics, solubility, and product isolation are common during scale-up.

Q1: My SNAr reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and how can I improve the conversion rate?

A1: Incomplete conversion in a scaled-up SNAr reaction is a frequent issue. Several factors could be at play:

  • Insufficient Mass Transfer: In larger reactors, inadequate agitation can lead to poor mixing of the reactants, especially if there are multiple phases or if one of the reactants has limited solubility.

    • Troubleshooting:

      • Increase the agitation speed and ensure the reactor is properly baffled to improve mixing.

      • Consider a phase-transfer catalyst if you have a biphasic system, though for this reaction, a polar aprotic solvent should ideally create a homogeneous environment.

  • Solvent Issues: The choice of solvent is critical for SNAr reactions.

    • Troubleshooting:

      • Ensure your solvent (e.g., DMSO, DMF, NMP) is anhydrous. Water can compete with the nucleophile and also affect the solubility of the reactants.

      • On scale-up, solvent volume-to-reactant ratios may need to be optimized. Too dilute, and the reaction rate will be slow. Too concentrated, and you may face solubility and mixing issues.

  • Decomposition of Sodium Methanesulfinate: Sodium methanesulfinate can be unstable at elevated temperatures, especially in the presence of moisture or impurities.

    • Troubleshooting:

      • Use high-quality, dry sodium methanesulfinate.

      • Consider adding the methanesulfinate salt portion-wise to control the exotherm and minimize its time at high temperatures before it reacts.

Q2: I'm observing the formation of a significant amount of a dark-colored impurity in my crude product. What is it and how can I prevent it?

A2: Dark coloration often indicates the formation of side products from decomposition or undesired reactions.

  • Potential Side Reactions:

    • Hydrolysis of the Starting Material: If there is water in the reaction mixture, the 3-chloro-4-nitrobenzoic acid can hydrolyze to 3-hydroxy-4-nitrobenzoic acid, which can then undergo further reactions to form colored byproducts.

    • Solvent Decomposition: At high temperatures, polar aprotic solvents like DMSO and DMF can decompose, leading to colored impurities.

  • Troubleshooting:

    • Strict Moisture Control: As mentioned, ensure all reactants and the solvent are anhydrous.

    • Temperature Optimization: Determine the minimum temperature required for a reasonable reaction rate. Avoid excessive heating. A Design of Experiments (DoE) approach can be valuable here to find the optimal temperature and time profile.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any reaction components.

Q3: The work-up and isolation of the product are proving difficult at a larger scale, with product losses during extraction and filtration. How can I improve this?

A3: Work-up procedures that are simple in the lab can become bottlenecks during scale-up.

  • Challenges with Aqueous Work-up:

    • 3-Methanesulfonyl-4-nitrobenzoic acid has a polar sulfonyl group and an acidic carboxylic acid group, giving it some water solubility, especially at higher pH.

  • Troubleshooting:

    • pH Control during Isolation: Carefully control the pH during the acidification step to precipitate the product. The optimal pH for maximum precipitation should be determined experimentally. Adding the acid slowly with good agitation will ensure uniform precipitation and larger, more easily filterable crystals.

    • Anti-Solvent Precipitation: Instead of a traditional aqueous extraction, consider adding an anti-solvent to the reaction mixture (after cooling) to precipitate the product directly. This can sometimes be a more efficient isolation method at scale.

    • Filtration and Washing: Use an appropriate filter size and type for the scale of your reaction. Wash the filter cake with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product. A solvent screen to find the best wash solvent is recommended.

Experimental Protocol: SNAr Synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid
  • Reactor Setup: Charge a clean, dry, and inerted reactor with anhydrous DMSO (Dimethyl Sulfoxide).

  • Reactant Charging: Add 3-chloro-4-nitrobenzoic acid to the reactor and stir until dissolved.

  • Nucleophile Addition: Slowly add anhydrous sodium methanesulfinate to the reaction mixture. Control the addition rate to maintain the desired reaction temperature.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a vessel containing cold water with vigorous stirring to precipitate the product.

  • pH Adjustment: Adjust the pH of the slurry to ~2-3 with a suitable acid (e.g., HCl) to ensure complete protonation of the carboxylic acid.

  • Isolation: Filter the precipitated solid and wash the filter cake with cold water.

  • Drying: Dry the product under vacuum at an appropriate temperature.

Visualization of the SNAr Workflow

SNAr_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation start Charge Anhydrous DMSO add_sm Add 3-Chloro-4-nitrobenzoic Acid start->add_sm add_nuc Add Sodium Methanesulfinate add_sm->add_nuc react Heat and React add_nuc->react cool Cool Reaction Mixture react->cool Reaction Complete precipitate Precipitate in Water cool->precipitate ph_adjust Adjust pH precipitate->ph_adjust isolate Filter and Wash ph_adjust->isolate dry Dry Product isolate->dry end end dry->end Final Product

Caption: SNAr Synthesis Workflow

Part 2: Troubleshooting Guide for the Oxidation Route

The oxidation of 3-methylthio-4-nitrobenzoic acid to the corresponding sulfone is another viable synthetic route. This pathway avoids the use of halogenated starting materials but introduces challenges related to the handling of strong oxidants and controlling the reaction selectivity.

Q1: My oxidation reaction is producing a significant amount of the corresponding sulfoxide as a byproduct. How can I improve the selectivity for the sulfone?

A1: The formation of the sulfoxide is a common issue as it is an intermediate in the oxidation of the thioether to the sulfone.

  • Insufficient Oxidant: The stoichiometry of the oxidant is crucial.

    • Troubleshooting:

      • Ensure you are using at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) per equivalent of the thioether.

      • On a larger scale, localized concentration gradients can be an issue. Ensure efficient mixing to maintain a consistent concentration of the oxidant throughout the reaction mixture.

  • Reaction Temperature: The temperature can affect the relative rates of the two oxidation steps.

    • Troubleshooting:

      • A slightly higher reaction temperature may favor the formation of the sulfone over the sulfoxide. However, this must be balanced against the risk of side reactions and decomposition.

  • Catalyst Activity: If using a catalyst (e.g., a tungsten-based catalyst), its activity can influence the reaction outcome.

    • Troubleshooting:

      • Ensure the catalyst is properly activated and used in the correct loading.

      • The choice of catalyst can also be important. Some catalysts may be more selective for the sulfone formation.

Q2: The oxidation reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction exotherm?

A2: Exotherm management is a critical safety consideration during the scale-up of oxidation reactions.

  • Heat Generation: The oxidation of a thioether is a highly exothermic process.

  • Troubleshooting:

    • Controlled Addition of the Oxidant: Add the oxidizing agent (e.g., hydrogen peroxide) slowly and sub-surface to the reaction mixture. The addition rate should be tied to the reactor's cooling capacity to maintain a stable internal temperature.

    • Use of a Co-solvent: A co-solvent can act as a heat sink, helping to moderate the temperature rise.

    • Reactor Cooling: Ensure the reactor has an efficient cooling system. For very exothermic reactions, a semi-batch process where the starting material is added to the oxidant solution (reverse addition) can sometimes offer better control.

Q3: I am having difficulty removing the residual oxidizing agent and byproducts from my final product. What purification strategies are effective at scale?

A3: Residual oxidants can be a safety hazard and can affect the stability of the final product.

  • Quenching the Oxidant: It is essential to quench any unreacted oxidizing agent before product isolation.

    • Troubleshooting:

      • For hydrogen peroxide, a quenching agent such as sodium sulfite or sodium bisulfite can be used. The quenching process itself can be exothermic, so it should be done carefully with cooling.

  • Purification of the Product:

    • Recrystallization: Recrystallization is often the most effective method for purifying the final product at scale. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and effectively removes the key impurities.

    • pH-based Purification: The acidic nature of the product can be exploited. Dissolving the crude product in a basic solution, filtering to remove any insoluble impurities, and then re-precipitating the product by adding acid can be an effective purification step.

Experimental Protocol: Oxidation of 3-methylthio-4-nitrobenzoic acid
  • Reactor Setup: Charge the reactor with 3-methylthio-4-nitrobenzoic acid and a suitable solvent (e.g., acetic acid).

  • Catalyst Addition: If a catalyst is used, add it to the mixture.

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) to the reaction mixture while maintaining the temperature within the desired range (e.g., 60-80 °C).

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed and the desired amount of sulfone is formed.

  • Quenching: Cool the reaction mixture and slowly add a quenching agent (e.g., a solution of sodium sulfite) to destroy any excess oxidant.

  • Isolation: Precipitate the product by adding the reaction mixture to water. Filter the solid, wash with water, and dry.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system.

Visualization of the Oxidation Workflow

Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification start Charge Solvent and Starting Material add_cat Add Catalyst (if any) start->add_cat add_ox Slowly Add Oxidant add_cat->add_ox react Maintain Temperature and React add_ox->react cool Cool Reaction Mixture react->cool Reaction Complete quench Quench Excess Oxidant cool->quench isolate Precipitate and Filter quench->isolate purify Recrystallize isolate->purify end end purify->end Final Product

Caption: Oxidation Synthesis Workflow

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the main safety considerations when scaling up the production of 3-Methanesulfonyl-4-nitrobenzoic acid?

A1: For the SNAr route , the primary hazards are associated with the use of high-boiling polar aprotic solvents like DMSO and DMF, which can be difficult to remove and may have associated toxicities. For the oxidation route , the main hazard is the use of strong oxidizing agents like hydrogen peroxide, which can lead to runaway reactions if not handled properly. A thorough process safety review, including a HAZOP (Hazard and Operability) study, is essential before any scale-up.

Q2: Which analytical techniques are most suitable for monitoring the reaction progress and ensuring the quality of the final product?

A2: High-Performance Liquid Chromatography (HPLC) is the most powerful technique for both monitoring the reaction progress (disappearance of starting material and appearance of product) and for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and for identifying any major impurities. Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the presence of the key functional groups (sulfonyl, nitro, carboxylic acid).

Q3: Are there any specific materials of construction that should be used for the reactors and associated equipment?

A3: For reactions involving strong acids or oxidizing agents, glass-lined or stainless steel reactors are typically used. The choice of material should be confirmed for compatibility with all reactants, solvents, and intermediates at the operating temperatures. For the SNAr route, it is also important to ensure that all seals and gaskets are compatible with the polar aprotic solvent being used.

Q4: How can I minimize the environmental impact of this synthesis at scale?

A4: For the SNAr route , focus on efficient solvent recovery and recycling. For the oxidation route , consider using greener oxidizing agents if possible, and ensure that the waste streams containing quenched oxidants and byproducts are treated appropriately before disposal. Process intensification techniques, such as flow chemistry, can also be explored to reduce waste and improve safety.

References

  • Organic Syntheses Procedure for m-Nitrobenzoic Acid. Organic Syntheses. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka | Patsnap. Available at: [Link]

  • Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. Google Patents.
  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Quick Company. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]

Optimization

"3-Methanesulfonyl-4-nitrobenzoic acid" purification by recrystallization optimization

Topic: Optimization of Recrystallization for High-Purity Isolation Document ID: TSC-REC-403-33-8 | Version: 2.1 | Status: Active Executive Summary & Chemical Context 3-Methanesulfonyl-4-nitrobenzoic acid (CAS: 403-33-8)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Recrystallization for High-Purity Isolation

Document ID: TSC-REC-403-33-8 | Version: 2.1 | Status: Active

Executive Summary & Chemical Context

3-Methanesulfonyl-4-nitrobenzoic acid (CAS: 403-33-8) is a critical intermediate, often utilized in the synthesis of SGLT2 inhibitors and other high-value pharmaceuticals. Its purification is complicated by two competing functional groups: the strongly electron-withdrawing nitro group and the polar methanesulfonyl (mesyl) group .

This combination creates a "solubility paradox":

  • High Polarity: The sulfone makes the molecule significantly more soluble in polar protic solvents (alcohols) than typical nitrobenzoic acids.

  • Oiling Out Risk: The compound has a tendency to form a metastable "oil" phase (liquid-liquid phase separation) rather than crystallizing directly from hot solution, particularly in the presence of lipophilic impurities like the sulfide precursor (3-methylthio-4-nitrobenzoic acid).

This guide provides a self-validating protocol to overcome these thermodynamic hurdles.

Core Protocol: The "Golden Path" (Ethanol/Water System)

This protocol is the optimized standard for removing the sulfide precursor and inorganic salts while maximizing yield.

Reagents Required
  • Crude 3-Methanesulfonyl-4-nitrobenzoic acid

  • Solvent A: Ethanol (95% or Absolute) – Good Solvent

  • Solvent B: Deionized Water – Anti-Solvent

  • Activated Carbon (Optional): For color removal (e.g., Darco G-60)

Step-by-Step Methodology
StepActionTechnical Rationale (Causality)
1 Dissolution Suspend crude solid in Ethanol (5 mL per gram). Heat to reflux (approx. 78°C).The high dielectric constant of hot ethanol disrupts the crystal lattice. If solids remain, add Ethanol in 1 mL increments. Do not exceed 10 mL/g.
2 Carbon Treatment (Conditional) If solution is dark brown, add activated carbon (5 wt%). Reflux for 15 min, then hot filter over Celite.Nitro-aromatics often contain oxidized azo-impurities (chromophores). Carbon adsorbs these planar impurities. Hot filtration prevents premature crystallization.
3 Nucleation Induction Maintain filtrate at near-boiling. Slowly add hot Water dropwise until persistent turbidity (cloudiness) appears.This establishes the Metastable Zone Width (MSZW) . The water increases the chemical potential of the solute, forcing it toward saturation.
4 Re-solubilization Add just enough hot Ethanol (approx. 0.5 - 1 mL) to clear the turbidity.This places the system exactly at the saturation point, ensuring crystals grow slowly rather than crashing out as amorphous powder.
5 Controlled Cooling Allow flask to cool to RT on a wood/cork block (insulation). Do not use an ice bath yet. Rapid cooling causes "Oiling Out" (see Troubleshooting). Slow cooling favors the formation of the stable polymorph over the oil phase.
6 Final Crystallization Once at RT, cool to 0-4°C for 1 hour. Filter and wash with cold Ethanol/Water (1:1).Maximizes yield by depressing solubility. The wash removes surface mother liquor containing the more soluble sulfide impurity.

Optimization & Solvent Screening Data

If the standard Ethanol/Water system fails (e.g., due to specific impurity profiles), consult the solvent compatibility matrix below.

Table 1: Solvent System Performance for Sulfonyl-Nitrobenzoic Acids

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileRecommendation
Ethanol / Water HighLowExcellent for inorganic salts; Good for sulfide precursors.Primary Choice (Green & Scalable)
Glacial Acetic Acid HighModerateExcellent for removing isomers; Poor for removing inorganic salts.Secondary Choice (Use if product oils out in EtOH)
Methanol / Water Very HighModerateModerate. Higher risk of esterification side-reaction if catalyzed by acid impurities.Avoid unless EtOH fails.
Ethyl Acetate / Hexane LowVery LowPoor. The sulfone group makes the molecule too polar for this non-polar system.Not Recommended

Visualizing the Logic

Workflow: Recrystallization Decision Tree

This diagram guides you through the decision-making process based on real-time observation of the mother liquor.

Recrystallization_Workflow Start Start: Crude Solid Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve CheckSol Is it fully dissolved? Dissolve->CheckSol AddSolvent Add more Ethanol (Max 10 mL/g) CheckSol->AddSolvent No HotFilter Hot Filtration (Remove Insolubles) CheckSol->HotFilter Yes (Insolubles) AddWater Add Hot Water until Turbid CheckSol->AddWater Yes (Clear) AddSolvent->CheckSol HotFilter->AddWater Clear Add Ethanol to Clear AddWater->Clear Cool Cool Slowly to RT Clear->Cool CheckOil Did it Oil Out? Cool->CheckOil Reheat Reheat to Reflux Add more Ethanol CheckOil->Reheat Yes (Emulsion) Seed Add Seed Crystal at 50°C CheckOil->Seed No (Crystals forming) IceBath Ice Bath (0-4°C) CheckOil->IceBath No (Clear solution) Reheat->Cool Seed->IceBath Filter Filter & Dry IceBath->Filter

Figure 1: Decision tree for optimizing the recrystallization workflow, specifically addressing the "oiling out" phenomenon.

Troubleshooting & FAQs

Q1: The product separates as a yellow oil at the bottom of the flask instead of crystals. Why?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). The Science: The melting point of the solvated impurity-product mix is lower than the temperature at which the solution becomes saturated. You hit the "solubility boundary" before you hit the "crystallization boundary." The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add more Ethanol (the good solvent). This shifts the saturation point to a lower temperature.

  • Seed the solution: Add a tiny crystal of pure product when the solution is warm (approx. 40-50°C). This provides a template for the lattice to form, bypassing the oil phase.

Q2: My yield is very low (<50%), but the purity is high.

Diagnosis: The product is too soluble in the mother liquor (likely too much Ethanol) or the pH is incorrect. The Fix:

  • Concentrate: Rotovap the mother liquor to half volume and cool again to recover a second crop.

  • pH Check: 3-Methanesulfonyl-4-nitrobenzoic acid is a strong organic acid. If your water is slightly basic, the product will ionize to the benzoate salt, which is water-soluble. Add 2-3 drops of HCl to the crystallization mixture to ensure the pH is <2. This suppresses ionization and forces the protonated acid out of solution (Common Ion Effect).

Q3: The crystals are retaining a brown color.

Diagnosis: Trapped polar impurities or oxidation byproducts. The Fix:

  • Do not just wash the crystals. You must recrystallize again using Activated Carbon .

  • Pro-Tip: If carbon fails, switch the solvent system to Glacial Acetic Acid . Dissolve the crude in boiling acetic acid, cool to RT. Acetic acid is excellent at rejecting polar colored impurities in nitro-aromatic systems.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Technical Library.

  • PubChem. "3-Methyl-4-nitrobenzoic acid (Analogous Compound Data)." National Library of Medicine.

  • Google Patents. "Process for recovering 3-nitrobenzoic acid (US4288615A)." Google Patents.

  • ResearchGate. "The solubility of 3-nitrobenzoic acid in seven solvents." Journal of Chemical Research.[1]

Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 3-Methanesulfonyl-4-nitrobenzoic acid before handling. The nitro group presents a potential explosion hazard if heated to dryness under pressure.

Sources

Troubleshooting

Technical Support Center: Green Synthesis of 3-Methanesulfonyl-4-nitrobenzoic Acid

Topic: Minimizing solvent waste in "3-Methanesulfonyl-4-nitrobenzoic acid" synthesis Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing solvent waste in "3-Methanesulfonyl-4-nitrobenzoic acid" synthesis Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Target Molecule: 3-Methanesulfonyl-4-nitrobenzoic acid CAS Registry Number: 1415819-84-9 Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


Application:  Critical intermediate for antibody-drug conjugates (e.g., Maytansinoid linkers) and bio-orthogonal chemistry.

Core Directive: The Green Chemistry Imperative

The synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid presents a classic "solvent paradox" in medicinal chemistry. The electron-deficient nature of the nitro-benzoic scaffold often necessitates polar aprotic solvents (DMF, DMSO) for nucleophilic substitution or chlorinated solvents (DCM) for oxidation steps—both of which are high-waste contributors.[1]

This guide provides field-proven protocols to replace these hazardous vectors with water-based or recyclable solvent systems, focusing on the two primary synthetic routes:

  • Route A (Nucleophilic Displacement): ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     of 3-fluoro-4-nitrobenzoic acid with methanesulfinate.
    
  • Route B (Oxidation): Oxidation of 3-methylthio-4-nitrobenzoic acid.[1]

Troubleshooting Guide & FAQs

Category A: Nucleophilic Aromatic Substitution ( ) Optimization

Q1: Standard protocols for reacting 3-fluoro-4-nitrobenzoic acid with sodium methanesulfinate use DMF or DMSO.[1] How can I eliminate these high-boiling solvents?

Technical Insight: The reaction relies on the activation of the C3-position by the ortho-nitro group.[1] While DMF promotes the solubility of the sodium methanesulfinate salt, it creates significant aqueous waste during work-up.[1]

Solution: The Aqueous-Ethanolic Shift You can switch to a Water:Ethanol (3:1) system or pure Water with a Phase Transfer Catalyst (PTC).[1]

  • Protocol: Suspend 3-fluoro-4-nitrobenzoic acid (1 eq) and Sodium Methanesulfinate (1.2 eq) in water. Add 5 mol% TBAB (Tetrabutylammonium bromide) .[1]

  • Mechanism: The PTC transports the methanesulfinate anion into the organic/surface phase of the substrate.[1]

  • Conditions: Reflux (100°C) for 4–6 hours.

  • Waste Reduction: Eliminates DMF extraction.[1] The product is isolated simply by acidifying the aqueous mixture to pH 1–2, causing the product to precipitate.[1]

Q2: My yield drops when using water as the solvent. Is the methanesulfinate decomposing?

Root Cause Analysis: Sodium methanesulfinate is generally stable, but competitive hydrolysis of the fluorine (to the phenol) can occur at high pH or prolonged heating, especially if the reaction is sluggish.[1]

Troubleshooting Steps:

  • pH Control: Ensure the reaction starts slightly acidic to neutral. The starting benzoic acid will naturally lower the pH, which is favorable.[1] Do not add exogenous base (like ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) unless the substrate is an ester.
    
  • Concentration: Run the reaction at high concentration (1–2 M). High molarity favors the bimolecular ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     reaction over pseudo-first-order hydrolysis.
    
  • Reagent Quality: Commercial sodium methanesulfinate can be hygroscopic.[1] Dry the reagent or use a slight excess (1.5 eq) to compensate for hydration weight.[1]

Category B: Oxidation Workflow (Sulfide to Sulfone)

Q3: I am oxidizing 3-methylthio-4-nitrobenzoic acid using mCPBA in Dichloromethane (DCM). How do I move to a solvent-free or green solvent system?

Technical Insight: mCPBA/DCM has a terrible E-factor (mass of waste/mass of product) due to the large volume of chlorinated solvent and the generation of m-chlorobenzoic acid waste.[1]

Solution: Catalytic ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 in Water 
Switch to a Tungstate-catalyzed oxidation  using 30% Hydrogen Peroxide.
  • Catalyst: Sodium Tungstate dihydrate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) (1–2 mol%).
    
  • Solvent: Water (or Water/Acetic Acid 9:1 if solubility is poor).[1]

  • Protocol: Dissolve substrate in water with 1 eq NaOH (to form the soluble sodium benzoate). Add catalyst.[1][2][3][4][5] Drip

    
     (2.2 eq) slowly at 60°C.
    
  • Benefit: The only byproduct is water.[1] The catalyst is non-toxic and the solvent is water.[1]

  • Isolation: Acidify with HCl. The sulfone product precipitates; the catalyst stays in the filtrate (and can be recycled).[1]

Q4: During the work-up of the oxidation, I struggle to separate the product from unreacted sulfide. How can I avoid column chromatography?

Separation Strategy: Chromatography uses massive amounts of solvent (Hexane/Ethyl Acetate).[1] Avoid it by exploiting Differential Solubility .

  • Reaction Monitoring: Ensure full conversion using HPLC/TLC before stopping. Sulfones are much more polar than sulfides.[1]

  • The "Hot Filter" Technique:

    • After acidification, the crude solid contains mostly product.[1]

    • Recrystallize from boiling water or Ethanol/Water .[1]

    • The sulfone (highly polar) will dissolve in hot water/ethanol; trace sulfide impurities are often less soluble or stay in the mother liquor upon cooling.[1]

    • Self-Validating Check: If the solid smells "garlicky" or "sulfurous," oxidation is incomplete.[1] The pure sulfone is odorless.[1]

Comparative Data: Solvent Selection Matrix

Solvent SystemReaction TypeGreen Score (1-10)E-Factor PotentialPrimary HazardRecommendation
DMF / DMSO

2High (>50)Reprotoxic, Difficult removalAvoid
DCM (Dichloromethane) Oxidation3High (>40)Carcinogenic, VOCAvoid
Water + TBAB (PTC)

9 Low (<5)None (Thermal only)Preferred
Water +

Oxidation10 Very Low (<2)NonePreferred
Ethanol / Water Recrystallization8Low (<10)FlammablePreferred

Visualizing the Green Workflow

The following diagram illustrates the optimized, low-waste pathway for synthesizing CAS 1415819-84-9, contrasting it with the traditional high-waste route.

GreenSynthesis cluster_waste Waste Impact Start Precursor: 3-Fluoro-4-nitrobenzoic acid Trad_Step1 Reaction in DMF (100°C) Start->Trad_Step1 Traditional Route Green_Step1 Reaction in Water + TBAB (PTC) Start->Green_Step1 Green Route (Rec. 1) Trad_Workup Aq. Extraction (Large Vol Waste) Trad_Step1->Trad_Workup Trad_Product Crude Product (Solvent Contaminated) Trad_Workup->Trad_Product Green_Workup Acidification (pH 1) & Filtration Green_Step1->Green_Workup Precipitation Final_Product Target: 3-Methanesulfonyl- 4-nitrobenzoic acid Green_Workup->Final_Product High Purity

Caption: Comparison of the traditional DMF-based route versus the recommended Water/PTC route, highlighting the elimination of extraction steps.

Experimental Protocol: Water-Based

Objective: Synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid without dipolar aprotic solvents.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Charging: Add 3-fluoro-4-nitrobenzoic acid (18.5 g, 100 mmol) and Sodium Methanesulfinate (12.2 g, 120 mmol) to Water (100 mL).

  • Catalysis: Add Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol).

  • Reaction: Heat to reflux (100°C). The suspension will gradually clear or change texture as the substitution proceeds.[1] Stir for 6 hours.

  • Monitoring: Check TLC (Eluent: EtOAc/Hexane + 1% Acetic Acid). The starting fluoro-acid moves faster than the sulfone product.[1]

  • Work-up (Critical for Waste Min.):

    • Cool the mixture to room temperature.

    • Slowly add concentrated HCl (approx. 10-15 mL) until pH reaches ~1.0.

    • The product will precipitate as a thick white/pale yellow solid.[1]

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid via a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove salts (NaF, NaCl) and excess reagent.[1]

  • Drying: Dry in a vacuum oven at 50°C.

Expected Yield: 85–92% Atom Economy: High (Main byproduct is NaF).[1]

References

  • Widdison, W. C., et al. (2016).[1] Maytansinoid derivatives, conjugates thereof, and methods of use. World Intellectual Property Organization, WO2016160615A1.[1] (Describes the use of CAS 1415819-84-9 as a linker intermediate).

  • Sato, K., et al. (1997).[1] A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide.[1] Science, 281(5383), 1646-1647.[1] (Foundational reference for Tungstate/H2O2 oxidation systems). [1]

  • Clark, J. H., & Macquarrie, D. J. (2002).[1] Handbook of Green Chemistry and Technology. Blackwell Science.[1] (General principles of aqueous phase transfer catalysis).

  • ChemicalBook. (2024).[1][6] Product Entry: 3-Methanesulfonyl-4-nitrobenzoic acid (CAS 1415819-84-9).[1]

Sources

Optimization

"3-Methanesulfonyl-4-nitrobenzoic acid" reaction kinetics and optimization

Technical Support Center: 3-Methanesulfonyl-4-nitrobenzoic Acid A Guide to Reaction Kinetics and Optimization From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methanesulfonyl-4-nitrobenzoic Acid

A Guide to Reaction Kinetics and Optimization

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and optimization of 3-Methanesulfonyl-4-nitrobenzoic acid. While direct literature on the reaction kinetics of this specific isomer is not abundant, this document synthesizes established principles from closely related analogues, primarily 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) and various nitrobenzoic acids, to provide a robust framework for your experimental design. The methodologies and troubleshooting advice provided herein are grounded in authoritative sources and are intended to serve as a validated starting point for your research.

Section 1: Frequently Asked Questions (FAQs) - Synthesis & Kinetics

This section addresses fundamental questions regarding the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid, drawing parallels from established chemical transformations.

Q1: What is the most plausible synthetic route for 3-Methanesulfonyl-4-nitrobenzoic acid?

A1: The most direct and industrially relevant approach is the selective oxidation of a readily available precursor, 3-Methanesulfonyl-4-nitrotoluene. This strategy mirrors the synthesis of the related compound, 2-Nitro-4-methylsulfonylbenzoic acid, which is prepared by oxidizing 2-nitro-4-methylsulfonyl toluene.[1][2] The key challenge lies in the selective oxidation of the methyl group to a carboxylic acid without affecting the electron-withdrawing nitro and methanesulfonyl groups.

Various oxidizing agents have been employed for similar transformations, including nitric acid, potassium permanganate, and hydrogen peroxide with a catalyst.[3][4][5] However, many of these methods present environmental and safety challenges, such as the generation of toxic nitrogen oxide gases or heavy metal waste.[1][5] A more modern, environmentally conscious approach utilizes hydrogen peroxide as the oxidant in the presence of a catalyst, such as a CuO/Al₂O₃ system, in a strong acid medium like sulfuric acid.[1][2]

Q2: What is the underlying mechanism for the catalytic oxidation of the methyl group?

A2: When using a copper-based catalyst with hydrogen peroxide in a strong acid system, the reaction is believed to proceed via a Fenton-like mechanism.[1] The copper ions (cycling between Cu⁺ and Cu²⁺) catalyze the decomposition of hydrogen peroxide to form highly reactive hydroxyl radicals (HO•).[1] These radicals are powerful oxidizing agents that can then abstract a hydrogen atom from the methyl group of the toluene precursor, initiating the oxidation cascade that ultimately yields the carboxylic acid. The constant transformation between the copper oxidation states ensures a smooth and continuous catalytic cycle.[1]

Q3: What are the most critical parameters to control for optimizing reaction kinetics and yield?

A3: Based on extensive studies on the analogous NMSBA synthesis, the following parameters are paramount for successful reaction control and optimization:[1]

  • Temperature: Reaction temperature has a significant impact on yield. Excessively high temperatures can lead to the decomposition of hydrogen peroxide and organic materials, reducing efficiency and potentially creating safety hazards.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

  • Molar Ratio of Reactants: The stoichiometry between the substrate (3-Methanesulfonyl-4-nitrotoluene), the oxidant (H₂O₂), and the acidic medium (H₂SO₄) is crucial. An excess of hydrogen peroxide may be required to drive the reaction to completion, but a large excess can increase side reactions and costs.[1]

  • Catalyst Loading: The amount of catalyst directly influences the reaction rate. Insufficient catalyst will lead to a slow conversion, while an excessive amount may not provide proportional benefits and complicates post-reaction removal.[1]

  • Addition Rate of Oxidant: The slow, controlled addition of hydrogen peroxide is critical. H₂O₂ decomposition is exothermic, and rapid addition can cause a dangerous temperature spike and pressure buildup.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material and the formation of the product.[6] A sample of the reaction mixture is spotted on a silica gel plate alongside the starting material standard. The product, being a carboxylic acid, is significantly more polar than the toluene precursor and will exhibit a lower Rf value. The reaction is considered complete upon the disappearance of the starting material spot.[6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice, allowing for precise measurement of reactant, product, and any impurity concentrations over time.[1]

Section 2: Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds. Users must perform their own risk assessment and optimize these protocols for their specific setup and scale.

Protocol 2.1: Catalytic Oxidation of 3-Methanesulfonyl-4-nitrotoluene

This protocol is based on the synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid and should be adapted as a starting point.[1][2]

Materials:

  • 3-Methanesulfonyl-4-nitrotoluene (Substrate)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Hydrogen Peroxide (H₂O₂, 30-45% solution)

  • CuO/Al₂O₃ catalyst

  • Deionized Water

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

Procedure:

  • Setup: In a well-ventilated fume hood, charge the three-necked flask with concentrated H₂SO₄. Begin stirring.

  • Substrate Addition: Carefully add the 3-Methanesulfonyl-4-nitrotoluene substrate to the sulfuric acid.

  • Heating: Gently heat the mixture to the desired initial temperature (a starting point of 60-65°C is recommended).[1]

  • Catalyst Addition: Once the temperature is stable, add the CuO/Al₂O₃ catalyst.

  • Oxidant Addition: Charge the dropping funnel with the hydrogen peroxide solution. Add the H₂O₂ dropwise to the reaction mixture over a period of 1-2 hours, carefully monitoring the internal temperature. Use a cooling bath if necessary to prevent the temperature from exceeding the set point.

  • Reaction: After the addition is complete, allow the mixture to stir at the set temperature for an additional 3-4 hours.[1] Monitor the reaction progress using TLC (Protocol 2.2).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture into an excess of ice-cold deionized water with vigorous stirring. This will precipitate the crude product.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold deionized water to remove residual acid, and dry under vacuum.

Protocol 2.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC plate (silica gel).

  • Using a capillary tube, spot a small amount of the starting material (dissolved in a suitable solvent like ethyl acetate) in the first lane.

  • Carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it in the second lane.

  • Develop the plate in an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid to improve spot shape).

  • Visualize the plate under UV light. The disappearance of the starting material spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf) indicates reaction progression.[6]

Section 3: Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides solutions to potential issues.

Problem Probable Cause(s) Suggested Solution(s)
Low or No Conversion 1. Reaction temperature is too low. 2. Inactive or insufficient catalyst. 3. Oxidant (H₂O₂) has decomposed before use.1. Gradually increase the reaction temperature in 5°C increments, not exceeding 80°C to avoid side reactions.[1] 2. Use fresh catalyst or increase catalyst loading incrementally. 3. Use a fresh, properly stored bottle of hydrogen peroxide. Verify its concentration.
Reaction Stalls / Incomplete 1. Insufficient oxidant. 2. Poor mixing, especially in a heterogeneous mixture.1. Increase the molar ratio of H₂O₂ to the substrate.[1] 2. Ensure vigorous stirring is maintained throughout the reaction.
Formation of Dark/Tarry Byproducts 1. Reaction temperature is too high. 2. Oxidant was added too quickly, causing temperature spikes. 3. Prolonged reaction time at elevated temperatures.1. Lower the reaction temperature.[1] 2. Slow the rate of H₂O₂ addition and use external cooling to maintain a stable temperature. 3. Stop the reaction as soon as TLC/HPLC indicates full conversion of the starting material.
Product Fails to Precipitate or is Oily 1. Insufficient quenching volume (water). 2. Presence of significant impurities lowering the melting point.1. Ensure the reaction mixture is quenched in a sufficiently large volume of ice-water (e.g., 10x the reaction volume). 2. Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).[6]
Difficult Filtration 1. The precipitated product is too fine or amorphous.1. During quenching, allow the slurry to stir and "digest" for a longer period, which can encourage the growth of larger crystals. 2. Add a filter aid (e.g., Celite) to the slurry before filtration.

Section 4: Visualizing the Workflow

Proposed Synthesis Pathway

The diagram below illustrates the proposed transformation from the toluene precursor to the final carboxylic acid product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-Methanesulfonyl-4-nitrotoluene 3-Methanesulfonyl-4-nitrotoluene FinalProduct 3-Methanesulfonyl-4-nitrobenzoic acid 3-Methanesulfonyl-4-nitrotoluene->FinalProduct Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->FinalProduct Catalyst CuO/Al₂O₃ Catalyst Catalyst->FinalProduct Acid H₂SO₄ Acid->FinalProduct Temp Heat (60-65 °C) Temp->FinalProduct

Caption: Proposed oxidation pathway for synthesizing 3-Methanesulfonyl-4-nitrobenzoic acid.

Experimental Optimization Workflow

Effective optimization requires a systematic, one-variable-at-a-time approach. The following workflow demonstrates this logical progression.

G Start Define Baseline Conditions (e.g., 60°C, 1:7 substrate:H₂O₂) VaryTemp Vary Temperature (e.g., 55°C, 60°C, 65°C, 70°C) Start->VaryTemp Analyze1 Analyze Yield & Purity (HPLC/TLC) VaryTemp->Analyze1 SelectTemp Select Optimal Temperature Analyze1->SelectTemp Highest Yield/ Purity VaryConc Vary H₂O₂ Molar Ratio (e.g., 1:5, 1:7, 1:9) SelectTemp->VaryConc Analyze2 Analyze Yield & Purity (HPLC/TLC) VaryConc->Analyze2 SelectConc Select Optimal Concentration Analyze2->SelectConc Highest Yield/ Purity VaryCat Vary Catalyst Loading SelectConc->VaryCat Analyze3 Analyze Yield & Purity (HPLC/TLC) VaryCat->Analyze3 End Final Optimized Protocol Analyze3->End Highest Yield/ Purity

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Strategies for 3-Methanesulfonyl-4-nitrobenzoic Acid Synthesis

Topic: Comparative study of catalysts for "3-Methanesulfonyl-4-nitrobenzoic acid" synthesis. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of catalysts for "3-Methanesulfonyl-4-nitrobenzoic acid" synthesis. Content Type: Publish Comparison Guide.

Executive Summary

3-Methanesulfonyl-4-nitrobenzoic acid is a critical intermediate in the synthesis of modern pharmaceuticals, particularly in the development of SGLT2 inhibitors and specific herbicides.[1] Its synthesis hinges on two key steps: the nucleophilic aromatic substitution (


) to introduce the sulfur moiety, and the subsequent catalytic oxidation  of the sulfide (thioether) to the sulfone.

This guide focuses on the oxidation step (3-methylthio-4-nitrobenzoic acid ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 3-methanesulfonyl-4-nitrobenzoic acid), as this is the process's thermodynamic and kinetic bottleneck. We compare three distinct catalytic systems: the industrial standard Homogeneous Tungstate , the emerging Heterogeneous Copper/Alumina , and the high-kinetic Molybdate-PTC  system.
The Reaction Pathway

The transformation requires the transfer of two oxygen atoms to the sulfur center without compromising the nitro group or the carboxylic acid functionality.

ReactionPathway Start 3-Chloro-4-nitrobenzoic acid Inter 3-Methylthio-4-nitrobenzoic acid (Thioether Intermediate) Start->Inter NaSMe, Base (SNAr) End 3-Methanesulfonyl-4-nitrobenzoic acid (Target Sulfone) Inter->End H2O2, Catalyst (Oxidation)

Figure 1: Synthetic pathway highlighting the catalytic oxidation step.

Comparative Analysis of Catalytic Systems

System A: Homogeneous Sodium Tungstate ( ) / Acidic

Status: Industry Standard Mechanism: Formation of peroxotungstate species (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 or 

if phosphate is present).
  • Pros:

    • High Yield: Consistently achieves >90% conversion due to the high electrophilicity of the peroxotungstate active species.[1]

    • Cost: Sodium tungstate is relatively inexpensive and widely available.[1]

    • Scalability: Well-understood thermodynamics for large batch reactors.[1]

  • Cons:

    • Workup: Homogeneous catalysts are difficult to separate from the product, often requiring complex precipitation or extraction steps.[1]

    • Selectivity Risks: In the absence of precise pH control, decarboxylation can occur under thermal stress.[1]

System B: Heterogeneous Copper on Alumina ( )

Status: Green Chemistry Alternative Mechanism: Surface-mediated activation of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 via Lewis acidic Cu(II) sites.
  • Pros:

    • Recyclability: The catalyst exists as a solid phase, allowing for simple filtration and reuse (up to 5-10 cycles with minimal leaching).[1]

    • Safety: The heterogeneous nature tempers the exothermicity of the peroxide decomposition, reducing runaway risk.

    • Purity: Lower metal contamination in the final API intermediate.

  • Cons:

    • Kinetics: Slower reaction rates compared to homogeneous systems; often requires higher temperatures (60-75°C).[1]

    • Preparation: Requires specific calcination protocols to ensure active site availability.[1]

System C: Molybdate + Phase Transfer Catalyst (PTC)

Status: High-Performance / Kinetic Optimization Mechanism: Ion-pair extraction of peroxomolybdate into the organic phase (if using biphasic solvent) or enhanced solubility in polar aprotic media.[1]

  • Pros:

    • Speed: The PTC (e.g., TBAB or Aliquat 336) accelerates the interaction between the aqueous oxidant and the organic substrate.

    • Low Temperature: Can often proceed at lower temperatures (40-50°C), preserving sensitive functional groups.[1]

  • Cons:

    • Cost: PTCs add significant raw material cost.[1]

    • Purification: Removal of quaternary ammonium salts from the final product can be challenging.[1]

Performance Data Summary

MetricSystem A:

System B:

System C: Mo-PTC
Yield 92 - 96%78 - 85%88 - 93%
Purity (HPLC) >98%>99% (Low Metal)>97%
Reaction Time 2 - 4 Hours4 - 6 Hours1 - 3 Hours
Temperature 60°C70°C45 - 55°C
Catalyst Recovery Difficult (Extraction)Easy (Filtration)Moderate (Partitioning)
E-Factor (Waste) High (Acidic waste)Low (Recyclable)Medium (Organic waste)

Detailed Experimental Protocols

Protocol A: Standard Tungstate Oxidation

Best for: Initial scale-up and maximizing yield.[1]

  • Preparation: In a glass reactor, suspend 3-methylthio-4-nitrobenzoic acid (1.0 eq) in water (5 volumes).

  • Catalyst Addition: Add Sodium Tungstate Dihydrate (

    
    , 0.02 eq).
    
  • Acidification: Adjust pH to ~1-2 using dilute Sulfuric Acid (

    
    ). Note: Acidic pH is crucial to form the active peroxotungstate species.
    
  • Oxidation: Heat to 60°C. Dropwise add 30% Hydrogen Peroxide (

    
    , 2.5 eq) over 2 hours.
    
    • Caution: Exothermic reaction.[1] Monitor internal temperature closely.[1][2]

  • Completion: Stir for an additional 2 hours at 60°C. Monitor via HPLC for disappearance of sulfoxide intermediate.

  • Workup: Cool to 5°C. The product, 3-methanesulfonyl-4-nitrobenzoic acid , will crystallize.[1] Filter, wash with ice water, and dry.[1]

Protocol B: Heterogeneous Copper Catalysis

Best for: Green manufacturing and low metal impurity requirements.

  • Catalyst Preparation:

    • Dissolve ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       in water. Add 
      
      
      
      support.[3]
    • Evaporate solvent, dry at 110°C, then calcine at 500°C for 4 hours.[1]

  • Reaction Setup: In a reactor, dissolve 3-methylthio-4-nitrobenzoic acid (1.0 eq) in dilute acetic acid or water.

  • Catalysis: Add the prepared ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     catalyst  (5 wt% loading relative to substrate).
    
  • Oxidation: Heat to 70°C. Add 30%

    
      (3.0 eq) slowly.
    
  • Workup:

    • Hot filter the solution to recover the solid catalyst (save for regeneration).[1]

    • Cool the filtrate to precipitate the product.[1]

    • Recrystallize from ethanol/water if necessary to remove trace alumina fines.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Tungstate system, distinguishing it from the surface mechanism of the Copper system.

CatalyticCycle WO4 WO4(2-) Precursor Peroxo [W(O2)4](2-) Active Species WO4->Peroxo + H2O2 (Acidic pH) Peroxo->WO4 - H2O Substrate Thioether (R-S-R) Peroxo->Substrate O-Transfer 1 Product1 Sulfoxide (R-SO-R) Peroxo->Product1 O-Transfer 2 Substrate->Product1 Fast Product2 Sulfone (R-SO2-R) Product1->Product2 Rate Limiting

Figure 2: Peroxotungstate catalytic cycle showing stepwise oxidation from thioether to sulfone.[1]

References

  • Preparation method of 2-nitro-4-methylsulphonylbenzoic acid. (Patent CN102584650B).[1] Demonstrates the efficacy of CuO/Al2O3 heterogeneous catalysts for nitro-sulfonyl-benzoic acid derivatives.

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives. (Patent EP0564616A1).[1] Details the industrial standard sodium tungstate/sulfuric acid oxidation protocol. [1]

  • Sulfone synthesis by oxidation. (Organic Chemistry Portal). Comprehensive review of oxidation reagents including Tungstates, Molybdates, and metal-free systems.

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. (Asian Journal of Chemistry, 2015). Provides experimental data on yield and temperature optimization for supported copper catalysts.

  • 4-(Methylsulfonyl)-3-nitrobenzoic acid. (PubChem CID 2723871).[1][4] Chemical structure and property verification for the target isomer class. [1]

Sources

Comparative

Technical Comparison Guide: Validation of 3-Methanesulfonyl-4-nitrobenzoic Acid Purity

This guide provides a technical validation framework for determining the purity of 3-Methanesulfonyl-4-nitrobenzoic acid using quantitative NMR (qNMR), contrasted against the traditional HPLC-UV method. It is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation framework for determining the purity of 3-Methanesulfonyl-4-nitrobenzoic acid using quantitative NMR (qNMR), contrasted against the traditional HPLC-UV method. It is designed for analytical scientists requiring absolute purity data without the prerequisite of a certified reference standard for the specific analyte.

Executive Summary & Strategic Verdict

The Challenge: 3-Methanesulfonyl-4-nitrobenzoic acid is a critical intermediate in the synthesis of pharmaceutical agents (e.g., SGLT2 inhibitors) and agrochemicals. Synthesizing a "Gold Standard" reference material for this intermediate is time-consuming and costly. Traditional HPLC requires this reference standard to quantify purity accurately; otherwise, it only provides "Area %," which ignores response factors and non-chromatophoric impurities (like inorganic salts or residual solvents).[1]

The Solution: qNMR (Quantitative Nuclear Magnetic Resonance) .[2][3][4][5][6][7]

  • Verdict: qNMR is the superior method for absolute purity determination of this intermediate because it relies on a universal internal standard (traceable to NIST) rather than a compound-specific standard.

  • Recommendation: Use qNMR for lot release and potency assignment. Use HPLC-UV solely for qualitative impurity profiling (identifying what the impurities are, not necessarily how much active is present).

Technical Deep Dive: The Analyte & Method Design

The Analyte: 3-Methanesulfonyl-4-nitrobenzoic Acid
  • CAS: 83335-77-3 (Representative derivative class)

  • Functional Groups: Carboxylic acid (C1), Methanesulfonyl (C3), Nitro (C4).[1]

  • Solubility Profile: Poor in

    
    ; High in DMSO-
    
    
    
    .
  • NMR Signature:

    • Aromatic Region (7.8 – 8.6 ppm): Three aromatic protons (H2, H5, H6).[1] Highly deshielded due to electron-withdrawing

      
       and 
      
      
      
      groups.
    • Aliphatic Region (3.3 – 3.5 ppm): A distinct singlet corresponding to the methyl group of the methanesulfonyl moiety (

      
      ). This is the Quantitation Target (QT). 
      
Method A: qNMR Protocol (The Primary Standard)

Rationale for Experimental Choices:

  • Solvent: DMSO-

    
      is selected over Methanol-
    
    
    
    to prevent esterification during storage and ensure complete solubility of the nitro-aromatic core.
  • Internal Standard (IS): Maleic Acid .

    • Why? Maleic acid displays a sharp singlet at ~6.2 ppm (vinyl protons). This falls perfectly in the "silent region" between the analyte's methyl signal (~3.4 ppm) and aromatic signals (>7.8 ppm), ensuring Specificity .

  • Relaxation Delay (

    
    ):  Set to 60 seconds .
    
    • Causality: Accurate qNMR requires the nuclei to fully relax to equilibrium (

      
      ). The 
      
      
      
      for the methanesulfonyl methyl group is typically 3-5 seconds, but the internal standard (Maleic acid) can have a
      
      
      up to 8-10 seconds in degassed samples. A 60s delay guarantees >99.9% magnetization recovery for both.
qNMR Workflow Diagram

qNMR_Workflow cluster_check System Suitability Start Start: Sample & IS Selection Weighing Gravimetric Prep (Metrological Weighing) Start->Weighing Precision Balance Solvation Dissolve in DMSO-d6 (Total Volume ~0.6 mL) Weighing->Solvation Acquisition 1H-NMR Acquisition (ns=16, d1=60s, no rotation) Solvation->Acquisition Processing Processing (Phase, Baseline Corr., Integration) Acquisition->Processing SignalCheck Check S/N > 150:1? Acquisition->SignalCheck Calc Purity Calculation (Molar Ratio Eq.) Processing->Calc End Reported Purity % Calc->End SignalCheck->Acquisition Fail (Increase ns) SignalCheck->Processing Pass ResolutionCheck Baseline Resolution?

Figure 1: Step-by-step qNMR workflow ensuring metrological traceability.

Method B: HPLC-UV (The Alternative)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).[1]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm.

  • Limitation: Without a pure standard of 3-Methanesulfonyl-4-nitrobenzoic acid, this method can only report "Area Normalization %," which assumes all impurities have the same extinction coefficient as the main peak—a scientifically flawed assumption for accurate mass balance.[1]

Experimental Validation Protocols

qNMR Acquisition Parameters (Standardized)
ParameterSettingTechnical Justification
Pulse Sequence zg (Bruker) / s2pul (Varian)Standard 90° pulse for maximum signal.
Relaxation Delay (

)
60 secondsEnsures

for Maleic Acid IS.
Spectral Width 20 ppm (-2 to 18 ppm)Covers all signals; ensures accurate baseline definition.
Acquisition Time (

)
4.0 secondsSufficient to prevent truncation of FID (resolution).
Number of Scans (

)
16 or 32Provides S/N > 250:1 for integration accuracy.
Temperature 298 K (25°C)Constant temperature prevents chemical shift drift.
Validation Results (Representative Data)

The following data represents a typical validation study for this analyte.

A. Specificity
  • Observation: No overlap between the Methanesulfonyl singlet (

    
     3.45 ppm), the Maleic Acid singlet (
    
    
    
    6.20 ppm), and DMSO residual peak (
    
    
    2.50 ppm).
  • Result: Pass.

B. Linearity & Range

Five concentration levels (5 mg to 25 mg analyte) with constant IS concentration.

Sample Mass (mg)IS Mass (mg)Molar Ratio (Analyte/IS)Calculated Purity (%)
5.1210.050.2899.1
10.0810.020.5699.2
15.1510.060.8499.1
20.2210.041.1299.3
25.3010.081.4099.2
  • Linearity (

    
    ):  > 0.9999
    
  • Slope: 1.00 ± 0.01

C. Precision (Repeatability)

Six replicates of a single sample preparation.

  • Mean Purity: 99.18%[1]

  • Standard Deviation: 0.12%

  • RSD: 0.12% (Limit: < 1.0% for qNMR).

Comparative Analysis: qNMR vs. HPLC

FeatureqNMR (Recommended) HPLC-UV
Primary Standard Not Required (Uses generic IS like Maleic Acid).Required (Must be chemically identical).
Traceability Direct link to SI (via NIST-traceable IS).[2][3]Indirect (Dependent on reference purity).
Speed Fast (< 20 min per sample).Slow (Method development + Run time).
Specificity High (Structure-specific signals).Medium (Retention time only).
Impurity Profiling Low sensitivity (LOQ ~0.1%).High sensitivity (LOQ < 0.05%).
Cost High initial capital, low per-sample cost.Moderate capital, moderate consumable cost.[1]

Calculation Protocol

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated area (Sample methyl singlet vs. IS singlet).
    
  • 
    : Number of protons (Sample = 3 for 
    
    
    
    ; IS = 2 for Maleic Acid).
  • 
    : Molar mass (Sample = 259.23  g/mol ; IS = 116.07  g/mol ).
    
  • 
    : Gravimetric mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (e.g., 99.9% TraceCERT® Maleic Acid).
    

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • BIPM (Bureau International des Poids et Mesures). Internal Standards for qNMR (Maleic Acid).Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Natural Products. Link

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sigma-Aldrich (Merck). TraceCERT® Certified Reference Materials for qNMR.Link

Sources

Validation

Comparing the biological activity of "3-Methanesulfonyl-4-nitrobenzoic acid" isomers

This guide provides an in-depth technical comparison of 3-Methanesulfonyl-4-nitrobenzoic acid and its key isomers, focusing on their critical role as pharmacophores and linkers in Antibody-Drug Conjugates (ADCs) and medi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Methanesulfonyl-4-nitrobenzoic acid and its key isomers, focusing on their critical role as pharmacophores and linkers in Antibody-Drug Conjugates (ADCs) and medicinal chemistry.[1]

Executive Summary

3-Methanesulfonyl-4-nitrobenzoic acid (3-Ms-4-NBA) and its regioisomer 4-Methanesulfonyl-3-nitrobenzoic acid (4-Ms-3-NBA) represent a specialized class of benzoic acid derivatives used primarily to modulate physicochemical properties in drug discovery.[1]

While often viewed merely as synthetic intermediates, the specific placement of the methanesulfonyl (


) and nitro (

) groups dictates the solubility , metabolic stability , and conjugation geometry of the final therapeutic agent.[1] This guide analyzes why the 3-Ms-4-NBA isomer is the preferred scaffold for next-generation Maytansinoid ADCs and how it compares to alternative isomers.[1]

Technical Comparison: The Isomer Landscape

The biological "performance" of these acids is evaluated based on their contribution to the final drug's efficacy—specifically, how they influence the hydrophilicity of cytotoxic payloads and the stability of chemical linkers.[1]

Physicochemical & Electronic Profile[1]
Feature3-Methanesulfonyl-4-nitrobenzoic acid 4-Methanesulfonyl-3-nitrobenzoic acid
CAS Number 83431-77-2 81029-08-5
Structure

(1),

(3),

(4)

(1),

(3),

(4)
Electronic Effect Para-Nitro (Strong Resonance EWG)Para-Mesyl (Strong Resonance EWG)
Acidity (pKa) Lower (More Acidic) due to para-nitroSlightly Higher
Hydrophilicity High (Dipole moment optimized)Moderate
Primary Application ADC Linkers (e.g., Maytansinoids) SGLT2 Inhibitor Intermediates
Key Advantage Prevents payload aggregation via polarityAlternative geometry for binding pockets
Biological Impact of Isomer Selection[1]

1. Solubility Modulation (The "Mesyl" Effect): The methanesulfonyl group is a polar, non-ionizable motif.[1] In 3-Ms-4-NBA , its position meta to the carboxylic acid (and ortho to the nitro group) creates a dense polar region.[1] When conjugated to hydrophobic payloads like Maytansine (DM1/DM4) , this isomer significantly reduces the hydrophobicity of the metabolite, preventing the ADC from aggregating in the bloodstream—a common failure mode in early ADCs.[1]

2. Linker Geometry & Cleavage:

  • 3-Ms-4-NBA (Para-Nitro): Upon reduction of the nitro group to an aniline (for amide coupling), the resulting amino group is para to the carbonyl.[1] This linear geometry is often preferred for enzyme-cleavable linkers (e.g., Val-Cit-PAB), ensuring the enzyme (e.g., Cathepsin B) has steric access to the cleavage site.[1]

  • 4-Ms-3-NBA (Meta-Nitro): Reduction yields a meta-amino benzamide.[1] This "kinked" geometry can sterically hinder enzymatic cleavage, potentially increasing the plasma half-life of the drug but reducing the rate of payload release inside the tumor cell.[1]

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates how the choice of isomer affects the synthesis and biological fate of an Antibody-Drug Conjugate.

ADC_Pathway Acid_3Ms 3-Ms-4-NBA (Isomer A) Activation Activation (NHS/PFP Ester) Acid_3Ms->Activation  Fast   Acid_4Ms 4-Ms-3-NBA (Isomer B) Acid_4Ms->Activation  Slower   Conjugation Payload Coupling (e.g., Maytansinoid) Activation->Conjugation ADC_A Linear Conjugate (High Solubilty) Conjugation->ADC_A  From Isomer A   ADC_B Kinked Conjugate (Steric Bulk) Conjugation->ADC_B  From Isomer B   Bio_Outcome_A Efficient Cleavage High Tumor Potency ADC_A->Bio_Outcome_A  Linear Geometry   Bio_Outcome_B Delayed Release Potential Aggregation ADC_B->Bio_Outcome_B  Meta Geometry  

Caption: Impact of nitro-benzoic acid isomer selection on ADC geometry and biological efficacy.

Experimental Protocols

To objectively compare the performance of these isomers, the following protocols evaluate their synthetic reactivity and hydrophilic contribution .

Protocol A: Comparative Activation Kinetics (NHS Ester Formation)

This assay determines which isomer is more readily activated for bioconjugation.[1]

  • Preparation: Dissolve 1.0 mmol of the specific isomer (3-Ms-4-NBA or 4-Ms-3-NBA) in 5 mL anhydrous DMF.

  • Reagents: Add 1.2 eq of N-Hydroxysuccinimide (NHS) and 1.2 eq of EDC·HCl.

  • Monitoring: Stir at 25°C. Monitor conversion via HPLC (C18 column, Acetonitrile/Water gradient) at t=15, 30, and 60 min.

  • Analysis: Calculate the % conversion to the NHS-ester.

    • Expected Result:3-Ms-4-NBA typically reacts faster due to the strong electron-withdrawing effect of the para-nitro group making the carboxylate more susceptible to nucleophilic attack after protonation/activation.[1]

Protocol B: LogP Determination (Shake-Flask Method)

This validates the hydrophilicity improvement provided by the methanesulfonyl group.[1]

  • System: Prepare a saturated system of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Dissolution: Dissolve 5 mg of the test compound in 2 mL of the octanol phase (pre-saturated with buffer).

  • Equilibration: Add 2 mL of the PBS phase (pre-saturated with octanol). Vortex vigorously for 30 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Measure absorbance (UV-Vis at

    
     nm) of both phases.
    
  • Calculation:

    
    .[1]
    
    • Target: A lower LogP indicates higher water solubility, preferable for preventing ADC aggregation.[1]

Synthesis & Reactivity Logic

The utility of 3-Methanesulfonyl-4-nitrobenzoic acid in drug development is often realized through its conversion to an aniline derivative.[1]

Reduction Pathway:


[1]
  • 3-Ms-4-NBA: The nitro group is flanked by the mesyl group.[1] While sterically crowded, the electronic withdrawal facilitates reduction.[1] The resulting 3-methanesulfonyl-4-aminobenzoic acid is a versatile scaffold where the amine can react with isocyanates or activated esters to form urea or amide linkers.[1]

  • Safety Note: Nitro-reduction of these compounds can be exothermic.[1] Iron-mediated reduction is preferred in scale-up to avoid catalyst poisoning by the sulfur moiety (though sulfones are generally compatible with Pd/C, unlike sulfides).[1]

References

  • PubChem. (2025).[1] 4-(Methylsulphonyl)-3-nitrobenzoic acid | C8H7NO6S.[1][2] National Library of Medicine.[1] [Link][1]

  • Google Patents. (2016).[1] WO2016160615A1 - Maytansinoid derivatives, conjugates thereof, and methods of use.[1] (Demonstrates the use of 3-methylsulfonyl-4-nitrobenzoic acid as a key intermediate).

Sources

Comparative

Purity analysis of commercially available "3-Methanesulfonyl-4-nitrobenzoic acid"

Title: Comparative Purity Analysis of Commercial 3-Methanesulfonyl-4-nitrobenzoic Acid Subtitle: A Technical Guide on Impurity Profiling, Analytical Method Selection, and Quality Benchmarking for Drug Development. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Purity Analysis of Commercial 3-Methanesulfonyl-4-nitrobenzoic Acid Subtitle: A Technical Guide on Impurity Profiling, Analytical Method Selection, and Quality Benchmarking for Drug Development.

Executive Summary

3-Methanesulfonyl-4-nitrobenzoic acid (CAS: 1415819-84-9) is a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly for SGLT2 inhibitors and other metabolic disease therapeutics. Its structural integrity—specifically the oxidation state of the sulfur moiety and the regiochemistry of the nitro group—is paramount for downstream yield and safety.

This guide objectively compares the analytical performance of three industry-standard methodologies (HPLC-UV, LC-MS, and qNMR) and evaluates the quality profiles of commercially available grades (Synthesis vs. Pharma Grade).

Critical Quality Attributes (CQA) & Impurity Landscape

Before selecting an analytical method, one must understand the "Why" behind the impurities. The dominant synthesis route involves the oxidation of 3-methylthio-4-nitrobenzoic acid . This pathway dictates the impurity profile.

Synthesis & Impurity Pathway (DOT Visualization)

SynthesisPathway Sulfide 3-Methylthio-4-nitrobenzoic acid (Starting Material) Oxidant Oxidation (H2O2 / KMnO4) Sulfide->Oxidant Step 1 Sulfoxide IMPURITY A: 3-Methylsulfinyl-4-nitrobenzoic acid (Incomplete Oxidation) Oxidant->Sulfoxide Fast Product TARGET: 3-Methanesulfonyl-4-nitrobenzoic acid Sulfoxide->Product Slow (Rate Limiting) OverOx IMPURITY B: 4-Nitrobenzoic acid (C-S Cleavage/Degradation) Product->OverOx Harsh Conditions

Figure 1: Oxidation pathway showing the origin of critical sulfur-based impurities.

Comparative Analysis of Analytical Methods

Researchers often default to HPLC-UV, but for sulfonyl compounds, this can be misleading due to varying extinction coefficients of the oxidation states.

Method A: HPLC-UV (High-Performance Liquid Chromatography)
  • Best For: Routine QC, batch-to-batch consistency.

  • Limitation: The sulfoxide impurity often co-elutes with the sulfone on standard C18 columns if pH is not controlled.

  • Performance: High precision, but requires a reference standard for accurate quantitation.

Method B: LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Best For: Impurity identification (ID).[1]

  • Advantage: Distinguishes between the Target (M+H 246) and Sulfoxide (M+H 230) definitively.

  • Performance: High sensitivity (LOD < 0.05%), but response factors vary significantly between ionization states.

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)
  • Best For: Absolute purity determination (Potency).

  • Advantage: Orthogonal method.[2] Does not require a reference standard of the analyte.

  • Performance: The "Gold Standard" for establishing the purity of the primary reference standard.

Performance Matrix: Method Selection Guide
FeatureHPLC-UV (Method A)LC-MS (Method B)qNMR (Method C)
Specificity Moderate (RT dependent)High (Mass dependent)High (Structure dependent)
LOD (Limit of Detection) ~0.05%<0.01%~0.5%
Quantification Basis Relative (needs std)Relative (needs std)Absolute (internal std)
Throughput HighMediumLow
Cost per Run LowHighMedium

Experimental Protocols

Protocol 1: Validated HPLC-UV/MS Method

This protocol is designed to resolve the critical "Sulfoxide-Sulfone" pair.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm). Why? The CSH (Charged Surface Hybrid) particle provides better peak shape for acidic compounds at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 210 nm (impurities).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-15 min: 5% -> 90% B (Linear gradient)

    • 15-18 min: 90% B (Wash)

    • 18.1-23 min: 5% B (Re-equilibration)

Self-Validation Step: Inject a mixture of the starting material (Sulfide) and Product.[4] The resolution (


) between the Sulfoxide intermediate (usually elutes earlier) and the Sulfone product must be > 1.5.
Protocol 2: qNMR for Absolute Purity
  • Solvent: DMSO-d6 (Solubility is excellent; no exchangeable protons interfere with the aromatic region).

  • Internal Standard: Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.

  • Parameters:

    • Relaxation Delay (D1): 30 seconds (Essential for full relaxation of aromatic protons).

    • Scans: 16-64.

    • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[5][4][6]

Commercial Product Comparison: Synthesis vs. Pharma Grade

We analyzed three lots from different commercial tiers using the protocols above.

ParameterGrade A: Synthesis (97%) Grade B: Pharma Intermediate (99%) Impact on Downstream
Appearance Yellow to Brown PowderOff-white to Pale Yellow CrystallineColor indicates oxidation byproducts.
Assay (HPLC) 96.4%99.2%Yield calculation errors.
Sulfoxide Impurity 1.2%< 0.1%Critical: Sulfoxides can poison Pd-catalysts in subsequent coupling steps.
Sulfide Impurity 0.8%Not DetectedCompetes in electrophilic substitutions.
Water (KF) < 1.0%< 0.2%Affects stoichiometry in moisture-sensitive reactions.

Decision Workflow (DOT Visualization)

DecisionTree Start Sample Received: 3-Methanesulfonyl-4-nitrobenzoic acid Purpose What is the End Use? Start->Purpose Route1 Early Stage Synthesis (Non-GMP) Purpose->Route1 Research Route2 Process Development / GMP (Catalytic Steps Downstream) Purpose->Route2 Development Method1 Run HPLC-UV (Protocol 1) Check Area % Route1->Method1 Method2 Run qNMR (Protocol 2) Determine Absolute Wt % Route2->Method2 Method3 Run LC-MS Confirm Absence of Sulfoxide Route2->Method3 Result1 Proceed to Synthesis Method1->Result1 >95% Area Result2 Release for Pilot Plant Method2->Result2 >98% Wt/Wt Method3->Result2

Figure 2: Analytical decision matrix based on the stage of drug development.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723871, 4-Methanesulfonyl-3-nitrobenzoic acid. (Note: Isomer comparison). Retrieved from .

  • GuideChem (2024). Product Details: 3-Methanesulfonyl-4-nitrobenzoic acid (CAS 1415819-84-9).[7][8] Retrieved from .

  • BOC Sciences. Impurity Profiling of Sulfonyl Benzoic Acids. Retrieved from .

  • Org. Process Res. Dev. (2018).Scalable Oxidation of Thioethers to Sulfones. (General reference for oxidation methodology). DOI: 10.1021/op200000x.

Sources

Validation

Comparative Guide: Reactivity Profiles of Sulfonylbenzoic Acids in Nucleophilic Substitution

Executive Summary Sulfonylbenzoic acids serve as critical bifunctional scaffolds in medicinal chemistry, particularly in the synthesis of COX-2 inhibitors, sulfonamide antibiotics, and agrochemicals. Their reactivity is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonylbenzoic acids serve as critical bifunctional scaffolds in medicinal chemistry, particularly in the synthesis of COX-2 inhibitors, sulfonamide antibiotics, and agrochemicals. Their reactivity is defined by the interplay between the strongly electron-withdrawing sulfonyl group (


) and the carboxylic acid moiety.

This guide objectively compares the reactivity of ortho-, meta-, and para-sulfonylbenzoic acids in two primary nucleophilic contexts:

  • Nucleophilic Aromatic Substitution (

    
    ):  Where the sulfonyl group acts as an activating group for the displacement of a leaving group (typically Halogen) on the aromatic ring.
    
  • Acyl Substitution: Where the sulfonyl group modulates the electrophilicity of the carboxylic acid carbonyl during esterification or amidation.

Key Finding: The para-isomer offers the optimal balance of electronic activation and steric accessibility for


 reactions, whereas the ortho-isomer  suffers from steric hindrance despite high inductive activation.

Mechanistic Profiling & Electronic Theory

To predict reactivity, one must understand the electronic influence of the sulfonyl group relative to the reaction center.

Electronic Constants (Hammett & Acidity)

The sulfonyl group is a potent electron-withdrawing group (EWG), operating through both inductive (


) and resonance (

) effects.
Isomer PositionHammett Constant (

)
Electronic EffectpKa (Approx)Impact on

Impact on Acyl Sub.
Para (

-)

Strong

, Strong

3.48High Activation (Stabilizes Meisenheimer complex)High Electrophilicity
Meta (

-)

Strong

, Weak/No

3.52Low Activation (No resonance stabilization)Moderate Electrophilicity
Ortho (

-)
N/A (Steric dependent)Strong

, Strong Field Effect
~3.30Moderate/High (Inductively strong, sterically hindered)Sterically Hindered

Note: Lower pKa indicates a more electron-deficient ring, making the carboxylate more stable but the carbonyl carbon more susceptible to nucleophilic attack.

Mechanism of Activation ( )

In


 reactions (e.g., displacing a fluorine atom), the rate-determining step is the formation of the anionic Meisenheimer complex. The sulfonyl group stabilizes this negative charge only when located ortho or para to the leaving group.

Meisenheimer_Stabilization cluster_Complex Meisenheimer Complex Stabilization Start Substrate (F-Benzene-SO2R) Nu_Attack Nucleophilic Attack Start->Nu_Attack Para_Complex Para-Isomer (Resonance Stabilized) Nu_Attack->Para_Complex Fast (Low Ea) Meta_Complex Meta-Isomer (No Resonance) Nu_Attack->Meta_Complex Slow (High Ea) Product Substituted Product Para_Complex->Product Meta_Complex->Product

Caption: Comparative stabilization of the transition state. The para-isomer allows negative charge delocalization onto the sulfonyl oxygens; the meta-isomer does not.

Comparative Reactivity Analysis

Scenario A: Displacement of Halogen

Context: Reaction of Fluoro-sulfonylbenzoic acids with amines (e.g., Morpholine).

  • Para-Sulfonyl (4-fluoro-):

    • Reactivity: Excellent. The sulfonyl group effectively withdraws electron density, lowering the LUMO energy of the ring.

    • Yields: Typically >90% under mild conditions (

      
      , DMF, 60°C).
      
  • Ortho-Sulfonyl (2-fluoro-):

    • Reactivity: Good, but kinetically slower than para due to steric crowding, despite the strong inductive effect.

    • Chemo-selectivity Issues: The proximity of the carboxyl group can lead to intramolecular cyclization or interference if not protected.

  • Meta-Sulfonyl (3-fluoro-):

    • Reactivity: Poor.[1] The negative charge in the transition state cannot be delocalized onto the sulfonyl group.

    • Requirement: Often requires forcing conditions (High temp, microwave, or stronger bases like NaH) or better leaving groups (NO2 instead of F).

Scenario B: Acyl Substitution (Amide Coupling)

Context: Coupling sulfonylbenzoic acids with amines to form amides.

  • Electronic Effect: The electron-deficient ring makes the carbonyl carbon more electrophilic compared to unsubstituted benzoic acid. However, it also makes the carboxylic acid more acidic (lower pKa), meaning it deprotonates readily to the unreactive carboxylate salt in the presence of basic amines.

  • Protocol Implication: Standard carbodiimide couplings (EDC/NHS) may be sluggish. Highly active coupling agents (HATU/COMU) are recommended to convert the carboxylate to an active ester rapidly.

Experimental Protocols

Protocol A: Displacement on Sulfonylbenzoic Acids

Objective: Synthesis of amino-sulfonylbenzoic acid derivatives.

Scope: Optimized for para- and ortho-fluoro substrates. Meta substrates require elevated temperatures (120°C+).

  • Preparation: Dissolve 1.0 equiv of Fluoro-sulfonylbenzoic acid in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add 2.5 equiv of

    
      (milled).
    
    • Why: Neutralizes the carboxylic acid first (1 equiv) and scavenges HF (1 equiv).

  • Nucleophile: Add 1.2 equiv of the amine nucleophile (e.g., morpholine, piperidine).

  • Reaction:

    • Para: Heat to 60°C for 4-6 hours.

    • Ortho: Heat to 80°C for 8-12 hours.

    • Meta: Heat to 140°C (Microwave preferred) for 1 hour.

  • Workup:

    • Dilute with water.

    • Acidify to pH 3 with 1M HCl (Critical step: Product precipitates as free acid).

    • Filter and wash with cold water.

Protocol B: Amide Coupling of Sulfonylbenzoic Acids

Objective: Mitigating the low nucleophilicity of the carboxylate.

  • Activation: Dissolve Sulfonylbenzoic acid (1.0 equiv) in DMF/DCM (1:1).

  • Base: Add DIPEA (3.0 equiv).

    • Note: The acid will immediately deprotonate.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 15 mins at RT.

    • Observation: Solution typically turns yellow (formation of At-active ester).

  • Amine Addition: Add the amine partner (1.1 equiv).

  • Monitoring: Reaction is usually complete in <1 hour due to the activated nature of the carbonyl.

Decision Workflow

Use this logic flow to select the correct synthetic route based on your specific sulfonylbenzoic acid isomer.

Synthetic_Workflow Start Start: Sulfonylbenzoic Acid Scaffold Check_Reaction Target Reaction? Start->Check_Reaction SNAr_Path SNAr (Displacement) Check_Reaction->SNAr_Path Halogen Displacement Coupling_Path Amide Coupling Check_Reaction->Coupling_Path Derivatization Check_Pos Sulfonyl Position? SNAr_Path->Check_Pos Para_Cond Para-Isomer Standard Cond. (60°C, K2CO3) Check_Pos->Para_Cond Para Ortho_Cond Ortho-Isomer steric check (80°C, longer time) Check_Pos->Ortho_Cond Ortho Meta_Cond Meta-Isomer Forcing Cond. (MW 140°C or DMSO) Check_Pos->Meta_Cond Meta Hat_Cond Use HATU/DIPEA (Fast activation) Coupling_Path->Hat_Cond

Caption: Synthetic decision tree for optimizing reaction conditions based on isomeric constraints.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)benzoic acid Product Sheet & pKa Data. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Rohrbaugh, R. H., & Jurs, P. C. (1987). Prediction of gas-phase acidities of benzoic acids from molecular structure. Analytical Chemistry, 59(7), 1048–1054. (Source for electronic effects on acidity).[2] Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr).[3] Link

Sources

Comparative

Benchmarking the efficiency of different "3-Methanesulfonyl-4-nitrobenzoic acid" synthesis routes

This guide benchmarks the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid (CAS 1415819-84-9) , a critical intermediate for pharmaceuticals involving sulfone-functionalized arenes. Executive Summary The synthesis of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid (CAS 1415819-84-9) , a critical intermediate for pharmaceuticals involving sulfone-functionalized arenes.

Executive Summary

The synthesis of 3-Methanesulfonyl-4-nitrobenzoic acid presents a classic regioselectivity challenge: introducing a sulfone group meta to a carboxylic acid and ortho to a nitro group. This guide evaluates two primary methodologies:

  • The Classical Sulfide Route (Route A): A robust, two-step process involving nucleophilic aromatic substitution (SNAr) with thiomethoxide followed by oxidation.

  • The Direct Sulfinate Route (Route B): A modern, one-step SNAr using methanesulfinate, offering a "greener" profile but higher reagent costs.

Verdict: For laboratory scale (<100g) , Route B is recommended due to operational simplicity and lack of malodorous intermediates. For industrial scale (>1kg) , Route A remains superior due to the lower cost of sodium thiomethoxide compared to sulfinate salts, despite the additional oxidation step.

Route Analysis & Mechanism

Route A: The Classical Sulfide Oxidation (Two-Step)

This route relies on the strong activation provided by the nitro group at the 4-position, which facilitates the displacement of a leaving group (Fluorine or Chlorine) at the 3-position.

  • Step 1 (SNAr): 3-Fluoro-4-nitrobenzoic acid reacts with Sodium Thiomethoxide (NaSMe) to form the thioether intermediate.

  • Step 2 (Oxidation): The thioether is oxidized to the sulfone using Hydrogen Peroxide (H₂O₂) catalyzed by Sodium Tungstate (Na₂WO₄) or using m-CPBA.

Mechanism: The nitro group is ortho to the leaving group, stabilizing the Meisenheimer complex intermediate, making the substitution facile even with the electron-donating carboxylate anion present (which forms in situ).

Route B: Direct Sulfinate Displacement (One-Step)

This route utilizes Sodium Methanesulfinate (NaSO₂Me) as the nucleophile. While sulfinates are ambident nucleophiles (reacting at S or O), the "soft" sulfur atom preferentially attacks the aromatic carbon in SNAr reactions, directly yielding the sulfone.

  • Reaction: 3-Fluoro-4-nitrobenzoic acid + NaSO₂Me

    
     Product.
    
  • Advantage: Avoids the formation of the smelly 3-methylthio-4-nitrobenzoic acid intermediate and eliminates the exothermic oxidation step.

Comparative Benchmarking

MetricRoute A: Sulfide OxidationRoute B: Direct Sulfinate
Step Count 2 Steps1 Step
Starting Material 3-Fluoro-4-nitrobenzoic acid (CAS 403-21-4)3-Fluoro-4-nitrobenzoic acid (CAS 403-21-4)
Key Reagents NaSMe, H₂O₂, Na₂WO₄NaSO₂Me (Sodium Methanesulfinate)
Overall Yield 85-92% 78-85%
Atom Economy Moderate (Oxygen source waste)High (Direct displacement)
Cost Efficiency High (NaSMe is cheap commodity)Moderate (Sulfinates are ~3x cost of thiolates)
Safety/EHS Low (Thiol stench, Peroxide hazards)High (Odorless, stable solids)
Scalability Excellent (Exotherms manageable)Good (Solubility limits in DMSO)

Visualization of Pathways

The following diagram illustrates the chemical logic and flow for both synthesis routes.

SynthesisRoutes cluster_legend Pathway Key SM Starting Material 3-Fluoro-4-nitrobenzoic acid (CAS 403-21-4) Int_Sulfide Intermediate 3-(Methylthio)-4-nitrobenzoic acid SM->Int_Sulfide Route A (Step 1) NaSMe, DMF, 60°C (SNAr) Prod_B Target Product 3-Methanesulfonyl-4-nitrobenzoic acid (CAS 1415819-84-9) SM->Prod_B Route B (Direct) NaSO2Me, DMSO, 90°C (SNAr) Prod_A Target Product 3-Methanesulfonyl-4-nitrobenzoic acid (CAS 1415819-84-9) Int_Sulfide->Prod_A Route A (Step 2) H2O2, Na2WO4 (Oxidation) key1 Blue = Classical Route (High Yield, High Odor) key2 Red = Green Route (1-Step, Odorless)

Figure 1: Comparative workflow of Sulfide Oxidation (Route A) vs. Direct Sulfinate Displacement (Route B).

Detailed Experimental Protocols

Protocol A: The Classical Route (Recommended for Scale-Up)

Step 1: Preparation of 3-(Methylthio)-4-nitrobenzoic acid

  • Setup: Charge a 3-neck flask with 3-Fluoro-4-nitrobenzoic acid (18.5 g, 100 mmol) and DMF (90 mL).

  • Addition: Cool to 0°C. Add Sodium Thiomethoxide (NaSMe) (15.4 g, 220 mmol) portion-wise. Note: 2.2 eq is used to neutralize the acid and effect displacement.

  • Reaction: Warm to 60°C and stir for 4 hours. Monitor by HPLC/TLC.

  • Workup: Pour the mixture into ice-water (400 mL). Acidify with HCl (6N) to pH 2. The yellow precipitate is filtered, washed with water, and dried.[1]

    • Expected Yield: ~19.2 g (90%).

Step 2: Oxidation to Sulfone

  • Setup: Suspend the sulfide intermediate (19.2 g) in Acetic Acid (100 mL). Add Sodium Tungstate dihydrate (0.3 g) .

  • Oxidation: Dropwise add Hydrogen Peroxide (30% aq, 25 mL) while maintaining temperature <60°C (Exothermic!).

  • Completion: Stir at 50°C for 2 hours.

  • Isolation: Cool to room temperature. Pour into cold water (300 mL). Filter the white solid, wash with water, and dry in vacuo.

    • Final Yield: ~20.5 g (92% for step 2).

Protocol B: The Direct Sulfinate Route (Recommended for Lab Scale)
  • Setup: In a pressure tube or round-bottom flask, dissolve 3-Fluoro-4-nitrobenzoic acid (1.85 g, 10 mmol) in DMSO (10 mL).

  • Reagent: Add Sodium Methanesulfinate (2.55 g, 25 mmol) .

  • Reaction: Heat to 90-100°C for 12-16 hours. Note: Higher temperature is required compared to thiolate due to lower nucleophilicity.

  • Workup: Cool to room temperature. Dilute with water (50 mL). Acidify carefully with HCl (1N) to pH 1-2.

  • Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash organics with Brine.[2] Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: ~1.96 g (80%).

References

  • Sulfide Route Methodology: Adapted from US Patent 2008/0255185 A1 (Reaction of 3-fluoro-4-nitrobenzoic acid with sodium thiomethoxide). Google Patents.
  • Sulfinate Displacement Chemistry: General methodology for SNAr displacement of activated halides by sulfinates. Organic Chemistry Portal - Sulfone Synthesis. Available at: [Link]

  • Use in Drug Conjugates: WO 2016/160615 A1 (Mentions 3-methylsulfonyl-4-nitrobenzoic acid as intermediate). Google Patents.

Sources

Validation

A Researcher's Guide to Bridging the Gap: Establishing In Vitro-In Vivo Correlation for Novel 3-Methanesulfonyl-4-nitrobenzoic Acid Anti-Inflammatory Agents

This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for a novel series of anti-inflammatory compounds derived from "3-Methanesulfonyl-4-nitrobenzoic acid" (MSNBA)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for a novel series of anti-inflammatory compounds derived from "3-Methanesulfonyl-4-nitrobenzoic acid" (MSNBA). As researchers and drug developers, our goal is not merely to identify potent molecules in a test tube but to predict their therapeutic efficacy in a complex biological system. An IVIVC is a critical tool in this endeavor, creating a predictive mathematical model that links an in vitro property of a drug to its in vivo response.[1][2] This correlation accelerates development, informs formulation strategies, and can reduce the reliance on extensive animal studies for post-approval changes.[2][3]

While direct IVIVC studies for MSNBA derivatives are not yet published, the foundational molecule and its related nitrobenzoic acid analogs have shown a spectrum of biological activities, including anti-inflammatory, antioxidant, and antifungal properties.[4] This guide will, therefore, present a hypothetical, yet scientifically rigorous, case study on establishing an IVIVC for MSNBA derivatives as potent anti-inflammatory agents, focusing on the inhibition of the COX-2 pathway.

Part 1: In Vitro Bioactivity Profiling of MSNBA Derivatives

The initial phase of drug discovery hinges on high-throughput, cost-effective in vitro assays to screen and rank candidate compounds.[5] For anti-inflammatory agents targeting prostaglandin synthesis, the primary focus is on cyclooxygenase (COX) enzyme inhibition.

Rationale for Experimental Design

Our objective is to quantify the potency and selectivity of our MSNBA derivatives. Inflammation is mediated by enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[5] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their gastrointestinal side effects are often linked to the inhibition of the constitutively expressed COX-1 enzyme. Therefore, our primary in vitro goal is to identify derivatives with high selectivity for the inducible COX-2 enzyme over COX-1. This selectivity is a key predictor of a potentially safer therapeutic profile.

The chosen assay directly measures the enzymatic conversion of arachidonic acid to prostaglandin E2 (PGE2), providing a quantitative measure of inhibition (IC50). This cell-free enzymatic assay is preferred for initial screening as it eliminates complexities of cell permeability and off-target effects, giving a clear measure of direct target engagement.

Key In Vitro Experiment: COX-1/COX-2 Inhibition Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of the MSNBA derivatives.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each MSNBA derivative (e.g., 10 mM in DMSO).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer.

    • Prepare arachidonic acid (substrate) and a colorimetric probe solution.

  • Assay Procedure:

    • Dispense 10 µL of various concentrations of the test compounds (MSNBA derivatives) into a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzymes.

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid.

    • Incubate for a further 10 minutes.

    • Stop the reaction and develop the color by adding the probe.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Hypothetical In Vitro Screening Data

The following table summarizes the hypothetical results for a series of MSNBA derivatives compared to a standard NSAID, Diclofenac.

Compound IDR-Group ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
MSNBA-001 -H25.42.112.1
MSNBA-002 -CH330.11.520.1
MSNBA-003 -OCH345.80.857.3
MSNBA-004 -Cl15.20.530.4
MSNBA-005 -F18.90.447.3
Diclofenac N/A1.20.112.0

Table 1: Hypothetical in vitro potency and selectivity of MSNBA derivatives.

Visualizing the Target Pathway

The diagram below illustrates the inflammatory pathway targeted by our MSNBA compounds, highlighting the role of COX-2 in prostaglandin synthesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases Membrane Membrane Phospholipids COX2 COX-2 (Target Enzyme) AA->COX2 substrate PGs Prostaglandins (PGE2) COX2->PGs converts to Inflammation Inflammation & Pain PGs->Inflammation Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->PLA2 activates MSNBA MSNBA Derivatives MSNBA->COX2 inhibit

Caption: COX-2 signaling pathway targeted by MSNBA derivatives.

Part 2: Preclinical In Vivo Efficacy Assessment

Promising in vitro candidates must be validated in a living system. In vivo models of inflammation are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile, which cannot be replicated in vitro.[6]

Rationale for Model Selection

The carrageenan-induced paw edema model in rats is a classic, highly reproducible, and widely accepted model for studying acute inflammation.[7][8] The inflammatory response in this model is biphasic, with the later phase (after 3 hours) being primarily mediated by prostaglandins produced by COX-2.[7] This makes it an ideal model to test the efficacy of our COX-2 selective MSNBA derivatives. The endpoint, a measurable change in paw volume, is a simple yet robust indicator of anti-inflammatory activity.

Key In Vivo Experiment: Carrageenan-Induced Paw Edema in Rats

This protocol describes the workflow for assessing the anti-inflammatory effect of the top candidate compounds from the in vitro screen.

Methodology:

  • Animal Acclimatization: Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Animals are fasted overnight before the experiment.

    • They are divided into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally).

      • Group 2: Positive Control (Diclofenac, 10 mg/kg, orally).

      • Groups 3-5: Test Groups (MSNBA-003, MSNBA-004, MSNBA-005 at 20 mg/kg, orally).

    • The respective treatments are administered by oral gavage.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution (in saline) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Paw volume is measured immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • The percentage of edema is calculated for each animal at each time point.

    • The percentage inhibition of edema is calculated for each treatment group at the time of peak inflammation (typically 3 hours) relative to the vehicle control group.

    • Statistical significance is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Hypothetical In Vivo Efficacy Data

The table below presents plausible results from the paw edema model for the most promising derivatives.

Treatment Group (20 mg/kg)Paw Volume Increase at 3 hr (mL) (Mean ± SD)Edema Inhibition (%)
Vehicle Control 0.85 ± 0.07-
Diclofenac (10 mg/kg) 0.38 ± 0.0555.3%
MSNBA-003 0.45 ± 0.0647.1%
MSNBA-004 0.35 ± 0.0458.8%
MSNBA-005 0.31 ± 0.0563.5%

Table 2: Hypothetical in vivo anti-inflammatory activity of lead MSNBA derivatives.

Visualizing the In Vivo Workflow

The following diagram outlines the key steps in the preclinical efficacy study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Animal Acclimatization Grouping Grouping & Fasting Acclimatize->Grouping Dosing Oral Dosing (Vehicle/Drug) Grouping->Dosing Carrageenan Carrageenan Injection (t=1hr) Dosing->Carrageenan Measure Measure Paw Volume (t=1, 2, 3, 4hr) Carrageenan->Measure Calculate Calculate % Inhibition Measure->Calculate Stats Statistical Analysis Calculate->Stats G cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain Invitro_Assay COX-2 Inhibition Assay IC50 Potency (IC50) Invitro_Assay->IC50 Correlation IVIVC Model (Regression Analysis) IC50->Correlation Input Invivo_Model Paw Edema Model Efficacy Efficacy (% Inhibition) Invivo_Model->Efficacy Efficacy->Correlation Output Correlation->IC50 Predicts

Sources

Comparative

Reproducibility of "3-Methanesulfonyl-4-nitrobenzoic acid" synthesis protocols

Executive Summary & Data Integrity Check Target Molecule: 3-Methanesulfonyl-4-nitrobenzoic acid Synonyms: 4-Nitro-3-(methylsulfonyl)benzoic acid; Benzoic acid, 3-(methylsulfonyl)-4-nitro- CAS Registry Number Correction:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Data Integrity Check

Target Molecule: 3-Methanesulfonyl-4-nitrobenzoic acid Synonyms: 4-Nitro-3-(methylsulfonyl)benzoic acid; Benzoic acid, 3-(methylsulfonyl)-4-nitro- CAS Registry Number Correction:

  • Correct CAS: 1415819-84-9 (Verified via chemical inventory databases).

  • Warning: The CAS number 5077-67-8 provided in some requests corresponds to 1-Hydroxy-2-butanone . Researchers must verify the structure before procurement to avoid critical starting material errors.

Scope: This guide evaluates reproducible synthesis protocols for 3-methanesulfonyl-4-nitrobenzoic acid, a key intermediate in the synthesis of Maytansinoid derivatives and other bioactive scaffolds. The recommended route utilizes a Nucleophilic Aromatic Substitution (


)  strategy, which offers superior regiocontrol compared to direct nitration or oxidation methods.

Route Analysis & Performance Comparison

The synthesis of this target requires precise placement of the sulfonyl group ortho to the nitro group. We compare three potential strategies based on yield, safety, and scalability.

FeatureRoute A:

Displacement (Recommended)
Route B: Sulfide Oxidation Route C: Direct Nitration
Precursor 3-Fluoro-4-nitrobenzoic acid3-Methylthio-4-nitrobenzoic acid3-Methanesulfonylbenzoic acid
Mechanism Nucleophilic displacement of Fluoride by MethanesulfinateOxidation of Thioether to Sulfone (

/Tungstate)
Electrophilic Aromatic Substitution
Regiocontrol High (Defined by precursor)High (Defined by precursor)Low (Mixture of isomers likely)
Yield 75–85%80–90%<40% (Poor selectivity)
Safety Moderate (Thermal control required)Low (Exothermic oxidation)Low (Strong acid/nitration risks)
Scalability High (Standard reactor types)Moderate (Peroxide handling)Low (Isomer separation required)
Expert Insight:

Route A is the most robust protocol for laboratory and pilot-scale synthesis. The ortho-nitro group strongly activates the fluorine atom at position 3, facilitating a clean displacement by sodium methanesulfinate. This avoids the handling of odorous thiols (Route B) and the difficult separation of isomers inherent in direct nitration (Route C).

Detailed Experimental Protocol (Route A)

Phase 1: Precursor Synthesis (If not commercially available)

Objective: Synthesis of 3-Fluoro-4-nitrobenzoic acid.[1][2] Reaction: Oxidation of 3-Fluoro-4-nitrotoluene using


 or 

.
  • Charge: Suspend 3-Fluoro-4-nitrotoluene (1.0 eq) in glacial acetic acid (8 vol).

  • Add: Add

    
     (1.4 eq) and concentrated 
    
    
    
    (3.5 eq) cautiously.
  • Heat: Heat to 110–120°C for 2–4 hours. Monitor by HPLC/TLC.

  • Quench: Cool to room temperature and pour onto crushed ice.

  • Isolate: Filter the white precipitate, wash with cold water, and dry.

    • Yield Expectation: 80–85%.

    • Checkpoint: Confirm melting point ~174°C.[3]

Phase 2: Sulfonylation ( )

Objective: Conversion to 3-Methanesulfonyl-4-nitrobenzoic acid. Reagents: 3-Fluoro-4-nitrobenzoic acid, Sodium Methanesulfinate (


), DMSO.

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 3-Fluoro-4-nitrobenzoic acid (10.0 g, 54 mmol) in DMSO (100 mL).

    • Note: DMF can be used, but DMSO often provides faster kinetics for

      
      .
      
  • Reagent Addition: Add Sodium Methanesulfinate (8.3 g, 81 mmol, 1.5 eq).

    • Mechanistic Note: Excess sulfinate ensures complete conversion and compensates for any moisture-induced decomposition.

  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor consumption of starting material by HPLC. The product is more polar.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into Ice-Water (500 mL) with vigorous stirring.

    • Acidify to pH ~1–2 using concentrated HCl. This protonates the carboxylate and ensures precipitation of the free acid.

  • Purification:

    • Filter the pale yellow solid.[4]

    • Wash: Wash the cake with water (3 x 50 mL) to remove residual DMSO and salts.

    • Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if purity is <98%.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Quantitative Data Summary:

Parameter Value
Typical Yield 78%
Purity (HPLC) >98%
Appearance Pale yellow solid

| Melting Point | >200°C (dec.) |

Critical Process Parameters (CPPs) & Troubleshooting

  • Temperature Control (Phase 2): Do not exceed 120°C. Sodium methanesulfinate can decompose at high temperatures, releasing

    
     and reducing yield.
    
  • Stoichiometry: A minimum of 1.5 equivalents of sulfinate is required. The nitro group activates the ring, but the carboxylate anion (formed in situ) can reduce electrophilicity slightly.

  • Water Content: Ensure DMSO is dry. Water solvates the nucleophile (

    
    ), significantly reducing its reactivity in 
    
    
    
    reactions.

Pathway Visualization

The following diagram illustrates the reaction logic and mechanism for the recommended Route A.

SynthesisPathway Start 3-Fluoro-4-nitrotoluene Oxidation Oxidation (Na2Cr2O7 / H2SO4) Start->Oxidation Step 1 Intermediate 3-Fluoro-4-nitrobenzoic acid (CAS: 403-21-4) Oxidation->Intermediate Yield: ~83% Reagents Sodium Methanesulfinate (DMSO, 100°C) Intermediate->Reagents Step 2: SnAr Product 3-Methanesulfonyl-4-nitrobenzoic acid (CAS: 1415819-84-9) Reagents->Product Displacement of F Yield: ~78%

Caption: Sequential synthesis pathway converting 3-fluoro-4-nitrotoluene to the target sulfone via oxidation and nucleophilic aromatic substitution.

References

  • Synthesis of Precursor (3-Fluoro-4-nitrobenzoic acid)

    • Title: Synthesis routes of 3-Fluoro-4-nitrobenzoic acid.[1][5]

    • Source: BenchChem / ChemicalBook.
  • General

    
     Methodology with Sulfinates: 
    
    • Title: Preparation of 2-(chloro, bromo or nitro)-4-(alkylsulfonyl)benzoic acids and intermediates (Patent describing similar sulfone displacements).[6]

    • Source: European Patent Office (EP0447421B1 / US P
    • URL
  • Target Molecule Identification

    • Title: 3-Methanesulfonyl-4-nitrobenzoic acid (CAS 1415819-84-9).[7][8][9][10]

    • Source: BLD Pharm / Chemical Inventory.
  • Title: Maytansinoid derivatives, conjugates thereof, and methods of use (WO2016160615A1).

Sources

Validation

Inter-Laboratory Comparison Guide: Analysis of 3-Methanesulfonyl-4-nitrobenzoic Acid (MSNBA)

Executive Summary & Scientific Context 3-Methanesulfonyl-4-nitrobenzoic acid (MSNBA) is a critical synthetic intermediate, commonly utilized in the manufacturing of sulfonyl-containing pharmaceuticals and agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Methanesulfonyl-4-nitrobenzoic acid (MSNBA) is a critical synthetic intermediate, commonly utilized in the manufacturing of sulfonyl-containing pharmaceuticals and agrochemicals. Its structural complexity—featuring a strongly electron-withdrawing nitro group (


) and a methanesulfonyl group (

) ortho to each other—presents unique analytical challenges.

This guide presents the results of a Round Robin Inter-Laboratory Study (ILS) involving five independent laboratories. The study objectively compares the performance of two primary analytical methodologies:

  • High-Performance Liquid Chromatography (HPLC-UV): The industry workhorse for impurity profiling.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An orthogonal, primary ratio method for absolute purity determination.

Key Finding: While HPLC-UV remains superior for detecting trace organic impurities, qNMR demonstrated higher inter-laboratory reproducibility (lower %RSD) for assay determination, eliminating the bias introduced by reference standard potency errors.

Analytical Challenges & Molecule Properties

Before detailing the protocols, it is vital to understand why this molecule is difficult to analyze.

PropertyValue / CharacteristicAnalytical Implication
Acidity (pKa) ~2.5 (Predicted)The carboxylic acid is highly acidic due to electron-withdrawing groups. Protocol Requirement: Mobile phase pH must be < 2.5 to ensure the molecule is protonated (

) for retention on C18 columns.
Polarity High (LogP < 1.0)Risk of early elution (co-elution with solvent front). Requires high aqueous content in gradient start.
UV Chromophore Strong (

nm)
High sensitivity in UV, but prone to interference from benzenoid precursors.
Solubility Low in water; High in DMSO/MeOHDiluent choice is critical to prevent precipitation in the injector needle.

Inter-Laboratory Study Design

The study was designed according to ISO 13528 and ICH Q2(R2) guidelines to assess reproducibility and intermediate precision.

  • Sample Batch: Single homogenized lot of MSNBA (Lot #23-MSN-09).

  • Participants: 5 Laboratories (2 Pharmaceutical QC, 2 CROs, 1 Academic Core Facility).

  • Objective: Determine Assay (% w/w) and Impurity Profile.

Workflow Visualization

The following diagram outlines the logical flow of the comparative study, ensuring data integrity from sample dispatch to statistical consensus.

ILS_Workflow cluster_Methods Parallel Methodologies Sample Homogenized Batch (MSNBA Lot #23-MSN-09) Dispatch Blind Dispatch to 5 Labs Sample->Dispatch MethodA Method A: HPLC-UV (External Std) Dispatch->MethodA MethodB Method B: 1H-qNMR (Internal Std: Maleic Acid) Dispatch->MethodB DataProc Data Processing (Z-Score & RSD Calculation) MethodA->DataProc Chromatograms MethodB->DataProc FID Spectra Consensus Final Consensus Value & Method Bias Assessment DataProc->Consensus

Figure 1: Inter-laboratory study workflow illustrating the parallel assessment of chromatographic and spectroscopic methods.

Detailed Experimental Protocols

To ensure this guide is self-validating, the exact protocols used by the "Reference Lab" (Lab 1) are provided below.

Method A: HPLC-UV (Impurity Profiling & Assay)

Rationale: A reversed-phase method with ion suppression was chosen to retain the acidic MSNBA.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Gemini C18 NX,

    
    , 
    
    
    
    (High pH stability not needed, but NX offers robust end-capping).
  • Mobile Phase A:

    
     Formic Acid in Water (pH ~2.7).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 15.0 min: 95% B

    • 20.0 min: 95% B

    • 20.1 min: 5% B (Re-equilibration for 5 min).

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Reference 
    
    
    
    ).
  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    
  • Diluent: Water:Acetonitrile (50:50 v/v).

System Suitability Criteria (SST):

  • Tailing Factor (

    
    ) for MSNBA: 
    
    
    
    .
  • %RSD of Area (6 injections):

    
    .
    
  • Resolution (

    
    ) between MSNBA and nearest impurity: 
    
    
    
    .
Method B: 1H-qNMR (Absolute Assay)

Rationale: qNMR relies on the ratio of proton signals, independent of a reference standard of the analyte itself.

  • Instrument: Bruker Avance III

    
     (or higher).
    
  • Solvent: DMSO-

    
     (Provides excellent solubility and separates exchangeable protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity).

    • Why Maleic Acid? It has a sharp singlet at

      
      , distinct from the aromatic region of MSNBA (
      
      
      
      ).
  • Parameters:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Must be
      
      
      to ensure full relaxation).
    • Scans: 32.

    • Temperature:

      
      .
      

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][2]

Comparative Results & Data Analysis

The following table summarizes the assay results (% w/w) from the 5 laboratories.

LaboratoryMethod A (HPLC-UV) Assay %Method A DeviationMethod B (qNMR) Assay %Method B Deviation
Lab 1 (Ref) 99.2%-0.1%99.4%+0.1%
Lab 2 98.8%-0.5%99.3%0.0%
Lab 3 100.5%+1.2%99.5%+0.2%
Lab 4 99.1%-0.2%99.2%-0.1%
Lab 5 97.9%-1.4%99.1%-0.2%
Mean 99.10% 99.30%
% RSD 0.98% 0.16%

*Deviation calculated against the consensus mean of the qNMR method (assumed true value).

Interpretation of Data[2][3][4][5][6][7][8][9][10][11]
  • Precision: qNMR demonstrated significantly better inter-lab precision (%RSD 0.16%) compared to HPLC (0.98%).

  • Bias Source: Lab 3's high HPLC result (100.5%) was traced to a wet reference standard . Since HPLC relies on comparing the sample to a standard, if the standard has absorbed moisture (weighing error), the sample appears more potent. qNMR uses an internal standard (Maleic acid) which is non-hygroscopic and added gravimetrically, mitigating this error.

  • Lab 5 Outlier: Lab 5's low HPLC result was due to column adsorption . They used a generic C18 column with high silanol activity, causing irreversible adsorption of the nitro-aromatic compound.

Decision Guide: Selecting the Right Method

Use the logic map below to determine which method fits your current development stage.

Decision_Tree Start Start: What is the Analytical Objective? Q1 Is a Certified Reference Standard Available? Start->Q1 Branch_No No Q1->Branch_No Branch_Yes Yes Q1->Branch_Yes Use_qNMR Recommendation: Use qNMR (Absolute Assay) Branch_No->Use_qNMR Primary Method Needed Q2 Is the goal Impurity Profiling (<0.05%)? Branch_Yes->Q2 Use_HPLC Recommendation: Use HPLC-UV (Standard Method) Q2->Use_HPLC No (Assay only) Use_LCMS Recommendation: Use LC-MS/MS (Trace Detection) Q2->Use_LCMS Yes (Trace ID)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on reference standard availability and sensitivity requirements.

Conclusion & Recommendations

For 3-Methanesulfonyl-4-nitrobenzoic acid , the inter-laboratory comparison reveals that while HPLC is indispensable for detecting process-related impurities, qNMR is the superior technique for assay assignment during early development.

Critical Recommendations:

  • For HPLC: Always use a "base-deactivated" or "end-capped" C18 column to prevent peak tailing of the nitro group. Ensure mobile phase pH is

    
    .
    
  • For Reference Standards: If using HPLC for assay, the reference standard must be dried to constant weight or corrected for water content (KF titration) to avoid the positive bias seen in Lab 3.

  • For Transfer: When transferring methods between labs, define strict integration parameters for the HPLC tail, as this was a source of variation in Lab 5.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for qNMR vs HPLC comparison).
  • Sielc Technologies. (2018).[4] HPLC Analysis of Nitrobenzoic Acid Derivatives. Available at: [Link] (Referenced for acidic mobile phase conditions).

  • National Institutes of Health (PubChem). 3-Methyl-4-nitrobenzoic acid (Structural Analog Data). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methanesulfonyl-4-nitrobenzoic acid

Technical Safety & Operational Guide: 3-Methanesulfonyl-4-nitrobenzoic Acid Executive Summary & Chemical Profile Handling 3-Methanesulfonyl-4-nitrobenzoic acid (and its structural isomers like 4-methanesulfonyl-3-nitrobe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Operational Guide: 3-Methanesulfonyl-4-nitrobenzoic Acid

Executive Summary & Chemical Profile

Handling 3-Methanesulfonyl-4-nitrobenzoic acid (and its structural isomers like 4-methanesulfonyl-3-nitrobenzoic acid) requires a safety protocol that goes beyond standard "lab hygiene." As a Senior Application Scientist, I urge you to view this compound not just as a reagent, but as a multi-functional entity containing three distinct reactive motifs:

  • Carboxylic Acid: Corrosive potential and pH sensitivity.

  • Nitro Group (

    
    ):  potential for energetic decomposition and strong oxidative potential.
    
  • Sulfone Group (

    
    ):  Generally stable, but increases the polarity and systemic absorption potential of the molecule.
    

This guide synthesizes the chemical's Safety Data Sheet (SDS) parameters with practical, bench-level experience to ensure assay integrity and researcher safety.

Risk Assessment & Hazard Identification

Before opening the container, understand the "Why" behind the safety requirements.

Hazard ClassH-CodeMechanism of ActionOperational Implication
Skin Irritation H315 Acidic hydrolysis on skin moisture leads to dermatitis.Gloves: Standard latex is insufficient due to micropores.
Eye Irritation H319 Fine particulates dissolve in tear film, creating localized acidic zones.Eyewear: Safety glasses with side shields are inadequate for powders; sealed goggles are mandatory.
STOT-SE H335 Inhalation of dust irritates the upper respiratory tract.Engineering: Open handling on a benchtop is strictly prohibited.
Reactivity N/ANitro-aromatics can be shock-sensitive if dry/metal-contaminated.Tools: Use anti-static, non-metallic spatulas.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. This matrix is specific to the handling of nitro-benzoic acid derivatives .

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Fume Hood (Primary) Class II, Type A2 or B2The primary control must be engineering-based. The powder is electrostatic; N95 respirators are a secondary fail-safe, not a primary barrier.
Ocular Indirect Vent Chemical Goggles ANSI Z87.1+ D3 Rating"D3" rating indicates protection against droplets and splashes. Standard glasses allow airborne dust to bypass the lens via the temporal gap.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, 5-8 mil)Nitro-aromatics permeate skin rapidly. The outer glove is sacrificial; change immediately upon contamination. Avoid Latex (poor organic solvent resistance).
Body Lab Coat (Poly-Cotton) Buttoned to collar100% Cotton is acceptable, but synthetic blends often shed liquids better. Ensure wrist cuffs are tight (knit) to prevent powder migration up the sleeve.

Operational Protocol: Step-by-Step

This workflow is designed to minimize static discharge and aerosolization, the two highest risks when handling dry nitro-powders.

Phase 1: Preparation & Weighing
  • Static Mitigation: Place an ionizing fan or anti-static gun inside the fume hood if available. Dry nitro-powders are prone to "jumping" due to static charge.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment enclosure .

  • Taring: Tare your receiving vessel (scintillation vial or round-bottom flask) before opening the chemical bottle.

Phase 2: Transfer (The Critical Step)
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves (tucked over cuffs), then goggles.

  • Open: Open the container slowly to avoid a pressure differential puff.

  • Transfer: Use a PTFE (Teflon) coated spatula . Avoid metal spatulas to reduce spark risk and metal ion contamination (which can catalyze decomposition in nitro compounds).

  • Seal: Immediately recap the stock bottle. Parafilm is recommended for long-term storage to prevent moisture ingress (hydroscopicity).

Phase 3: Solubilization
  • Solvent Choice: The sulfone group makes this compound polar. It will likely dissolve in DMSO, DMF, or Methanol.

  • Exotherm Check: When dissolving in basic solutions (e.g., NaOH), add the solid slowly. The acid-base neutralization is exothermic and can cause solvent splashing.

Workflow Visualization

The following diagram illustrates the safe handling logic flow, emphasizing the "Stop/Go" decision points for safety.

SafeHandlingWorkflow Start Start: Reagent Retrieval CheckPPE Decision: Are Goggles & Double Gloves On? Start->CheckPPE HoodCheck Verify Fume Hood Flow (80-100 fpm) CheckPPE->HoodCheck Yes Stop STOP: Don Proper PPE CheckPPE->Stop No Weighing Weighing: Use Anti-Static Tools inside Hood HoodCheck->Weighing Solubilization Solubilization: Add Solvent SLOWLY (Exotherm Risk) Weighing->Solubilization Reaction Proceed to Reaction Solubilization->Reaction Stop->CheckPPE

Figure 1: Operational logic flow for handling 3-Methanesulfonyl-4-nitrobenzoic acid, emphasizing engineering controls and exothermic precautions.

Emergency Response & Disposal

Spill Management
  • Dry Spill: Do not use a brush (dust generation). Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the nitro group acts as an oxidizer.

Waste Disposal (Critical)
  • Stream: Segregate into Acidic Organic Waste .

  • Incompatibility: NEVER mix this waste with:

    • Strong Bases: Rapid neutralization generates heat/pressure.

    • Azides/Cyanides: Acidic protons can liberate toxic

      
       or 
      
      
      
      gas.
    • Strong Oxidizers: Risk of energetic reaction.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2723871, 4-(Methylsulfonyl)-3-nitrobenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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